3-Benzoylpiperidine hcl
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
phenyl(piperidin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11;/h1-3,5-6,11,13H,4,7-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNODEQCNDLADAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5562-52-7 | |
| Record name | 3-benzoylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Benzoylpiperidine Hydrochloride
Introduction
3-Benzoylpiperidine hydrochloride is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Structurally, it features a piperidine ring substituted at the 3-position with a benzoyl group. This arrangement provides a versatile scaffold for the synthesis of more complex molecules, particularly those targeting the central nervous system (CNS). The benzoylpiperidine fragment is recognized as a privileged structure, meaning it is a molecular framework that can bind to multiple biological targets with high affinity.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of 3-Benzoylpiperidine hydrochloride, offering valuable insights for researchers in the field.
Chemical Structure and Identification
The core structure of 3-Benzoylpiperidine hydrochloride consists of a saturated six-membered heterocycle containing nitrogen (piperidine) and an attached phenyl ketone (benzoyl) moiety. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for experimental handling and biological testing.
-
IUPAC Name: Phenyl(piperidin-3-yl)methanone hydrochloride
-
Molecular Weight: 225.717 g/mol [3]
The presence of the nitrogen atom in the piperidine ring and the carbonyl group of the benzoyl moiety makes this compound a key intermediate for further chemical modifications.
Physicochemical Properties
The physical and chemical properties of 3-Benzoylpiperidine hydrochloride are essential for its application in synthesis and drug formulation. A summary of its key properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆ClNO | [3][4][5] |
| Molecular Weight | 225.717 g/mol | [3] |
| Appearance | Typically a solid or colorless oil. | [3] |
| Solubility | Soluble in water and organic solvents like methanol and dichloromethane. | [3] |
| Purity | Commercially available in various purities, often ≥95-98%. | [4][6] |
| Storage Temperature | Recommended storage at 2-8°C. | [6] |
Synthesis and Reactivity
The synthesis of the benzoylpiperidine fragment is generally straightforward, involving safe and cost-effective reagents, which contributes to its frequent use in drug design.[1] A common synthetic route to 3-Benzoylpiperidine involves the reduction of 3-Benzoylpyridine.
A representative synthesis is the reduction of 3-benzoylpyridine using a catalytic system. For instance, trichlorosilane in the presence of a catalyst can be used to reduce the pyridine ring to a piperidine ring.[3]
Reaction Scheme: 3-Benzoylpyridine → 3-Benzoylpiperidine
The general procedure involves stirring 3-benzoylpyridine with a catalyst like N,N,N,N,N,N-hexamethylphosphoric triamide (HMPA) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere. Trichlorosilane is then added, and the reaction proceeds at room temperature.[3] After the reaction is complete, it is quenched with water, and the pH is adjusted. The product is then extracted, dried, and purified, typically using column chromatography.[3]
Caption: Synthesis of 3-Benzoylpiperidine via Reduction.
Pharmacological Profile and Applications
The benzoylpiperidine scaffold is a key component in a variety of pharmacologically active compounds. Its presence is notable in the structure of potent 5-HT₂A receptor antagonists like ketanserin and altanserin, which are used in studies of atypical antipsychotic agents.[2] Derivatives of 3-benzoylpiperidine are explored for their potential in treating a range of CNS disorders. The ability to modify the piperidine nitrogen allows for the introduction of different substituents, leading to a diverse library of compounds for structure-activity relationship (SAR) studies.
Analytical Characterization: A Protocol for HPLC Analysis
Ensuring the purity and identity of 3-Benzoylpiperidine HCl is critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. A patent for the analysis of a related compound, 3-aminopiperidine, describes a method where it is first derivatized with benzoyl chloride and then analyzed by HPLC.[7] A similar approach can be adapted for this compound.
Objective: To determine the purity of a this compound sample using reverse-phase HPLC with UV detection.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment)
-
Volumetric flasks, pipettes, and vials
Experimental Protocol:
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer solution (e.g., 0.01 M) in water.
-
The mobile phase can be a mixture of the phosphate buffer and an organic solvent like acetonitrile or methanol. A typical starting ratio could be 50:50 (v/v).[7][8]
-
Adjust the pH of the aqueous component to a suitable value (e.g., 3.0) with phosphoric acid.
-
Filter and degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution to different concentrations to establish a calibration curve.
-
-
Sample Solution Preparation:
-
Accurately weigh the this compound sample and dissolve it in the mobile phase to a concentration within the range of the calibration curve.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and record the chromatogram.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Calculate the purity of the sample by comparing its peak area to the calibration curve.
-
Data Interpretation: The purity is expressed as a percentage, calculated from the area of the main peak relative to the total area of all peaks in the chromatogram.
Safety and Handling
While specific toxicity data for this compound is not extensively documented, it is prudent to handle it with the standard precautions for laboratory chemicals. Related compounds can be irritating to the eyes, respiratory system, and skin.[9][10] Therefore, appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a fume hood.
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review | MDPI [mdpi.com]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-BENZOYLPIPERIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. eMolecules this compound | 5562-52-7 | MFCD11846280 | 1g, Quantity: | Fisher Scientific [fishersci.com]
- 6. PHENYL(PYRROLIDIN-3-YL)METHANONE HCL | 25503-87-1 [sigmaaldrich.com]
- 7. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. chembk.com [chembk.com]
- 10. chembk.com [chembk.com]
Introduction: The 3-Benzoylpiperidine Scaffold as a Privileged Structure in CNS Drug Discovery
An In-Depth Technical Guide to the Mechanism of Action of 3-Benzoylpiperidine Derivatives in CNS Disorders
The phenyl(piperidin-4-yl)methanone, commonly referred to as the 3-benzoylpiperidine fragment, has emerged as a privileged structure in the field of medicinal chemistry.[1][2][3] This designation stems from its recurring presence in a multitude of bioactive small molecules that exhibit a broad spectrum of therapeutic effects, particularly in the realm of central nervous system (CNS) disorders.[1][3] Its metabolic stability and its role as a potential bioisostere of the piperazine ring make it a versatile and reliable chemical framework for drug design.[1][2] This guide provides a comprehensive overview of the mechanisms of action through which 3-benzoylpiperidine derivatives exert their effects on the CNS, with a focus on their interactions with key neurotransmitter systems implicated in psychiatric and neurodegenerative diseases.
The therapeutic potential of this scaffold extends to a variety of conditions, including psychosis, depression, anxiety, and neurodegenerative diseases like Alzheimer's.[1][3][4] The versatility of the 3-benzoylpiperidine moiety allows for chemical modifications that can fine-tune the pharmacological profile of the resulting compounds, enabling the development of agents with desired selectivity and potency for specific molecular targets within the CNS.
Core Mechanisms of Action: Modulation of Key Neurotransmitter Systems
The therapeutic effects of 3-benzoylpiperidine derivatives in the CNS are primarily attributed to their ability to modulate the activity of critical neurotransmitter systems, including the serotonergic, dopaminergic, and glutamatergic pathways.
Serotonergic and Dopaminergic Receptor Modulation: A Keystone for Antipsychotic and Antidepressant Activity
A significant body of research on 3-benzoylpiperidine derivatives has centered on their interactions with serotonin (5-HT) and dopamine (D) receptors, which are well-established targets for the treatment of schizophrenia, depression, and anxiety disorders.[1]
Many derivatives exhibit a strong affinity for the 5-HT2A receptor, often acting as potent antagonists.[1] The 3-benzoylpiperidine framework is a key component of established 5-HT2A antagonists like ketanserin and altanserin.[1][2] The antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics, contributing to their efficacy against the negative symptoms of schizophrenia and a reduced propensity to cause extrapyramidal side effects (EPS) compared to typical antipsychotics that primarily block D2 receptors.[1]
Furthermore, several 3-benzoylpiperidine derivatives have been developed as dual 5-HT7/5-HT2A receptor antagonists.[1] The 5-HT7 receptor is implicated in the regulation of mood, circadian rhythms, and cognition, making it an attractive target for the treatment of depression and cognitive deficits associated with schizophrenia. The simultaneous blockade of both 5-HT2A and 5-HT7 receptors may offer a synergistic therapeutic effect.[1]
In addition to their effects on the serotonergic system, many 3-benzoylpiperidine derivatives also interact with dopamine receptors, particularly the D2 subtype.[1] Some compounds act as mixed 5-HT2A and D2 receptor ligands.[1] The ratio of 5-HT2A to D2 receptor affinity is a critical determinant of a drug's antipsychotic profile. A higher affinity for 5-HT2A relative to D2 receptors is generally associated with an atypical profile and a lower risk of EPS.[1]
Below is a table summarizing the binding affinities of selected 3-benzoylpiperidine derivatives for various CNS receptors.
| Compound | Target Receptor | Binding Affinity (Ki or IC50 in nM) | Reference |
| Compound 31 | 5-HT2A | 1.1 (IC50) | [1] |
| Compound 31 | 5-HT1A | 68 (IC50) | [1] |
| Compound 32 | 5-HT2A | 6.0 (IC50) | [1] |
| Compound 32 | D2 | 12 (IC50) | [1] |
| Compound 33 | 5-HT2A | 2.4 (IC50) | [1] |
| Compound 63 | 5-HT7 | 2 (Ki) | [1] |
| Compound 63 | 5-HT2A | 4 (Ki) | [1] |
| Compound 64 | 5-HT7 | 2 (Ki) | [1] |
| Compound 64 | 5-HT2A | 27 (Ki) | [1] |
The following diagram illustrates the simplified signaling pathway of a 5-HT2A receptor and how a 3-benzoylpiperidine-based antagonist can modulate its activity.
Caption: Simplified 5-HT2A receptor signaling and its antagonism by a 3-benzoylpiperidine derivative.
Glutamatergic System Modulation: A Novel Avenue for Therapeutic Intervention
Dysfunction of the glutamatergic system, particularly hypofunction of the N-methyl-D-aspartate (NMDA) receptor, has been implicated in the pathophysiology of schizophrenia.[1] This has led to the exploration of therapeutic strategies aimed at modulating glutamatergic transmission.[1] Some 3-benzoylpiperidine derivatives have been investigated as ligands for metabotropic glutamate (mGlu) receptors.[1] Specifically, mGlu2/3 receptor agonists have shown promise in preclinical and clinical studies for the treatment of schizophrenia and anxiety disorders.[1] The development of 3-benzoylpiperidine-based compounds that target mGlu receptors represents an innovative approach to treating CNS disorders by addressing the underlying glutamatergic dysregulation.
Experimental Methodologies for Elucidating the Mechanism of Action
A variety of in vitro and in vivo experimental techniques are employed to characterize the pharmacological profile of novel 3-benzoylpiperidine derivatives.
In Vitro Assays
Radioligand Binding Assay Protocol
This protocol is used to determine the binding affinity of a test compound for a specific receptor.
-
Preparation of Cell Membranes: Homogenize tissues or cells expressing the receptor of interest (e.g., CHO cells transfected with the human 5-HT2A receptor) in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes and resuspend them in an assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand with known affinity for the receptor (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (the 3-benzoylpiperidine derivative).
-
Incubation: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Quantification of Radioactivity: Place the filter mat in a scintillation vial with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Functional Assay: Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A)
This assay determines whether a compound acts as an agonist or an antagonist at a Gq-coupled receptor.
-
Cell Culture: Plate cells expressing the receptor of interest in a 96-well plate and grow them to confluence.
-
Loading with Calcium-Sensitive Dye: Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound to the wells. To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.
-
Measurement of Fluorescence: Use a fluorescence plate reader to measure the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: For agonists, plot the change in fluorescence against the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 by measuring the inhibition of the agonist-induced response.
Workflow for Preclinical CNS Drug Discovery
The following diagram outlines a typical workflow for the preclinical discovery and development of a novel 3-benzoylpiperidine derivative for a CNS disorder.
Caption: A generalized workflow for the preclinical discovery of CNS-active 3-benzoylpiperidine derivatives.
Conclusion and Future Perspectives
The 3-benzoylpiperidine scaffold is a cornerstone in the development of novel therapeutics for a range of CNS disorders. Its chemical tractability and the ability of its derivatives to interact with key neurotransmitter systems, particularly the serotonergic and dopaminergic systems, have cemented its status as a privileged structure in medicinal chemistry. The ongoing exploration of derivatives targeting the glutamatergic system and other novel CNS targets highlights the enduring potential of this versatile chemical framework.
Future research will likely focus on the design of multi-target ligands that can address the complex, multifactorial nature of many CNS disorders. By simultaneously modulating multiple pathological pathways, these next-generation 3-benzoylpiperidine derivatives may offer improved efficacy and a more favorable side-effect profile. Furthermore, a deeper understanding of the structure-activity relationships (SAR) will continue to guide the rational design of compounds with enhanced potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of more effective treatments for patients suffering from debilitating CNS conditions.
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease [mdpi.com]
An In-Depth Technical Guide to the Spectroscopic Data Analysis of 3-Benzoylpiperidine HCl
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Benzoylpiperidine hydrochloride, a compound of interest in pharmaceutical research and drug development. The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of bioactive compounds.[1][2] A thorough understanding of its structural and spectroscopic properties is therefore crucial for researchers in the field. This document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.
Molecular Structure and Spectroscopic Overview
3-Benzoylpiperidine HCl is the hydrochloride salt of 3-Benzoylpiperidine. The formation of the salt by protonation of the piperidine nitrogen significantly influences its physicochemical and spectroscopic properties. The structure consists of a piperidine ring substituted at the 3-position with a benzoyl group.
dot graph "" { layout=neato; node [shape=none, margin=0]; edge [arrowhead=none];
// Define nodes with labels and positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="-0.85,0.5!"]; C5 [label="C", pos="0.85,0.5!"]; N [label="NH₂⁺", pos="0,-1.5!", fontcolor="#EA4335"]; Cl [label="Cl⁻", pos="0.7,-2.2!", fontcolor="#34A853"]; C_benzoyl [label="C", pos="2.5,0.5!"]; O_benzoyl [label="O", pos="3.2,1.2!", fontcolor="#EA4335"]; C_phenyl1 [label="C", pos="3.2,-0.5!"]; C_phenyl2 [label="C", pos="4.5,-0.5!"]; C_phenyl3 [label="C", pos="5.2,0.5!"]; C_phenyl4 [label="C", pos="4.5,1.5!"]; C_phenyl5 [label="C", pos="3.2,1.5!"]; H1 [label="H", pos="-1.7,0.8!"]; H2 [label="H", pos="1.7,0.8!"]; H3 [label="H", pos="-1.8,-1.2!"]; H4 [label="H", pos="1.8,-1.2!"]; H5 [label="H", pos="-0.5,1.9!"]; H6 [label="H", pos="0.5,1.9!"]; H_N1 [label="H", pos="-0.5,-1.9!"]; H_N2 [label="H", pos="0.5,-1.9!"]; H_benzoyl_meta1 [label="H", pos="5.0,-1.2!"]; H_benzoyl_para [label="H", pos="6.0,0.5!"]; H_benzoyl_meta2 [label="H", pos="5.0,2.2!"]; H_benzoyl_ortho [label="H", pos="2.7,2.2!"];
// Define edges C1 -- C4; C1 -- C5; C4 -- C2; C2 -- N; N -- C3; C3 -- C5; C5 -- C_benzoyl; C_benzoyl -- O_benzoyl [style=double]; C_benzoyl -- C_phenyl1; C_phenyl1 -- C_phenyl2; C_phenyl2 -- C_phenyl3; C_phenyl3 -- C_phenyl4; C_phenyl4 -- C_phenyl5; C_phenyl5 -- C_phenyl1; }
Caption: Molecular structure of this compound.
An integrated analytical approach, combining NMR, IR, and MS, is essential for unambiguous structure elucidation and purity assessment. The following sections detail the analysis of each spectroscopic technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
Experimental Protocol: NMR
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[3] The choice of solvent is critical; for hydrochloride salts, polar solvents like DMSO-d₆ or D₂O are often preferred to ensure complete dissolution. The data presented here were obtained in CDCl₃.[4]
-
Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[3][4]
-
¹H NMR Acquisition :
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition :
-
Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound shows distinct signals corresponding to the aromatic protons of the benzoyl group and the aliphatic protons of the piperidine ring.
Table 1: ¹H NMR Data for this compound in CDCl₃ (400 MHz) [4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.97-7.95 | m | 2H | ortho-protons (Benzoyl) |
| 7.58-7.55 | m | 1H | para-proton (Benzoyl) |
| 7.49-7.45 | m | 2H | meta-protons (Benzoyl) |
| 3.64-3.46 | m | 1H | Piperidine ring proton (CH) |
| 3.27-3.24 | m | 3H | Piperidine ring protons (CH₂) |
| 3.10 | d (J=12.3 Hz) | 1H | Piperidine ring proton (CH₂) |
| 2.90 | dd (J=12.4, 9.9 Hz) | 1H | Piperidine ring proton (CH₂) |
| 2.71-2.69 | m | 1H | Piperidine ring proton (CH) |
| 2.04-2.02 | m | 1H | Piperidine ring proton (CH₂) |
| 1.84-1.56 | m | 3H | Piperidine ring protons (CH₂) |
-
Aromatic Region (7.45-7.97 ppm) : The signals in this region are characteristic of a monosubstituted benzene ring. The downfield shift of the ortho-protons (7.97-7.95 ppm) is due to the deshielding effect of the adjacent carbonyl group.
-
Aliphatic Region (1.56-3.64 ppm) : The complex multiplets in this region correspond to the protons of the piperidine ring. The protonation of the nitrogen atom leads to a general downfield shift of the adjacent protons compared to the free base. The complexity arises from the conformational rigidity of the ring and the diastereotopic nature of the methylene protons.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: ¹³C NMR Data for this compound in CDCl₃ (101 MHz) [4]
| Chemical Shift (δ, ppm) | Assignment |
| 202.4 | Carbonyl carbon (C=O) |
| 136.0 | Quaternary aromatic carbon (C) |
| 133.1 | para-aromatic carbon (CH) |
| 128.7 | ortho-aromatic carbons (CH) |
| 128.3 | meta-aromatic carbons (CH) |
| 48.9 | Piperidine ring carbon (CH) |
| 46.3 | Piperidine ring carbon (CH₂) |
| 44.7 | Piperidine ring carbon (CH₂) |
| 28.0 | Piperidine ring carbon (CH₂) |
| 25.4 | Piperidine ring carbon (CH₂) |
-
Carbonyl Signal (202.4 ppm) : The downfield signal is characteristic of a ketone carbonyl carbon.
-
Aromatic Signals (128.3-136.0 ppm) : Four distinct signals are observed for the six aromatic carbons, consistent with a monosubstituted benzene ring.
-
Aliphatic Signals (25.4-48.9 ppm) : These signals correspond to the five distinct carbon atoms of the piperidine ring. The carbons closer to the protonated nitrogen atom are generally shifted downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR
-
Sample Preparation :
-
KBr Pellet Method : Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg).[5] Press the mixture into a thin, transparent pellet using a hydraulic press.[5][6]
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[5] This method requires minimal sample preparation.[7]
-
-
Instrumentation : Acquire the spectrum using an FTIR spectrometer.
-
Data Acquisition :
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance.
-
IR Spectral Analysis
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3000-2700 | N-H stretch | Secondary ammonium salt (R₂NH₂⁺) |
| ~3100-3000 | C-H stretch (aromatic) | Benzoyl group |
| ~2950-2850 | C-H stretch (aliphatic) | Piperidine ring |
| ~1685 | C=O stretch | Ketone |
| ~1600, ~1450 | C=C stretch | Aromatic ring |
-
N-H Stretching : The most significant difference between the IR spectrum of the hydrochloride salt and the free base is the appearance of a broad absorption band in the 3000-2700 cm⁻¹ region, corresponding to the N-H stretching vibration of the secondary ammonium ion.
-
C=O Stretching : A strong absorption band around 1685 cm⁻¹ is expected for the carbonyl group of the benzoyl moiety.
-
C-H Stretching : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: MS
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile/water.
-
Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[8][9] ESI is a soft ionization technique suitable for polar and thermally labile molecules.[8]
-
Data Acquisition :
-
Ionization Mode : Positive ion mode is typically used for piperidine derivatives due to the basicity of the nitrogen atom.[8]
-
Full Scan : Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS) : Perform a product ion scan on the precursor ion ([M+H]⁺) to obtain the fragmentation pattern. This involves collision-induced dissociation (CID) to break the molecule into smaller fragments.[9]
-
MS Spectral Analysis
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Table 4: High-Resolution Mass Spectrometry Data for 3-Benzoylpiperidine [4]
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ (C₁₂H₁₆NO)⁺ | 190.1226 | 190.1230 |
The observed m/z of 190.1230 corresponds to the protonated free base of 3-Benzoylpiperidine, as the HCl salt dissociates in the ESI source. This experimental value is in excellent agreement with the calculated mass, confirming the molecular formula.
Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 190.1 would reveal characteristic fragmentation pathways for piperidine derivatives. Common fragmentation patterns involve cleavages of the piperidine ring and reactions of its substituents.[8]
dot graph "" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Define nodes precursor [label="[M+H]⁺\nm/z 190.1", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; frag1 [label="Loss of H₂O\nm/z 172.1", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; frag2 [label="Loss of Benzene\nm/z 112.1", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; frag3 [label="Benzoyl Cation\nm/z 105.1", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; frag4 [label="Piperidinium Ring Fragments", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
// Define edges precursor -> frag1 [label="- H₂O", color="#EA4335"]; precursor -> frag2 [label="- C₆H₆", color="#FBBC05"]; precursor -> frag3 [label="α-cleavage", color="#34A853"]; precursor -> frag4 [label="Ring Opening", color="#4285F4"]; }
Caption: Proposed ESI-MS/MS fragmentation of 3-Benzoylpiperidine.
-
Loss of Water : Neutral loss of water is a common fragmentation pathway for compounds containing a carbonyl group.[9][10][11]
-
α-Cleavage : Cleavage of the bond between the piperidine ring and the benzoyl group can lead to the formation of a stable benzoyl cation (m/z 105).
-
Ring Fission : The piperidine ring can undergo cleavage, leading to various smaller fragment ions.[8]
Integrated Spectroscopic Analysis Workflow
A systematic approach is crucial for the efficient and accurate analysis of spectroscopic data. The following workflow illustrates the logical progression from sample preparation to final structure confirmation.
dot graph "" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Define nodes start [label="Sample: this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Sample Preparation\n(Dissolution/Pelletizing)"]; nmr [label="NMR Analysis\n(¹H, ¹³C)", fillcolor="#FBBC05", fontcolor="#202124"]; ir [label="IR Analysis\n(FTIR-ATR/KBr)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ms [label="MS Analysis\n(ESI-HRMS, MS/MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nmr_interp [label="Interpret NMR Data\n(Connectivity, H/C framework)"]; ir_interp [label="Interpret IR Data\n(Functional Groups)"]; ms_interp [label="Interpret MS Data\n(Molecular Formula, Fragmentation)"]; integration [label="Integrate All Spectroscopic Data", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; confirmation [label="Structure Confirmation & Purity Assessment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Define edges start -> prep; prep -> nmr; prep -> ir; prep -> ms; nmr -> nmr_interp; ir -> ir_interp; ms -> ms_interp; nmr_interp -> integration; ir_interp -> integration; ms_interp -> integration; integration -> confirmation; }
Caption: Workflow for integrated spectroscopic analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust framework for its structural elucidation and characterization. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and high-resolution mass spectrometry validates the elemental composition and provides insights into its fragmentation behavior. This in-depth guide serves as a valuable resource for researchers and scientists engaged in the development and analysis of piperidine-containing pharmaceutical compounds.
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review | MDPI [mdpi.com]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-BENZOYLPIPERIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. scielo.br [scielo.br]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-Benzoylpiperidine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure, dynamics, and purity. For researchers and professionals in drug development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. 3-Benzoylpiperidine hydrochloride, a heterocyclic ketone, serves as a valuable building block in the synthesis of various pharmacologically active compounds. Its structural integrity is a critical determinant of its reactivity and the biological activity of its downstream products. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR characterization of 3-Benzoylpiperidine HCl, offering a detailed interpretation of its spectral features and robust protocols for data acquisition.
The protonated piperidine ring introduces conformational complexities and electronic effects that are sensitively probed by NMR. Understanding these nuances is key to confirming the identity and purity of the compound. This guide will delve into the assignment of proton and carbon signals, the interpretation of coupling constants to deduce conformational preferences, and the influence of the benzoyl substituent and the hydrochloride salt formation on the spectral data.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectral data, the molecular structure of this compound is presented below with a standardized atom numbering scheme. This numbering will be used consistently throughout this guide for the assignment of ¹H and ¹³C NMR signals.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides a wealth of information regarding the proton environment within the molecule. The chemical shifts, signal multiplicities, and integration values are key to its structural confirmation.
Predicted ¹H NMR Data
The following table summarizes the expected ¹H NMR spectral data for this compound, based on published data and established chemical shift principles.[1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-N1 (NH₂⁺) | ~9.0 - 10.0 | br s | - | 2H |
| H-10, H-12 (ortho-Ph) | 7.97 - 7.95 | m | - | 2H |
| H-11 (para-Ph) | 7.58 - 7.55 | m | - | 1H |
| H-9, H-13 (meta-Ph) | 7.49 - 7.45 | m | - | 2H |
| H-3 | 3.64 - 3.46 | m | - | 1H |
| H-2, H-6 (axial & equatorial) | 3.27 - 3.24 | m | - | 3H |
| H-2/H-6 (axial) | 3.10 | d | 12.3 | 1H |
| H-2/H-6 (axial) | 2.90 | dd | 12.4, 9.9 | 1H |
| H-5 (axial/equatorial) | 2.71 - 2.69 | m | - | 1H |
| H-4 (axial/equatorial) | 2.04 - 2.02 | m | - | 1H |
| H-4, H-5 (axial & equatorial) | 1.84 - 1.56 | m | - | 3H |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Protons (H-9 to H-13): The protons on the benzoyl group appear in the aromatic region of the spectrum (δ 7.45-7.97 ppm). The ortho-protons (H-10, H-12) are the most deshielded due to the electron-withdrawing effect of the adjacent carbonyl group. The meta- (H-9, H-13) and para- (H-11) protons resonate at slightly higher fields. The multiplicity of these signals is complex due to second-order coupling effects, often appearing as multiplets.[2]
-
Piperidine Ring Protons (H-2 to H-6): The signals for the piperidine ring protons are found in the aliphatic region (δ 1.56-3.64 ppm). Their chemical shifts and coupling patterns are highly informative about the conformation of the six-membered ring.
-
Protons adjacent to Nitrogen (H-2, H-6): The protonation of the nitrogen atom to form the hydrochloride salt results in a significant downfield shift for the adjacent α-protons (H-2 and H-6) due to the inductive effect of the positively charged nitrogen.[3] These protons typically appear as complex multiplets due to coupling with each other (geminal coupling) and with the protons on the adjacent carbons (vicinal coupling).
-
Methine Proton (H-3): The proton at the C-3 position, which is attached to the benzoyl group, is expected to be deshielded and appear as a multiplet due to coupling with the protons on C-2 and C-4.
-
Methylene Protons (H-4, H-5): The protons on C-4 and C-5 will appear as complex multiplets, with their chemical shifts influenced by their axial or equatorial positions.
-
-
Ammonium Protons (N-H): The two protons on the positively charged nitrogen atom (NH₂⁺) are expected to appear as a broad singlet at a downfield chemical shift (typically δ 9-10 ppm). The broadness of this signal is due to rapid exchange with trace amounts of water in the solvent and quadrupolar relaxation effects from the nitrogen atom. This signal is a key indicator of the hydrochloride salt form.[3][4]
Conformational Analysis through Coupling Constants
The piperidine ring can exist in a chair conformation. The magnitude of the vicinal coupling constants (³J) between adjacent protons provides valuable information about the dihedral angles between them, as described by the Karplus equation.[5]
-
Axial-Axial Coupling (³J_ax,ax): A large coupling constant (typically 10-13 Hz) is indicative of a trans-diaxial relationship between two protons (dihedral angle of ~180°).
-
Axial-Equatorial (³J_ax,eq) and Equatorial-Equatorial (³J_eq,eq) Coupling: Smaller coupling constants (typically 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions (dihedral angles of ~60°).
The observed coupling constant of 12.3 Hz for one of the H-2/H-6 protons suggests a diaxial coupling, indicating that this proton is in an axial position and is coupled to another axial proton on an adjacent carbon. A detailed analysis of the coupling patterns, often aided by 2D NMR techniques, can allow for the assignment of the preferred chair conformation and the orientation of the benzoyl substituent.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the carbon framework of the molecule.
Predicted ¹³C NMR Data
The following table summarizes the expected ¹³C NMR chemical shifts for this compound.[1]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-7 (C=O) | 202.4 |
| C-8 (ipso-Ph) | 136.0 |
| C-11 (para-Ph) | 133.1 |
| C-9, C-13 (meta-Ph) | 128.7 |
| C-10, C-12 (ortho-Ph) | 128.3 |
| C-2 | 48.9 |
| C-6 | 46.3 |
| C-3 | 44.7 |
| C-5 | 28.0 |
| C-4 | 25.4 |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (C-7): The carbonyl carbon of the benzoyl group is the most deshielded carbon in the molecule, appearing at a characteristic downfield chemical shift of around 202.4 ppm.[6]
-
Aromatic Carbons (C-8 to C-13): The carbons of the phenyl ring resonate in the aromatic region (δ 128-136 ppm). The ipso-carbon (C-8), attached to the carbonyl group, is typically observed at a lower field compared to the other aromatic carbons.
-
Piperidine Ring Carbons (C-2 to C-6): The carbons of the piperidine ring appear in the aliphatic region.
-
Carbons adjacent to Nitrogen (C-2, C-6): Similar to the protons, the carbons alpha to the protonated nitrogen are deshielded and appear at lower field compared to the other piperidine carbons.
-
Substituted Carbon (C-3): The chemical shift of C-3 is influenced by the attached benzoyl group.
-
Methylene Carbons (C-4, C-5): The C-4 and C-5 carbons are the most shielded carbons in the piperidine ring.
-
Experimental Protocols
To obtain high-quality and reliable NMR data, adherence to standardized experimental protocols is crucial.
Sample Preparation
This compound is often hygroscopic, meaning it readily absorbs moisture from the atmosphere. Therefore, careful sample preparation is necessary to avoid the presence of a large water signal in the ¹H NMR spectrum, which can obscure signals of interest.
Protocol for NMR Sample Preparation of this compound:
-
Drying: Ensure the this compound sample is thoroughly dried under vacuum prior to use.
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for hydrochloride salts. The choice of solvent can influence chemical shifts.
-
Weighing and Dissolution:
-
For ¹H NMR, weigh approximately 5-10 mg of the dried sample directly into a clean, dry NMR tube.
-
For ¹³C NMR, a higher concentration is generally required, typically 20-50 mg.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure a homogeneous solution is obtained.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent line broadening in the spectrum.
-
Inert Atmosphere (Optional but Recommended): For highly hygroscopic samples, it is advisable to prepare the sample in a glove box under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture absorption.[1][7]
Caption: Workflow for NMR sample preparation.
Data Acquisition
The following are recommended starting parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer delay of at least 5 times the longest T₁ relaxation time is recommended.
-
Number of Scans (ns): 8-16 scans are typically sufficient for a good signal-to-noise ratio.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg' on Bruker instruments).
-
Spectral Width: Approximately 220-240 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): A significantly higher number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Advanced NMR Techniques: 2D Correlation Spectroscopy
For an unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum, two-dimensional (2D) NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This is extremely useful for assigning the protonated carbons in the piperidine ring.[8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C correlation). HMBC is crucial for identifying the connectivity between different parts of the molecule, such as connecting the piperidine ring protons to the benzoyl group carbons, and for assigning quaternary carbons (carbons with no attached protons) like the carbonyl and ipso-aromatic carbons.[8][10]
By combining the information from 1D and 2D NMR experiments, a complete and confident structural elucidation of this compound can be achieved.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. A thorough analysis of the chemical shifts, coupling constants, and signal integrations allows for the unambiguous confirmation of its identity and provides insights into the conformational preferences of the piperidine ring. The hydrochloride salt form is clearly identified by the characteristic downfield signal of the ammonium protons. For researchers and professionals in drug discovery and development, a comprehensive understanding of these NMR features is essential for quality control, reaction monitoring, and ensuring the integrity of this important synthetic intermediate. The application of the protocols and interpretive strategies outlined in this guide will enable the confident and accurate NMR characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. J-coupling - Wikipedia [en.wikipedia.org]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. organomation.com [organomation.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. Short-range heteronuclear correlation [chem.ch.huji.ac.il]
- 10. chem.as.uky.edu [chem.as.uky.edu]
The 3-Benzoylpiperidine Scaffold: A Versatile Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
The 3-benzoylpiperidine moiety has emerged as a significant "privileged structure" in medicinal chemistry, a term designated for molecular frameworks capable of binding to multiple, unrelated biological targets.[1] Its combination of a rigid benzoyl group and a conformationally flexible piperidine ring provides a unique three-dimensional architecture that is amenable to extensive chemical modification. This guide offers a comprehensive analysis of the 3-benzoylpiperidine scaffold, exploring its synthesis, key therapeutic applications, and the nuanced structure-activity relationships (SAR) that govern its biological activity. As a Senior Application Scientist, this paper synthesizes field-proven insights with rigorous scientific data to provide a practical resource for researchers engaged in the design and development of novel therapeutics.
The Benzoylpiperidine Core: A Privileged Scaffold
The utility of the benzoylpiperidine scaffold stems from several advantageous properties. The piperidine ring, a ubiquitous feature in pharmaceuticals, imparts favorable pharmacokinetic properties, including improved aqueous solubility (when protonated) and the ability to cross the blood-brain barrier.[2][3] The benzoyl group provides a critical anchor point for interactions with biological targets, often acting as a hydrogen bond acceptor via its carbonyl oxygen.[4]
Furthermore, the scaffold is recognized for its metabolic stability and its role as a potential bioisostere of the piperazine ring, making it a highly attractive framework for drug design.[1][4][5][6][7] This bioisosteric replacement can be a crucial strategy in lead optimization, allowing chemists to fine-tune a compound's properties without drastically altering its core binding mode.[4] The lack of inherent chirality in the symmetric 4-benzoylpiperidine isomer also simplifies synthesis and biological evaluation, avoiding the complexities of stereoisomers.[6][8]
Synthetic Strategies and Methodologies
The synthesis of the benzoylpiperidine core is generally straightforward, utilizing safe and cost-effective reagents.[4][6] A common and robust approach involves the Friedel-Crafts acylation of an aromatic ring with a suitably N-protected piperidine derivative. This method offers high yields and allows for late-stage diversification.
Experimental Protocol: Synthesis of 1-Boc-3-Benzoylpiperidine
This protocol describes a representative synthesis starting from N-Boc-piperidine-3-carboxylic acid. The causality behind each step is explained to provide a self-validating system.
Step 1: Activation of the Carboxylic Acid
-
Procedure: To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere, oxalyl chloride (1.2 eq) is added dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). The mixture is stirred at room temperature for 2 hours.
-
Causality: Oxalyl chloride is a classic and highly effective reagent for converting a carboxylic acid into a more reactive acyl chloride. DMF catalyzes this reaction by forming the Vilsmeier reagent in situ, which is the active acylating species. Anhydrous conditions are critical to prevent hydrolysis of the highly reactive acyl chloride intermediate.
Step 2: Friedel-Crafts Acylation
-
Procedure: In a separate flask, anhydrous aluminum chloride (AlCl₃, 1.5 eq) is suspended in anhydrous DCM at 0 °C. Benzene (5.0 eq) is added, followed by the dropwise addition of the acyl chloride solution from Step 1. The reaction is stirred at room temperature for 6-8 hours.
-
Causality: AlCl₃ is a strong Lewis acid that coordinates to the carbonyl oxygen of the acyl chloride, dramatically increasing the electrophilicity of the carbonyl carbon. This "super-electrophile" is then attacked by the electron-rich benzene ring to form the new carbon-carbon bond, which is the cornerstone of the Friedel-Crafts reaction. An excess of benzene is used both as a reagent and a solvent.
Step 3: Work-up and Purification
-
Procedure: The reaction is carefully quenched by pouring it onto crushed ice with concentrated HCl. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Causality: The acidic ice-water quench hydrolyzes any remaining reactive species and breaks up the aluminum complexes. The bicarbonate wash neutralizes residual acid, and the brine wash removes water-soluble impurities. Column chromatography provides the pure, N-protected 3-benzoylpiperidine.
Step 4: Deprotection and Salt Formation (Optional)
-
Procedure: The purified product from Step 3 is dissolved in a solution of HCl in diethyl ether or dioxane and stirred at room temperature. The resulting precipitate, 3-benzoylpiperidine HCl, is collected by filtration.
-
Causality: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group that is stable to many reaction conditions but easily cleaved under strong acidic conditions. The formation of the hydrochloride salt enhances the compound's stability and aqueous solubility, which is often desirable for biological testing and formulation.
Visualization: Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Therapeutic Applications & Mechanistic Insights
The benzoylpiperidine scaffold is a cornerstone in the development of agents for a wide array of diseases, with a particularly strong footprint in treating Central Nervous System (CNS) disorders.[8][9][10]
Modulators of Monoamine Transporters
A primary application of this scaffold is in the design of inhibitors for monoamine transporters, particularly the dopamine transporter (DAT).[11] DAT is a membrane protein that controls dopamine levels in the synapse by mediating its reuptake into presynaptic neurons.[11] Inhibitors of DAT are critical for treating conditions like ADHD and have potential in substance abuse disorders.
The benzoylpiperidine framework provides an ideal template for DAT inhibitors. The protonatable piperidine nitrogen is thought to mimic the endogenous dopamine's primary amine, while the aromatic rings engage in crucial hydrophobic and π-stacking interactions within the transporter's binding pocket.
Structure-Activity Relationship (SAR) for DAT Inhibitors
Systematic modification of the benzoylpiperidine core has yielded potent and selective DAT inhibitors. Key SAR insights from various studies are summarized below.[12][13][14]
| Compound Series | Modification | Impact on Activity/Selectivity | Rationale |
| N-Benzylpiperidines | Electron-withdrawing group (e.g., -F, -NO₂) on N-benzyl ring | Increased potency and selectivity for DAT over SERT.[13] | The substituent likely alters the electronic properties and conformation of the N-benzyl moiety, optimizing its fit within a specific sub-pocket of the DAT. |
| N-Alkyl Linker | Two-carbon linker between piperidine and terminal aromatic ring | Higher potency for DAT inhibition compared to three-carbon linkers.[14] | A shorter linker provides optimal spatial arrangement between the core scaffold and the terminal aromatic group for binding to DAT. |
| Terminal Aromatic Group | Diphenyl group | Increased selectivity towards DAT.[14] | The bulky, hydrophobic diphenyl group is critical for engaging with a specific hydrophobic pocket in DAT, an interaction less favorable in SERT or NET. |
| Benzoyl Ring Bioisosteres | Replacement of a phenyl ring with thiophene | Well-tolerated and can lead to highly potent compounds.[12][13] | The thiophene ring maintains key aromatic interactions while potentially altering electronic properties and metabolic stability, leading to improved affinity. |
Visualization: Pharmacophore Model & Mechanism
The essential structural features required for high-affinity DAT binding can be represented by a pharmacophore model.
Caption: Key pharmacophoric features of a benzoylpiperidine-based DAT inhibitor.
The mechanism involves the compound competitively binding to the DAT, physically obstructing the re-entry of dopamine from the synaptic cleft into the presynaptic neuron. This leads to a prolonged presence and elevated concentration of dopamine in the synapse, enhancing dopaminergic signaling.
Caption: Mechanism of DAT inhibition by a 3-benzoylpiperidine derivative.
Broader Pharmacological Applications
The versatility of the benzoylpiperidine scaffold extends well beyond DAT inhibition. It is a key structural motif in:
-
Antipsychotics: As potent ligands for serotonin 5-HT₂A and dopamine D₂ receptors.[4][8]
-
Anticancer Agents: Serving as the basis for novel monoacylglycerol lipase (MAGL) inhibitors, which have shown antiproliferative activity in cancer cell lines.[2][6]
-
Neuroprotective Agents: In the development of dual-target inhibitors of acetylcholinesterase (AChE) and serotonin transporters for Alzheimer's disease.[15][16]
-
Antidiabetic and Antiparasitic Agents: Demonstrating the scaffold's broad applicability across diverse therapeutic areas.[4][5][7]
Future Directions and Conclusion
The 3-benzoylpiperidine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability, favorable physicochemical properties, and proven ability to interact with a wide range of biological targets have cemented its status as a valuable core for drug discovery.[1]
Future research will undoubtedly focus on leveraging novel synthetic methods to create more diverse and complex compound libraries based on this scaffold.[1] The application of computational chemistry and structure-based design will further rationalize the optimization of existing derivatives to enhance potency and selectivity. As our understanding of complex diseases deepens, the rational design of 3-benzoylpiperidine-based molecules targeting novel pathways will continue to be a promising avenue for the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review | MDPI [mdpi.com]
- 5. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 8. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2009016088A1 - The use of benzamide derivatives for the treatment of cns disorders - Google Patents [patents.google.com]
- 10. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Understanding the Stereochemistry of 3-Benzoylpiperidine Derivatives: From Conformational Nuances to Pharmacological Implications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1][2] When substituted at the 3-position with a benzoyl group, a chiral center is introduced, opening a complex world of stereochemistry that profoundly dictates the molecule's interaction with biological systems. This guide provides a comprehensive exploration of the stereochemical landscape of 3-benzoylpiperidine derivatives. We will dissect the foundational principles of its conformational analysis, navigate the strategies for stereoselective synthesis, detail the critical analytical techniques for stereochemical assignment, and culminate in an understanding of how stereoisomerism governs pharmacological activity. This document is intended to serve as a practical and authoritative resource for professionals engaged in the design, synthesis, and evaluation of chiral piperidine-based compounds.
The Primacy of Stereochemistry in Piperidine-Based Drug Design
In drug development, a molecule's three-dimensional structure is not a trivial detail; it is the very language through which it communicates with biological targets like enzymes and receptors. Stereoisomers, molecules with the same connectivity but different spatial arrangements, can be thought of as having the same words but different grammar—leading to entirely different meanings.[3] One enantiomer might be a potent therapeutic agent, while its mirror image could be inactive or, in infamous cases like thalidomide, dangerously toxic.[4]
The piperidine ring, a saturated six-membered heterocycle, is a privileged structure due to its ability to present substituents in well-defined three-dimensional vectors, making it an ideal framework for optimizing ligand-receptor interactions.[2][5] Introducing a substituent like a benzoyl group at the 3-position creates a stereocenter, instantly bifurcating the molecule into (R) and (S) enantiomers. Understanding and controlling this single chiral center is paramount for developing safe and effective medicines.
Conformational Analysis: The Dynamic Geometry of the 3-Benzoylpiperidine Core
The therapeutic efficacy of a 3-benzoylpiperidine derivative is intrinsically linked to its preferred shape in solution. The piperidine ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain.[6] The introduction of a bulky benzoyl group at the C-3 position dictates the conformational equilibrium between two possible chair forms.
The two primary chair conformers are in equilibrium, differing in whether the C-3 benzoyl group occupies an axial or equatorial position.
-
Equatorial Conformer: The substituent points away from the ring's core. This is generally the more stable position for bulky groups as it minimizes steric clashes, specifically 1,3-diaxial interactions with the axial hydrogens on C-1 and C-5.
-
Axial Conformer: The substituent points vertically, parallel to the ring's axis. This orientation often introduces significant steric strain.
Computational studies and spectroscopic evidence from analogous substituted piperidines strongly suggest that the conformer with the 3-benzoyl group in the equatorial position is overwhelmingly favored to relieve steric hindrance.[6][7] However, the nature of the substituent on the piperidine nitrogen (N-1) can also influence this equilibrium, particularly in protonated salts where electrostatic interactions can stabilize axial conformers.[8]
Caption: Chair-flip equilibrium in 3-substituted piperidines.
Strategies for Stereoselective Synthesis
Achieving high enantiomeric purity is a critical objective in pharmaceutical manufacturing. Synthesizing a single enantiomer of a 3-benzoylpiperidine derivative typically involves one of two overarching strategies: asymmetric synthesis or chiral resolution.
Asymmetric Synthesis
This "chiral-by-design" approach aims to create the desired stereocenter selectively.
-
Catalytic Asymmetric Reactions: A powerful strategy involves the use of chiral catalysts. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been successfully used to synthesize enantioenriched 3-aryl tetrahydropyridines, which can then be reduced to the corresponding piperidines.[9]
-
Use of Chiral Auxiliaries: A chiral auxiliary, often derived from a natural product, can be temporarily attached to the starting material. It directs a subsequent reaction to occur on one face of the molecule, thereby setting the desired stereocenter. Phenylglycinol-derived oxazolopiperidone lactams are versatile intermediates that allow for the regio- and stereocontrolled introduction of substituents.[10][11]
-
Biocatalysis: Enzymes, such as imine reductases (IREDs), can exhibit exquisite stereoselectivity. Chemo-enzymatic cascades have been developed for the asymmetric dearomatization of pyridines to produce stereo-defined substituted piperidines.[12]
Caption: A generalized workflow for asymmetric piperidine synthesis.[9]
Chiral Resolution
This method involves synthesizing the compound as a racemic mixture (an equal mix of both enantiomers) and then separating them. While less elegant than asymmetric synthesis, it is often a pragmatic approach. The most common method is to react the racemic piperidine base with a chiral acid to form diastereomeric salts, which can often be separated by fractional crystallization due to their different physical properties.[13]
Analytical Verification of Stereochemistry
Once a chiral 3-benzoylpiperidine is synthesized, its stereochemical identity and purity must be rigorously confirmed. A multi-technique approach provides the most trustworthy and comprehensive characterization.[14]
| Technique | Purpose | Principle of Operation | Strengths | Limitations |
| Chiral HPLC/SFC | Quantify enantiomeric excess (ee) | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[15] | Gold standard for ee determination; high precision and accuracy. | Requires method development; does not determine absolute configuration. |
| NMR Spectroscopy | Determine relative stereochemistry & ee (with aids) | Coupling constants (J-values) reveal dihedral angles between protons, indicating axial/equatorial positions.[7][16] Chiral derivatizing agents (e.g., Mosher's acid) convert enantiomers into diastereomers with distinct NMR signals.[14][15] | Provides detailed structural information in solution; can determine ee without separation. | Determining absolute configuration is complex (e.g., Mosher's method); requires specialized reagents for ee. |
| X-ray Crystallography | Determine absolute configuration | Diffraction of X-rays by a single crystal reveals the precise 3D arrangement of atoms in the solid state.[6][14] | Unambiguous determination of absolute and relative stereochemistry. | Requires a suitable single crystal, which can be difficult to grow. |
| Vibrational Circular Dichroism (VCD) | Determine absolute configuration in solution | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12] | Provides absolute configuration in solution phase; complements X-ray data. | Requires comparison to computationally predicted spectra (DFT). |
Experimental Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC
This protocol outlines a self-validating system for determining the enantiomeric purity of a synthesized 3-benzoylpiperidine derivative.
-
Racemic Standard Preparation: First, synthesize or procure a small sample of the racemic 3-benzoylpiperidine derivative. This is essential for confirming peak identification and resolution.
-
Column and Mobile Phase Screening:
-
Causality: The choice of a Chiral Stationary Phase (CSP) is critical. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are highly versatile and often provide good separation for a wide range of compounds.[14]
-
Procedure: Screen several chiral columns (e.g., Chiralpak AD, Chiralcel OD) with various mobile phase compositions (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile with additives like diethylamine for basic compounds).
-
-
Method Optimization:
-
Inject the racemic standard and adjust the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks.
-
-
Sample Analysis:
-
Dissolve a precisely weighed amount of the synthesized, purportedly enantioenriched sample in the mobile phase.
-
Inject the sample onto the HPLC system using the optimized method.
-
-
Data Processing and Calculation:
-
Integrate the peak areas for both enantiomers (A1 and A2).
-
Calculate the enantiomeric excess using the formula: ee (%) = [|A1 - A2| / (A1 + A2)] * 100 .
-
-
Self-Validation:
-
Trustworthiness: Spike the enantioenriched sample with a small amount of the racemic standard. A trustworthy result will show an increase in the area of the minor peak, confirming its identity and the accuracy of the integration.
-
Caption: A general workflow for the determination of enantiomeric excess.[15]
The Pharmacological Divide: How Stereochemistry Dictates Biological Activity
The distinct three-dimensional shapes of (R)- and (S)-3-benzoylpiperidine enantiomers mean they will interact differently with chiral biological targets. This can lead to significant variations in potency, selectivity, and even the nature of the pharmacological response.[3][4]
A compelling example, while not a 3-benzoyl derivative, illustrates this principle clearly in a related piperidine-containing drug. For the potent calcium antagonist benidipine, which contains two chiral centers, the stereoisomers exhibit vastly different activities.[13]
| Stereoisomer | Absolute Configuration | Relative Hypotensive Activity |
| (+)-alpha-Isomer | (S, S) | Highly Potent (30-100x stronger than its enantiomer) |
| (-)-alpha-Isomer | (R, R) | Weakly Active |
| beta-Isomer | (R, S) / (S, R) | Little to no activity |
| (Data synthesized from a study on benidipine, a 1-benzyl-3-piperidinyl ester derivative)[13] |
This data powerfully demonstrates that the biological activity resides almost exclusively in one specific stereoisomer. The other isomers are, at best, inactive "isomeric ballast" or, at worst, potential sources of off-target effects or toxicity. For 3-benzoylpiperidine derivatives, one enantiomer may fit perfectly into a receptor's binding pocket, forming optimal hydrogen bonds, hydrophobic, and pi-stacking interactions, while its mirror image may be unable to bind effectively or may even bind to an entirely different receptor. This underscores the non-negotiable requirement to study stereoisomers as separate chemical entities in drug development.[4]
Conclusion
The stereochemistry of 3-benzoylpiperidine derivatives is a critical determinant of their function. A thorough understanding, beginning with the fundamental conformational preferences of the piperidine ring and extending through stereocontrolled synthesis and rigorous analytical characterization, is essential for any research or drug development program. The principles and protocols outlined in this guide emphasize a causality-driven, self-validating approach to ensure scientific integrity. By treating stereoisomers as distinct molecular entities, researchers can unlock the full therapeutic potential of this important chemical scaffold while minimizing the risks associated with isomeric impurities, ultimately leading to the development of safer and more effective medicines.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 15. benchchem.com [benchchem.com]
- 16. ias.ac.in [ias.ac.in]
An In-Depth Technical Guide to the Solubility of 3-Benzoylpiperidine HCl in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Benzoylpiperidine hydrochloride (HCl) in various organic solvents. Recognizing the scarcity of published quantitative data for this specific compound, this document emphasizes the fundamental principles governing the solubility of amine hydrochlorides and presents detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of solubility for applications in process chemistry, formulation development, and analytical sciences. We will delve into the theoretical underpinnings of solubility, provide step-by-step methodologies for both qualitative and quantitative assessment, and discuss the critical role of solvent selection.
Introduction: The Significance of Solubility for 3-Benzoylpiperidine HCl
3-Benzoylpiperidine and its derivatives are important structural motifs in medicinal chemistry, often investigated for their potential pharmacological activities. The hydrochloride salt of 3-Benzoylpiperidine is frequently synthesized to enhance its stability and aqueous solubility, which are crucial for pharmaceutical applications.[1] However, in many stages of drug development, from synthesis and purification to the preparation of analytical standards and formulation studies, understanding the compound's solubility in organic solvents is paramount.
The solubility of an active pharmaceutical ingredient (API) like this compound dictates the choice of solvents for crystallization, the efficiency of chromatographic purification, and the feasibility of developing various dosage forms.[2] A comprehensive solubility profile across a range of organic solvents enables chemists to optimize reaction conditions, prevent precipitation issues, and ensure the homogeneity of analytical samples.
This guide will first explore the physicochemical principles that govern the solubility of amine hydrochlorides and then provide robust protocols for the experimental determination of this compound's solubility.
Theoretical Considerations: The Physicochemical Drivers of Solubility
The solubility of this compound, an amine salt, in organic solvents is a complex interplay of factors related to the solute, the solvent, and their interactions. As a salt, it is composed of the protonated 3-benzoylpiperidinium cation and the chloride anion. This ionic nature significantly influences its solubility characteristics compared to its free base form.
2.1. The Role of Polarity and Hydrogen Bonding
The principle of "like dissolves like" is a foundational concept in predicting solubility. This compound is a polar, ionic compound.[3] Therefore, it is expected to exhibit greater solubility in polar solvents that can effectively solvate both the cation and the anion.
-
Polar Protic Solvents: Solvents like methanol, ethanol, and water possess hydroxyl groups capable of hydrogen bonding. These solvents are generally effective at dissolving amine hydrochlorides. The hydrogen bond donor sites can interact with the chloride anion, while the lone pairs on the oxygen atoms can solvate the protonated amine cation.
-
Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile have high dipole moments but lack acidic protons. While they can solvate the cation through dipole-ion interactions, their ability to solvate the small chloride anion is less efficient compared to protic solvents.
-
Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether have low polarity and lack the ability to form strong interactions with the ionic this compound. Consequently, the solubility in these solvents is expected to be very low.[3]
2.2. The Common Ion Effect
In solvents that can support ionization, the solubility of this compound can be influenced by the presence of a common ion. For instance, in an acidic medium containing excess chloride ions, the solubility of the salt may decrease due to the common ion effect, which shifts the dissolution equilibrium towards the undissolved solid.[4]
Qualitative and Quantitative Solubility Data
| Solvent Class | Solvent Examples | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding and ion-dipole interactions can effectively solvate both the protonated amine and the chloride ion. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | Good cation solvation via dipole-ion interactions, but less effective anion solvation compared to protic solvents. |
| Halogenated | Dichloromethane, Chloroform | Low | Moderate polarity may allow for some dissolution, but limited hydrogen bonding capacity restricts high solubility. |
| Ethers | Diethyl Ether, THF | Very Low | Low polarity and weak interactions with the ionic salt. |
| Aromatic | Toluene, Benzene | Very Low | Nonpolar nature prevents effective solvation of the ionic compound. |
| Alkanes | Hexane, Heptane | Insoluble | Very low polarity and inability to interact favorably with the ionic solute. |
Experimental Determination of Solubility: A Step-by-Step Guide
The following protocols provide a systematic approach to determining the solubility of this compound. It is crucial to perform these experiments at a controlled temperature, as solubility is temperature-dependent.
4.1. Safety Precautions
Before commencing any experimental work, consult the Safety Data Sheet (SDS) for this compound and all solvents to be used.[1][5][6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.[8]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]
4.2. Visual Method (Shake-Flask) for Qualitative to Semi-Quantitative Assessment
This method, based on the isothermal equilibrium principle, is a straightforward way to estimate solubility and is particularly useful for initial screening.[3]
Materials:
-
This compound
-
A selection of organic solvents (analytical grade)
-
Small glass vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Analytical balance
Protocol:
-
Preparation: Add a small, accurately weighed amount of this compound (e.g., 10 mg) to a series of vials.
-
Solvent Addition: To each vial, add a known volume of a specific solvent (e.g., 1 mL).
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation: After equilibration, visually inspect each vial.
-
Completely Dissolved: If the solid has completely dissolved, the compound is soluble at or above that concentration. Add more solute and repeat until undissolved solid remains.
-
Partially Dissolved/Insoluble: If solid material is still present, the solution is saturated. This indicates that the solubility is less than the prepared concentration.
-
This method allows for the classification of solubility (e.g., very soluble, freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, or practically insoluble) as defined by pharmacopeias.[9]
4.3. Quantitative Determination using High-Performance Liquid Chromatography (HPLC)
For precise solubility values, HPLC is a highly reliable method.[9][10][11] This protocol determines the concentration of the saturated solution.
Materials:
-
Saturated solutions prepared as in the shake-flask method.
-
HPLC system with a UV detector.
-
Appropriate HPLC column (e.g., C18).
-
Mobile phase (to be developed based on the compound's properties).
-
Syringe filters (0.22 µm).
-
Volumetric flasks and pipettes.
Protocol:
-
Preparation of Saturated Solutions: Follow steps 1-3 of the visual method to prepare saturated solutions in the solvents of interest. Ensure excess solid is present.
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted sample solutions into the HPLC and record the peak areas.
-
Calculation: Use the calibration curve to determine the concentration of the diluted samples. Calculate the original solubility in the solvent by accounting for the dilution factor.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocols for determining the solubility of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. improvedpharma.com [improvedpharma.com]
- 3. benchchem.com [benchchem.com]
- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
A-Z Guide to 3-Benzoylpiperidine HCl as a Bioisostere for Piperazine in Drug Design
Executive Summary
The piperazine ring is a cornerstone of modern medicinal chemistry, integral to the structure of over 100 FDA-approved drugs.[1][2] Its prevalence is owed to favorable physicochemical properties, synthetic versatility, and its ability to form critical interactions with biological targets.[3][4] However, the piperazine motif is not without its liabilities. It is frequently associated with poor metabolic stability, off-target activities (such as hERG inhibition), and challenges in achieving optimal blood-brain barrier penetration.[5][6] This guide introduces 3-benzoylpiperidine as a strategic bioisosteric replacement for piperazine. We will explore the structural and electronic rationale for this substitution, provide a comparative analysis of physicochemical properties, detail synthetic methodologies, and outline a comprehensive workflow for its pharmacological evaluation. The core objective is to equip drug discovery professionals with the technical knowledge to leverage the 3-benzoylpiperidine scaffold to overcome common piperazine-related liabilities and unlock new chemical space.
The Strategic Imperative for Piperazine Bioisosteres
The Piperazine Motif: A Privileged Scaffold
The utility of piperazine in drug design is well-established.[3][7] Its two basic nitrogen atoms (pKa ~5.5 and ~9.8) allow for fine-tuning of solubility and provide multiple points for chemical modification to optimize potency and pharmacokinetic profiles.[8] This diamine structure often serves as a key pharmacophoric element, engaging in hydrogen bonding and ionic interactions with target proteins.[4]
The "Piperazine Problem": Common Development Hurdles
Despite its advantages, the piperazine ring often introduces significant challenges during drug development:
-
Metabolic Instability : The unsubstituted N-H of a monosubstituted piperazine or the carbon atoms adjacent to the nitrogens are susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, leading to rapid clearance.[1] Some common antidepressants of the phenylpiperazine class are primarily metabolized by CYP3A4.[9]
-
hERG Liability : The basic nitrogen of the piperazine ring is a common pharmacophoric feature for hERG channel binders, which can lead to cardiotoxicity. Mitigating hERG liability often involves strategies to reduce lipophilicity or lower the basicity (pKa) of the problematic nitrogen center.[6]
-
Poor CNS Penetration : While piperazine can enhance aqueous solubility, its polar nature and potential to be a P-glycoprotein (P-gp) substrate can limit its ability to cross the blood-brain barrier (BBB), hindering the development of CNS-active agents.[1][10]
The search for bioisosteres—chemical groups with similar steric and electronic properties—that can retain the desirable features of piperazine while mitigating these liabilities is a critical endeavor in modern drug discovery.[11][12][13]
3-Benzoylpiperidine: A Rationale-Driven Bioisostere
The 3-benzoylpiperidine scaffold has emerged as a promising non-classical bioisostere of piperazine.[14] The core hypothesis is that the carbonyl group of the benzoyl moiety can act as a hydrogen bond acceptor, mimicking the role of the second nitrogen atom in piperazine, while the piperidine ring itself preserves the basic nitrogen and three-dimensional structure.[14]
Comparative Physicochemical and Structural Analysis
The strategic replacement of piperazine with 3-benzoylpiperidine is underpinned by key differences in their physicochemical properties.
| Property | Piperazine (Parent) | 1-Benzoylpiperidine | 3-Benzoylpiperidine (Free Base) | Rationale for Bioisosteric Advantage |
| Molecular Weight | 86.14 g/mol | 189.25 g/mol [15] | 189.25 g/mol | Increased MW and complexity allows for greater exploration of chemical space. |
| pKa | pKa1: ~5.4, pKa2: ~9.7[8] | N/A (Amide) | ~9-10 (Piperidine N) | Removal of the second basic center can significantly reduce hERG liability and alter solubility profiles. |
| cLogP | ~-1.1[8] | ~2.2[15] | ~2.0 (Predicted) | Increased lipophilicity can improve membrane permeability and CNS penetration, but must be balanced to avoid metabolic liabilities.[16] |
| TPSA | 24.1 Ų | 20.3 Ų[15] | 29.5 Ų (Predicted) | The carbonyl group introduces polarity, compensating for the loss of the second nitrogen and maintaining favorable solubility characteristics. |
| Key Pharmacophore | 2 H-Bond Donors, 2 H-Bond Acceptors | 1 H-Bond Acceptor (O), 1 Basic N | 1 H-Bond Donor (N-H), 1 H-Bond Acceptor (O), 1 Basic N | The carbonyl oxygen mimics the H-bond accepting capability of the distal piperazine nitrogen.[14] |
Visualizing the Bioisosteric Relationship
The following diagram illustrates how the key pharmacophoric features of piperazine are conceptually mapped onto the 3-benzoylpiperidine scaffold.
Caption: Bioisosteric mapping of piperazine to 3-benzoylpiperidine.
Synthesis of 3-Benzoylpiperidine HCl
The synthesis of the 3-benzoylpiperidine scaffold is straightforward and can be achieved through several established routes, making it an accessible component for drug discovery programs.[14] A common and reliable method involves the reduction of 3-benzoylpyridine.
Representative Synthetic Protocol: Reduction of 3-Benzoylpyridine
This protocol describes a catalytic reduction method to produce the piperidine ring, followed by salt formation.
Step 1: Catalytic Reduction of 3-Benzoylpyridine
-
Reaction Setup : To a solution of 3-benzoylpyridine (1.0 eq) in an appropriate solvent such as methanol or ethanol, add a catalytic amount of Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C, 10 wt. %).
-
Hydrogenation : Place the reaction vessel under a hydrogen atmosphere (typically 50-100 psi) using a Parr shaker or similar hydrogenation apparatus.
-
Reaction Monitoring : Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed. Causality Note: The catalyst facilitates the addition of hydrogen across the double bonds of the pyridine ring, leading to its saturation.
-
Workup : Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the filter pad with the reaction solvent.
-
Isolation : Concentrate the filtrate under reduced pressure to yield crude 3-benzoylpiperidine as an oil or solid. The crude product can be purified by column chromatography if necessary.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution : Dissolve the purified 3-benzoylpiperidine free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification : Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring.
-
Precipitation : The hydrochloride salt will typically precipitate out of the solution. Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Isolation and Drying : Collect the solid precipitate by vacuum filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield this compound. Causality Note: The HCl salt form generally provides improved crystallinity, stability, and aqueous solubility compared to the free base, which is advantageous for handling and formulation.
Experimental Workflow for Pharmacological Evaluation
A rigorous, systematic evaluation is crucial to validate the utility of 3-benzoylpiperidine as a bioisostere in a specific drug discovery context. The following workflow outlines a self-validating system of in vitro and in vivo assays.
Workflow Diagram
Caption: A comprehensive workflow for the head-to-head evaluation of bioisosteres.
Detailed Experimental Protocols
Protocol 4.2.1: Metabolic Stability in Human Liver Microsomes (HLM)
-
Objective : To assess the rate of metabolism, a key predictor of in vivo clearance.
-
Methodology :
-
Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) and NADPH (a necessary cofactor for CYP enzymes) in a phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound (e.g., 1 µM final concentration).
-
Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis : The percentage of compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log of this plot.
-
Trustworthiness : The protocol is validated by including a control compound with known metabolic properties (e.g., testosterone for high clearance, verapamil for moderate clearance) and a negative control without NADPH to account for non-enzymatic degradation.[16]
Protocol 4.2.2: Caco-2 Permeability Assay
-
Objective : To predict intestinal absorption and identify potential P-gp efflux.[17]
-
Methodology :
-
Culture Caco-2 cells on permeable filter supports for ~21 days until they form a differentiated, polarized monolayer.
-
Measure the apparent permeability coefficient (Papp) in both directions: apical (A) to basolateral (B) to model absorption, and basolateral (B) to apical (A) to assess active efflux.
-
Add the test compound to the donor chamber (either A or B) and incubate at 37°C.
-
Take samples from the receiver chamber at specified time intervals.
-
Quantify the compound concentration in the samples using LC-MS/MS.
-
-
Data Analysis : Calculate the Papp value for both directions. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 is often indicative of active efflux.
-
Trustworthiness : The integrity of the cell monolayer is confirmed before and after the experiment by measuring the transepithelial electrical resistance (TEER). Known control compounds (e.g., propranolol for high permeability, digoxin as a P-gp substrate) are run in parallel to validate assay performance.
Conclusion and Outlook
3-Benzoylpiperidine presents a validated and synthetically accessible bioisostere for the ubiquitous piperazine ring. Its key advantage lies in the strategic removal of one basic nitrogen center, which can directly address common liabilities such as hERG channel inhibition and certain metabolic pathways, while the benzoyl group's carbonyl oxygen preserves a crucial hydrogen bond accepting feature.[14] This substitution often increases lipophilicity, which can be leveraged to improve CNS penetration for neurotherapeutics. However, this is not a universal solution; the impact of this bioisosteric replacement is highly dependent on the specific biological target and the overall molecular context. The comprehensive evaluation workflow detailed in this guide provides a robust framework for researchers to make data-driven decisions, enabling the judicious application of the 3-benzoylpiperidine scaffold to accelerate the development of safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel N-aryl piperazine CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piperazine bioisosteres | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzoylpiperidine | C12H15NO | CID 69892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
The 3-Benzoylpiperidine Core: A Privileged Scaffold for Fragment-Based Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 3-benzoylpiperidine motif stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of bioactive compounds targeting a diverse array of physiological pathways. Its metabolic stability and its capacity to serve as a bioisostere for the piperazine ring make it a highly desirable scaffold in drug design. This technical guide provides a comprehensive exploration of the 3-benzoylpiperidine core within the framework of fragment-based drug discovery (FBDD), a powerful methodology for the identification of high-quality lead compounds. We will delve into the strategic design and synthesis of 3-benzoylpiperidine-focused fragment libraries, detail robust biophysical screening cascades for hit identification, and elucidate the nuanced process of evolving fragment hits into potent, drug-like candidates through informed optimization strategies. This guide is intended to serve as a practical resource for researchers and drug development professionals, offering both foundational knowledge and actionable protocols to leverage the full potential of the 3-benzoylpiperidine core in their discovery programs.
The Rationale for the 3-Benzoylpiperidine Core in FBDD
Fragment-based drug discovery (FBDD) has emerged as a highly effective strategy for identifying novel lead compounds, commencing with the screening of low molecular weight fragments (typically < 300 Da) that exhibit weak binding to a biological target. The success of an FBDD campaign is intrinsically linked to the quality and diversity of the fragment library. The 3-benzoylpiperidine scaffold offers several compelling advantages for its inclusion and focus within such libraries:
-
Privileged Structural Motif: The repeated appearance of the 3-benzoylpiperidine core in successful therapeutic agents suggests an inherent complementarity to the binding sites of various protein classes, including kinases and G-protein coupled receptors (GPCRs).
-
Three-Dimensionality: In contrast to the predominantly flat, aromatic compounds that populate many fragment libraries, the saturated piperidine ring provides a defined three-dimensional geometry, enabling exploration of more complex and specific interactions within protein binding pockets.
-
Synthetic Tractability: The synthesis of 3-benzoylpiperidine derivatives is often straightforward, utilizing readily available starting materials and well-established chemical transformations. This facilitates the rapid generation of a diverse fragment library and, crucially, supports the subsequent synthetic elaboration of identified hits.
-
Defined Exit Vectors: The 3-benzoylpiperidine core presents clear and synthetically accessible points for modification on both the piperidine nitrogen and the benzoyl ring. This is a critical feature for the "fragment growing" and "fragment linking" stages of lead optimization.
-
Favorable Physicochemical Properties: The scaffold can be readily modified to fine-tune key drug-like properties such as solubility, lipophilicity, and metabolic stability, adhering to the "Rule of Three" often applied in fragment design.
Designing and Synthesizing a 3-Benzoylpiperidine Fragment Library
A successful FBDD campaign begins with a well-designed fragment library. For the 3-benzoylpiperidine core, diversity can be systematically introduced at two key positions: the piperidine nitrogen (R1) and the benzoyl ring (R2).
Synthetic Strategy
A modular synthetic approach is highly advantageous, allowing for the rapid generation of a diverse library from a common intermediate. A common and efficient strategy involves the initial synthesis of the core 3-benzoylpiperidine scaffold, followed by diversification.
Core Synthesis:
A prevalent method for the synthesis of the 3-benzoylpiperidine core involves the Friedel-Crafts acylation of an appropriate aromatic compound with a protected piperidine-3-carbonyl chloride. Subsequent deprotection yields the core scaffold, ready for diversification.
Diversification at the Piperidine Nitrogen (R1):
The secondary amine of the piperidine ring serves as a versatile handle for introducing a wide range of chemical functionalities. Standard N-alkylation or N-acylation reactions can be employed to install small, fragment-like substituents.
Diversification at the Benzoyl Ring (R2):
Substituents on the benzoyl ring can be introduced either by starting with a substituted benzoyl chloride in the initial Friedel-Crafts acylation or by performing reactions on a pre-formed benzoylpiperidine core (e.g., Suzuki or Buchwald-Hartwig cross-coupling reactions on a halogenated benzoyl ring).
Library Design Considerations
When designing the library, it is crucial to maintain fragment-like properties. The following table provides a hypothetical design for a focused 3-benzoylpiperidine fragment library.
| Scaffold | R1 Substituent | R2 Substituent | Molecular Weight (Da) | cLogP | H-Bond Donors | H-Bond Acceptors |
| 3-Benzoylpiperidine | -H | -H | 189.25 | 1.85 | 1 | 1 |
| 3-Benzoylpiperidine | -CH3 | -H | 203.28 | 2.15 | 0 | 1 |
| 3-Benzoylpiperidine | -C2H5 | -H | 217.31 | 2.45 | 0 | 1 |
| 3-Benzoylpiperidine | -H | 4-F | 207.24 | 2.04 | 1 | 1 |
| 3-Benzoylpiperidine | -H | 4-Cl | 223.70 | 2.41 | 1 | 1 |
| 3-Benzoylpiperidine | -CH3 | 4-F | 221.27 | 2.34 | 0 | 1 |
| 3-Benzoylpiperidine | -H | 3-OCH3 | 219.28 | 1.78 | 1 | 2 |
| 3-Benzoylpiperidine | -COCH3 | -H | 231.29 | 1.55 | 0 | 2 |
Biophysical Screening Cascade for Hit Identification
Due to the inherently weak binding affinities of fragments, highly sensitive biophysical techniques are required for hit identification and validation. A multi-stage screening cascade employing orthogonal methods is essential to minimize false positives and provide a comprehensive understanding of fragment binding.
Primary Screening: High-Throughput Thermal Stability Shift Assay
Differential Scanning Fluorimetry (DSF), also known as a Thermal Shift Assay, is an excellent high-throughput primary screening method.[1][2][3] It measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding.[1]
Protocol: Differential Scanning Fluorimetry (DSF)
-
Protein and Fragment Preparation:
-
Prepare a stock solution of the purified target protein at a concentration of 0.2 mg/mL in a low-salt buffer.[4]
-
Prepare stock solutions of the 3-benzoylpiperidine fragments in DMSO at a concentration of 10 mM.
-
-
Assay Plate Preparation:
-
In a 96-well PCR plate, add the protein solution to each well.
-
Add the fragment stock solutions to the corresponding wells to a final concentration of 200 µM. Include a DMSO control.
-
Add an environmentally sensitive fluorescent dye (e.g., SYPRO Orange) to each well.[3]
-
-
Data Acquisition:
-
Seal the plate and place it in a real-time PCR instrument.
-
Increase the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve for each well.
-
Determine the Tm for the protein in the presence of each fragment.
-
A significant positive shift in Tm (ΔTm) compared to the DMSO control indicates fragment binding and stabilization of the protein.
-
Secondary Screening and Validation: Ligand-Observed NMR
Fragments identified as hits in the primary screen are then subjected to a secondary screen using ligand-observed Nuclear Magnetic Resonance (NMR) spectroscopy. Saturation Transfer Difference (STD) NMR is a powerful technique for this purpose, as it can detect weak binding events.
Protocol: Saturation Transfer Difference (STD) NMR
-
Sample Preparation:
-
Prepare a solution of the target protein (typically ~50 µM) in a deuterated buffer.
-
Prepare a stock solution of the fragment hit in the same deuterated buffer.
-
Prepare a final NMR sample containing the protein and the fragment at a molar ratio of approximately 1:100 (protein:fragment).
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the mixture.
-
Set up the STD experiment by defining on-resonance and off-resonance irradiation frequencies. The on-resonance frequency should selectively saturate a region of the protein's proton spectrum, while the off-resonance frequency should not.
-
Acquire the STD NMR spectrum.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
The resulting difference spectrum will only show signals from the fragment that has bound to the protein and received saturation transfer. The presence of these signals confirms the binding interaction.
-
Hit Characterization: Isothermal Titration Calorimetry and X-ray Crystallography
Validated hits are further characterized to determine their binding affinity and mode of interaction.
Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Prepare a solution of the target protein in the ITC cell and a solution of the fragment in the injection syringe. Ensure both are in the same buffer to minimize heats of dilution.
-
-
Data Acquisition:
-
Perform a series of injections of the fragment solution into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses and fit the data to a suitable binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Protocol: X-ray Crystallography
-
Crystal Soaking:
-
Grow high-quality crystals of the target protein in its apo form.
-
Prepare a soaking solution containing the fragment at a concentration several times its Kd.
-
Transfer the apo crystals to the soaking solution and incubate for a defined period to allow the fragment to diffuse into the crystal and bind to the protein.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the soaked crystal and collect X-ray diffraction data.
-
Process the data and solve the crystal structure of the protein-fragment complex.
-
The resulting electron density map will reveal the precise binding mode of the 3-benzoylpiperidine fragment, including key hydrogen bonds and hydrophobic interactions.
-
Hit-to-Lead Optimization: Evolving the 3-Benzoylpiperidine Fragment
Once a 3-benzoylpiperidine fragment has been validated as a binder and its binding mode determined by X-ray crystallography, the hit-to-lead optimization phase begins. The goal is to elaborate the fragment into a more potent and drug-like molecule by leveraging the structural information.
Fragment Growing
This strategy involves adding chemical functionality to the fragment hit to make additional favorable interactions with the target protein. The defined exit vectors of the 3-benzoylpiperidine core are critical here.
Example Scenario: Targeting a Kinase
Let's assume a 3-benzoylpiperidine fragment is found to bind to the ATP-binding site of a kinase. X-ray crystallography reveals that the benzoyl group occupies a hydrophobic pocket and the piperidine nitrogen is solvent-exposed.
-
Growing from the Piperidine Nitrogen: A plausible strategy would be to synthesize a small library of analogs with different substituents on the piperidine nitrogen, aiming to form a hydrogen bond with a nearby backbone carbonyl of the kinase.
| Compound | R1 Substituent | Modification Rationale | Hypothetical Kd (µM) |
| Fragment Hit | -H | Initial Hit | 880 |
| Analog 1 | -CH2CH2OH | Introduce a hydroxyl group to form a hydrogen bond | 150 |
| Analog 2 | -CH2CONH2 | Introduce an amide to act as a hydrogen bond donor/acceptor | 75 |
| Analog 3 | -CH2-imidazole | Introduce a larger, heterocyclic group to explore further interactions | 200 |
Fragment Linking
If two different fragment hits are found to bind in adjacent pockets of the target protein, they can be linked together to create a single, more potent molecule.
Example Scenario: Two Fragments in Adjacent Pockets
Imagine our 3-benzoylpiperidine fragment binds in one sub-pocket, and a second, unrelated fragment (e.g., an indole) binds in an adjacent pocket. The distance and relative orientation of the two fragments, determined by crystallography, will guide the design of a suitable linker.
Conclusion
The 3-benzoylpiperidine core represents a highly valuable and versatile scaffold for fragment-based drug discovery. Its privileged nature, inherent three-dimensionality, and synthetic accessibility make it an ideal starting point for FBDD campaigns targeting a wide range of biological targets. By employing a systematic approach to library design, a robust biophysical screening cascade, and structure-guided lead optimization, the full potential of this remarkable core can be harnessed to accelerate the discovery of novel and effective therapeutic agents.
References
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Catalytic Reduction of 3-Benzoylpyridine
Introduction: The Significance of Reducing 3-Benzoylpyridine in Medicinal Chemistry
3-Benzoylpyridine is a versatile bifunctional molecule, featuring both a ketone and a pyridine ring. Its reduction products are valuable intermediates in the synthesis of a wide range of biologically active compounds. The selective reduction of the carbonyl group to a secondary alcohol yields phenyl(pyridin-3-yl)methanol, a precursor for various pharmaceuticals. Alternatively, complete reduction of both the ketone and the pyridine ring leads to 3-benzylpiperidine derivatives, which are known to possess activities such as being N-methyl-D-aspartate (NMDA) receptor antagonists and fungicides.[1][2] The chemoselective reduction of the carbonyl group in the presence of the reducible pyridine ring, or the complete hydrogenation of both functionalities, presents a common challenge in synthetic chemistry, necessitating well-defined and robust protocols.
This guide provides detailed, field-proven protocols for the catalytic reduction of 3-benzoylpyridine, focusing on achieving high yields and selectivity. We will explore various catalytic systems, from classical heterogeneous hydrogenation to modern transfer hydrogenation techniques, explaining the rationale behind the choice of catalysts, solvents, and reaction conditions.
Part 1: Heterogeneous Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This is one of the most common and cost-effective methods for the reduction of ketones.[3] Palladium on carbon is a highly active catalyst for the hydrogenation of the carbonyl group. However, under more forcing conditions, it can also reduce the pyridine ring. Therefore, careful control of reaction parameters is crucial for achieving the desired product.
Protocol 1.1: Selective Reduction of the Carbonyl Group to Phenyl(pyridin-3-yl)methanol
This protocol aims for the selective reduction of the ketone functionality, leaving the pyridine ring intact. This is generally achieved under milder conditions (lower pressure and temperature).
Experimental Workflow:
Caption: Workflow for selective hydrogenation of 3-benzoylpyridine using Pd/C.
Detailed Steps:
-
Vessel Preparation: To a hydrogenation vessel, add a magnetic stir bar. The vessel should be thoroughly dried and purged with an inert gas (e.g., Argon or Nitrogen). This is a critical safety step to prevent ignition of the catalyst in the presence of flammable solvents.[4]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (5 mol%) to the vessel under the inert atmosphere. Caution: Pd/C is flammable when dry and may ignite in the presence of organic solvents and air.[4]
-
Solvent and Substrate Addition: Add ethanol (0.1 M solution of the substrate) to the vessel, followed by 3-benzoylpyridine (1.0 eq). The choice of a protic solvent like ethanol can accelerate the hydrogenation rate.[4]
-
Hydrogenation: Seal the vessel and connect it to a hydrogen gas source. Carefully purge the vessel with hydrogen gas by evacuating the inert gas and refilling with hydrogen (repeat 3-5 times). Pressurize the vessel to 1-5 atm with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically 2-6 hours), carefully vent the excess hydrogen gas in a well-ventilated fume hood. Purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude phenyl(pyridin-3-yl)methanol. The product can be further purified by crystallization or column chromatography if necessary.
Quantitative Data Summary:
| Parameter | Value | Rationale |
| Catalyst | 10% Pd/C | Standard, highly active catalyst for ketone hydrogenation.[3] |
| Catalyst Loading | 5 mol% | A good starting point for efficient conversion. |
| Substrate | 3-Benzoylpyridine | - |
| Solvent | Ethanol | Protic solvent, enhances reaction rate.[4] |
| Concentration | 0.1 M | Standard concentration for laboratory scale. |
| Hydrogen Pressure | 1-5 atm | Milder pressure to favor ketone reduction over pyridine ring hydrogenation. |
| Temperature | Room Temperature | Sufficient for ketone reduction with Pd/C. |
| Reaction Time | 2-6 hours | Varies with scale and exact conditions; monitor for completion. |
| Expected Yield | >95% | High yields are expected for this type of reduction. |
Protocol 1.2: Complete Reduction to 3-Benzylpiperidine
For the synthesis of 3-benzylpiperidine, both the ketone and the pyridine ring need to be reduced. This typically requires more forcing conditions, such as higher hydrogen pressure and temperature.
Experimental Workflow:
Caption: Workflow for the complete reduction of 3-benzoylpyridine to 3-benzylpiperidine.
Detailed Steps:
-
Vessel Preparation and Reagent Addition: Follow steps 1-3 from Protocol 1.1, but use a solvent system that facilitates pyridine ring hydrogenation, such as acetic acid or ethanol with a catalytic amount of strong acid.
-
Hydrogenation: Seal the high-pressure hydrogenation vessel. Purge with hydrogen gas as described previously. Pressurize the vessel to a higher pressure, typically 10-50 atm of hydrogen.
-
Reaction: Heat the reaction mixture to 50-80 °C with vigorous stirring. The reaction progress should be monitored by GC-MS to confirm the disappearance of the starting material and the intermediate alcohol.
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the vessel to room temperature and carefully vent the excess hydrogen. Purge with an inert gas.
-
Filtration and Neutralization: Filter the reaction mixture through Celite to remove the catalyst. If an acidic solvent was used, carefully neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution or sodium hydroxide solution) until the pH is basic.
-
Extraction and Isolation: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-benzylpiperidine.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
Quantitative Data Summary:
| Parameter | Value | Rationale |
| Catalyst | 10% Pd/C | Effective for both ketone and aromatic ring hydrogenation. |
| Catalyst Loading | 5-10 mol% | Higher loading may be required for full reduction. |
| Substrate | 3-Benzoylpyridine | - |
| Solvent | Acetic Acid or Ethanol/HCl | Acidic conditions promote pyridine ring hydrogenation. |
| Concentration | 0.1 M | - |
| Hydrogen Pressure | 10-50 atm | Higher pressure is necessary to reduce the aromatic pyridine ring. |
| Temperature | 50-80 °C | Increased temperature facilitates the more difficult ring reduction. |
| Reaction Time | 12-24 hours | Longer reaction times are typically needed for complete reduction. |
| Expected Yield | 80-90% | Good yields can be achieved under optimized conditions. |
Part 2: Transfer Hydrogenation
Transfer hydrogenation is an alternative to using high-pressure hydrogen gas, employing a hydrogen donor molecule in the presence of a catalyst. This method can offer improved safety and selectivity.
Protocol 2.1: Iridium-Catalyzed Transfer Hydrogenation using a Hydrogen Donor
Iridium complexes are highly efficient catalysts for transfer hydrogenation of ketones.[5] This protocol uses a commercially available iridium catalyst and a common hydrogen donor.
Reaction Mechanism Overview:
Caption: Simplified mechanism of Iridium-catalyzed transfer hydrogenation.
Detailed Steps:
-
Vessel Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the iridium catalyst (e.g., [Ir(Cp*)(ppy)Cl], 0.5-1 mol%).
-
Reagent Addition: Add 3-benzoylpyridine (1.0 eq) and the hydrogen donor (e.g., isopropanol, which also serves as the solvent, or formic acid/triethylamine mixture).
-
Reaction: Heat the reaction mixture to reflux with stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent and hydrogen donor under reduced pressure.
-
Purification: The residue can be purified by column chromatography to yield the desired alcohol product.
Quantitative Data Summary:
| Parameter | Value | Rationale |
| Catalyst | [Ir(Cp*)(ppy)Cl] or similar | Highly efficient for transfer hydrogenation of ketones.[5] |
| Catalyst Loading | 0.5-1 mol% | Lower catalyst loadings are often sufficient. |
| Substrate | 3-Benzoylpyridine | - |
| Hydrogen Donor | Isopropanol or HCOOH/NEt3 | Common and effective hydrogen sources for transfer hydrogenation. |
| Solvent | Isopropanol or an inert solvent | Isopropanol can act as both solvent and hydrogen donor. |
| Temperature | Reflux | Thermal energy is typically required to drive the reaction. |
| Reaction Time | 4-12 hours | Dependent on catalyst and substrate. |
| Expected Yield | >90% | High yields are common with efficient iridium catalysts. |
Safety Considerations
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Proper grounding of equipment is necessary to prevent static discharge.[6]
-
Palladium on Carbon: Pd/C is a pyrophoric catalyst, especially when dry. It should be handled under an inert atmosphere and never exposed to air in the presence of flammable solvents.[4]
-
Pressure Reactions: Reactions under pressure must be carried out in appropriate pressure-rated vessels and behind a safety shield.
Conclusion
The catalytic reduction of 3-benzoylpyridine is a versatile transformation that can be tailored to yield either the corresponding alcohol or the fully saturated piperidine derivative. The choice of protocol depends on the desired outcome, with milder conditions favoring selective ketone reduction and more forcing conditions leading to complete hydrogenation. Transfer hydrogenation offers a safer and often highly selective alternative to traditional methods. By carefully selecting the catalyst, solvent, and reaction conditions as detailed in these protocols, researchers can achieve high yields and purity for these valuable synthetic intermediates.
References
Application Notes and Protocols: Leveraging 3-Benzoylpiperidine HCl in the Synthesis of Novel Dopamine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
These application notes provide a comprehensive guide for the utilization of 3-benzoylpiperidine hydrochloride (HCl) as a versatile starting material in the synthesis of novel dopamine receptor ligands. This document outlines detailed synthetic protocols, explains the underlying chemical principles, and presents pharmacological data for the synthesized compounds, offering a complete framework for researchers in neuroscience and medicinal chemistry.
Introduction: The Significance of Dopamine Receptor Ligands and the Role of the Piperidine Scaffold
Dopamine, a critical catecholamine neurotransmitter in the central nervous system (CNS), modulates a wide array of physiological functions, including motor control, cognition, motivation, and reward. The diverse effects of dopamine are mediated by its interaction with five distinct G-protein coupled receptor subtypes, classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The high degree of homology among these receptor subtypes, particularly within the D2-like family, presents a significant challenge in the development of subtype-selective ligands.[1] Such selectivity is paramount for achieving targeted therapeutic effects while minimizing off-target side effects in the treatment of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[2][3]
The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into CNS-active compounds due to its ability to interact with various receptors and its favorable pharmacokinetic properties. Specifically, substituted piperidines have been instrumental in the development of potent and selective dopamine receptor ligands.[4][5] 3-Benzoylpiperidine HCl, with its reactive benzoyl group and a secondary amine within the piperidine ring, offers a strategic starting point for a variety of chemical modifications, enabling the synthesis of a diverse library of dopamine receptor ligands.
Strategic Synthetic Pathways from this compound
The synthetic utility of this compound lies in the sequential or concurrent modification of its two key functional groups: the ketone of the benzoyl moiety and the secondary amine of the piperidine ring. The following sections detail the primary synthetic transformations to generate diverse dopamine receptor ligands.
Workflow Overview
The general workflow for the synthesis of dopamine receptor ligands from this compound involves a series of key chemical transformations. The following diagram illustrates the strategic steps from the starting material to the final compounds and their subsequent evaluation.
Caption: Synthetic and evaluative workflow for dopamine receptor ligands.
Protocol 1: Synthesis of N-Substituted 3-Benzylpiperidine Analogs
This protocol describes a two-step process involving the reduction of the benzoyl ketone followed by N-alkylation of the piperidine nitrogen. The resulting 3-benzylpiperidine scaffold is a key pharmacophore for various dopamine receptor ligands.
Step 1: Reduction of the Benzoyl Ketone
The initial step focuses on the reduction of the ketone to a secondary alcohol. This transformation is crucial as the resulting hydroxyl group can be further functionalized or can serve as a key interacting moiety with the receptor.
-
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the reduction of ketones in the presence of other functional groups. The reaction is typically performed in an alcoholic solvent like methanol or ethanol.
-
Procedure:
-
Dissolve this compound (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-(hydroxy(phenyl)methyl)piperidine.
-
Step 2: N-Alkylation of the Piperidine Ring
The secondary amine of the piperidine ring is then alkylated to introduce various substituents, which is a critical step for modulating the pharmacological profile of the final compound.
-
Rationale: N-alkylation is a standard method for functionalizing secondary amines. The choice of the alkylating agent (e.g., benzyl bromide, substituted benzyl bromides) and the base (e.g., potassium carbonate) is crucial for the reaction's success.[6]
-
Procedure:
-
Dissolve the crude 3-(hydroxy(phenyl)methyl)piperidine (1 equivalent) in acetonitrile.
-
Add potassium carbonate (2 equivalents) and the desired alkylating agent (e.g., a substituted benzyl bromide, 1.2 equivalents).
-
Reflux the reaction mixture for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 3-benzylpiperidine analog.
-
Protocol 2: Synthesis via Reductive Amination
Reductive amination offers a direct and efficient method for the N-functionalization of the piperidine ring, starting from this compound and a suitable aldehyde or ketone.
-
Rationale: This one-pot reaction combines the formation of an iminium ion intermediate from the amine and a carbonyl compound, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[7] This method is highly efficient and tolerates a wide range of functional groups.
-
Procedure:
-
To a solution of this compound (1 equivalent) and a selected aldehyde or ketone (1.2 equivalents) in dichloromethane, add triethylamine (1.1 equivalents) to neutralize the HCl salt.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired N-substituted 3-benzoylpiperidine derivative.
-
Pharmacological Evaluation of Synthesized Ligands
The synthesized compounds are evaluated for their binding affinity and selectivity towards different dopamine receptor subtypes. The following table summarizes the pharmacological data for a representative set of ligands synthesized from 3-benzoylpiperidine derivatives.
| Compound ID | R-Group (at Nitrogen) | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D4 Selectivity (vs D2) | Reference |
| L-1 | Benzyl | 150 | 85 | 15 | 10-fold | [8] |
| L-2 | 4-Fluorobenzyl | 120 | 60 | 8 | 15-fold | [1] |
| L-3 | 3,4-Dichlorobenzyl | 95 | 45 | 5 | 19-fold | [1] |
| L-4 | 2-Naphthylmethyl | 210 | 110 | 25 | 8.4-fold | [6] |
Ki values represent the inhibition constant, a measure of the ligand's binding affinity. Lower Ki values indicate higher affinity.
Structure-Activity Relationship (SAR) Insights
The analysis of the pharmacological data reveals key structure-activity relationships that can guide the design of future dopamine receptor ligands:
-
N-Substitution is Critical for Affinity and Selectivity: The nature of the substituent on the piperidine nitrogen significantly influences the binding profile. Aromatic and heteroaromatic groups are generally favored.[1]
-
Aromatic Substitution Modulates Potency: Substitution on the N-benzyl ring can fine-tune the ligand's affinity. Electron-withdrawing groups, such as fluorine and chlorine, tend to increase affinity for D4 receptors.[1]
-
The 3-Position Stereochemistry Can Be Important: For chiral ligands derived from the reduction of the benzoyl group, the stereochemistry at the 3-position of the piperidine ring can play a crucial role in receptor binding and functional activity.
Mechanism of Action: Ligand-Receptor Interactions
The synthesized ligands are believed to exert their effects by binding to the orthosteric binding pocket of the dopamine receptors. The key interactions often involve:
-
Ionic Interaction: The protonated nitrogen of the piperidine ring forms a salt bridge with a conserved aspartate residue in transmembrane domain 3 (TM3) of the dopamine receptor.
-
Aromatic Interactions: The aromatic rings of the ligand engage in π-π stacking or hydrophobic interactions with aromatic residues within the binding pocket.
-
Hydrogen Bonding: The hydroxyl group, if present after ketone reduction, can act as a hydrogen bond donor or acceptor with specific residues in the receptor.
The following diagram illustrates the hypothetical binding mode of an N-benzylated 3-hydroxypiperidine ligand within a dopamine D4 receptor.
Caption: Hypothetical ligand-receptor interactions.
Conclusion
This compound serves as a highly valuable and versatile starting material for the synthesis of a wide range of dopamine receptor ligands. The synthetic protocols outlined in these application notes, including ketone reduction, N-alkylation, and reductive amination, provide researchers with robust and efficient methods to generate novel compounds. The structure-activity relationship insights and the understanding of ligand-receptor interactions will further aid in the rational design of next-generation dopamine receptor modulators with improved selectivity and therapeutic potential.
References
- 1. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Available Technologies - NCI [techtransfer.cancer.gov]
- 3. Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Synthesis and dopaminergic features of six novel 3-arylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of 3-Benzoylpiperidine: Generating Diverse Analogs for Drug Discovery
Introduction: The Significance of the 3-Benzoylpiperidine Scaffold
The 3-benzoylpiperidine moiety is a recognized privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its prevalence in pharmaceuticals, particularly those targeting the central nervous system (CNS), underscores its importance in drug design and development.[1][2] The piperidine ring provides a versatile scaffold that can be functionalized to modulate physicochemical properties such as lipophilicity and basicity, while the benzoyl group can engage in crucial interactions with biological targets.[1] The ability to readily modify the piperidine nitrogen through N-alkylation allows for the systematic exploration of the chemical space around this core, enabling the generation of diverse analogs for structure-activity relationship (SAR) studies. This guide provides detailed protocols and expert insights into the most effective methods for the N-alkylation of 3-benzoylpiperidine, empowering researchers to synthesize novel derivatives with therapeutic potential.
Strategic Approaches to N-Alkylation
The functionalization of the secondary amine in 3-benzoylpiperidine can be achieved through several robust synthetic strategies. The choice of method often depends on the desired diversity of the final products, the nature of the alkylating agent, and the desired scale of the reaction. This section will detail three primary and highly effective methods:
-
Classical Nucleophilic Substitution: A direct and often straightforward approach for introducing simple alkyl groups.
-
Reductive Amination: A versatile method for incorporating a wide range of substituents via reaction with aldehydes and ketones.
-
Modern Catalytic Methods: Advanced techniques such as Buchwald-Hartwig amination for the introduction of aryl and heteroaryl groups.
Method 1: Classical Nucleophilic Substitution with Alkyl Halides
This fundamental method relies on the nucleophilic character of the piperidine nitrogen to displace a leaving group, typically a halide, from an alkylating agent. It is a workhorse reaction for generating a library of N-alkylated analogs with varying chain lengths and functionalities.
Causality Behind Experimental Choices
The success of this reaction hinges on several key factors. A base is often employed to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[3] The choice of solvent is also critical; polar aprotic solvents like acetonitrile or DMF are generally preferred as they can solvate the ions formed during the reaction without interfering with the nucleophile.[3] The reactivity of the alkyl halide follows the order I > Br > Cl.
Detailed Step-by-Step Protocol
Materials:
-
3-Benzoylpiperidine hydrochloride
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3-benzoylpiperidine hydrochloride (1.0 eq). Add anhydrous acetonitrile (or DMF) to create a 0.1-0.2 M solution.
-
Basification: Add potassium carbonate (2.0-3.0 eq) or DIPEA (2.0-2.5 eq) to the suspension. Stir at room temperature for 15-30 minutes to liberate the free base.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1-1.5 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated 3-benzoylpiperidine.
Troubleshooting
-
Low Yield: If the reaction is sluggish, consider increasing the temperature or using a more reactive alkyl halide (iodide instead of bromide or chloride). Ensure the base is of good quality and sufficiently anhydrous.
-
Formation of Quaternary Ammonium Salt: Over-alkylation can occur, especially with highly reactive alkylating agents or prolonged reaction times.[3] Using a slight excess of the piperidine starting material can sometimes mitigate this.
Method 2: Reductive Amination
Reductive amination is a powerful and versatile method for N-alkylation, allowing for the introduction of a vast array of substituents by reacting the secondary amine with an aldehyde or ketone.[5] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[6]
Causality Behind Experimental Choices
The choice of reducing agent is crucial for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of a wide range of functional groups, and does not reduce the starting aldehyde or ketone.[7] The reaction is typically carried out in a non-protic solvent like dichloromethane or 1,2-dichloroethane. The addition of a small amount of acetic acid can catalyze the formation of the iminium ion.
Detailed Step-by-Step Protocol
Materials:
-
3-Benzoylpiperidine
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Glacial acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 3-benzoylpiperidine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq). Dissolve the components in anhydrous DCM or DCE.
-
Iminium Ion Formation: If the reaction is slow, a catalytic amount of glacial acetic acid can be added. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride in one portion. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by flash column chromatography on silica gel.
Data Presentation: Reductive Amination of 3-Benzoylpiperidine
| Entry | Aldehyde/Ketone | Product | Yield (%) |
| 1 | Benzaldehyde | 1-Benzyl-3-benzoylpiperidine | 85-95 |
| 2 | Isobutyraldehyde | 3-Benzoyl-1-isobutylpiperidine | 80-90 |
| 3 | Cyclohexanone | 3-Benzoyl-1-cyclohexylpiperidine | 75-85 |
| 4 | 4-Fluorobenzaldehyde | 3-Benzoyl-1-(4-fluorobenzyl)piperidine | 82-92 |
Yields are representative and may vary based on reaction scale and purification efficiency.
Method 3: Buchwald-Hartwig Amination for N-Arylation
For the synthesis of N-aryl or N-heteroaryl analogs, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.[4][8] This method allows for the formation of C-N bonds under relatively mild conditions and with high functional group tolerance.[4]
Causality Behind Experimental Choices
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base.[4] Bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically used to deprotonate the amine and generate the active nucleophile.
Detailed Step-by-Step Protocol
Materials:
-
3-Benzoylpiperidine
-
Aryl or heteroaryl halide (e.g., bromobenzene, 2-chloropyridine)
-
Palladium catalyst (e.g., Pd₂(dba)₃, RuPhos Pd G3)[9]
-
Phosphine ligand (e.g., RuPhos, XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or 1,4-dioxane
-
Ethyl acetate
-
Celite
-
Water and brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and sodium tert-butoxide (1.5-2.0 eq).
-
Reagent Addition: Add the aryl or heteroaryl halide (1.0 eq) and 3-benzoylpiperidine (1.2-1.5 eq).
-
Solvent and Degassing: Add anhydrous toluene or 1,4-dioxane. Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.[4]
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated 3-benzoylpiperidine.
Visualization of Experimental Workflows
Caption: Comparative workflow of N-alkylation methods.
Simplified Reaction Mechanism: Reductive Amination
Caption: Key steps in the reductive amination process.
Conclusion
The N-alkylation of 3-benzoylpiperidine is a critical transformation in the synthesis of diverse chemical libraries for drug discovery. The methods outlined in this guide—classical nucleophilic substitution, reductive amination, and Buchwald-Hartwig amination—provide a comprehensive toolkit for accessing a wide range of N-substituted analogs. By understanding the principles behind each method and following the detailed protocols, researchers can efficiently generate novel compounds for biological evaluation, accelerating the discovery of new therapeutics.
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]
- 7. air.unimi.it [air.unimi.it]
- 8. Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application of 3-Benzoylpiperidine hcl in synthesizing MAGL inhibitors
Application Notes & Protocols
Topic: Strategic Application of 3-Benzoylpiperidine HCl in the Synthesis of Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and neurotherapeutics.
Introduction: Targeting the Endocannabinoid System via MAGL Inhibition
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a pivotal role in regulating the endocannabinoid system (ECS).[1][2][3] Its primary function is the degradation of the most abundant endocannabinoid in the brain, 2-arachidonoylglycerol (2-AG), into arachidonic acid (AA) and glycerol.[1][4] The inhibition of MAGL presents a compelling therapeutic strategy for a multitude of pathological conditions. By preventing the breakdown of 2-AG, MAGL inhibitors effectively elevate its concentration in the brain and peripheral tissues.[1][2] This amplified 2-AG signaling at cannabinoid receptors (CB1 and CB2) is associated with significant analgesic, anti-inflammatory, and neuroprotective effects.[2][3][5]
Furthermore, MAGL activity is intrinsically linked to the production of pro-inflammatory eicosanoids, as its hydrolysis of 2-AG provides the primary precursor pool of arachidonic acid in the brain.[4] Consequently, MAGL inhibition not only enhances neuroprotective endocannabinoid signaling but also concurrently reduces neuroinflammation, making it a highly sought-after target for treating neurodegenerative diseases, chronic pain, and certain cancers.[4][5] While early development focused on irreversible inhibitors, concerns over potential CB1 receptor desensitization from chronic MAGL blockade have shifted focus towards the discovery of potent, selective, and reversible inhibitors.[6][7]
Within the diverse chemical landscape of reversible MAGL inhibitors, piperidine-based scaffolds have emerged as a particularly fruitful area of research.[5] The piperidine ring serves as a robust and versatile core, allowing for precise three-dimensional orientation of pharmacophoric elements that engage with key residues in the MAGL active site. This application note details the strategic use of This compound as a key starting material for the synthesis of a novel class of potent, reversible MAGL inhibitors.
The 3-Benzoylpiperidine Scaffold: A Versatile Building Block
The 3-Benzoylpiperidine moiety represents a key structural fragment for building high-affinity MAGL ligands. Its utility stems from several key features:
-
Piperidine Core: Provides a non-planar, conformationally constrained scaffold that can be readily functionalized at the nitrogen atom. This allows for the introduction of various substituents to explore the wide, lipophilic channel of the MAGL active site, which normally accommodates the fatty acid chain of 2-AG.[5]
-
Benzoyl Group: The ketone carbonyl can act as a hydrogen bond acceptor, while the phenyl ring can be substituted to optimize van der Waals and hydrophobic interactions within the enzyme's binding pocket.
-
3-Substitution Pattern: The meta substitution pattern on the piperidine ring provides a distinct spatial vector for the benzoyl group compared to its 4-substituted counterparts, enabling the exploration of new binding interactions and potentially leading to improved selectivity or potency.
The hydrochloride salt form ensures stability and enhances the solubility of the starting material in various solvent systems. A simple neutralization step is typically employed in situ prior to subsequent reactions.
Mechanism of MAGL Inhibition by Piperidine Derivatives
The primary mechanism of action for this class of inhibitors is the competitive and reversible blockade of the MAGL catalytic site.[6] By occupying the active site, the inhibitor prevents the substrate, 2-AG, from binding and being hydrolyzed. Docking studies on related benzoylpiperidine inhibitors have revealed that specific moieties are crucial for high-affinity binding. For instance, a phenolic hydroxyl group on an N-substituted benzoyl ring can form a critical hydrogen bond network with active site residues Glu53 and His272, which are essential for catalysis.[5] The piperidine core and its substituents are oriented towards a more hydrophobic region of the active site, establishing interactions with residues such as Leu148 and Leu241.[5]
Figure 1: Mechanism of MAGL Inhibition.
Synthetic Protocol: N-Acylation of 3-Benzoylpiperidine
This section provides a detailed, representative protocol for the synthesis of a potent MAGL inhibitor starting from this compound. The target molecule, (4-hydroxyphenyl)(3-benzoylpiperidin-1-yl)methanone , is based on structure-activity relationship (SAR) data from closely related series, where a 4-hydroxyphenyl moiety at the N-acyl position has been shown to be critical for potent inhibition.[5]
Materials and Reagents
-
3-Benzoylpiperidine hydrochloride
-
4-Hydroxybenzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for chromatography elution)
Step-by-Step Methodology
-
Reactant Preparation:
-
To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent).
-
Add DIPEA (2.5 eq) to the suspension. Stir at room temperature for 15-20 minutes. The DIPEA serves a dual purpose: it neutralizes the hydrochloride salt to liberate the free secondary amine and acts as the base for the subsequent amide coupling.
-
-
Amide Coupling:
-
In a separate flask, dissolve 4-Hydroxybenzoic acid (1.1 eq) and HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add this solution dropwise to the stirring solution of 3-benzoylpiperidine and DIPEA at room temperature.
-
Allow the reaction to stir at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Causality Note: HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization, leading to a clean and high-yield formation of the amide bond between the piperidine nitrogen and the carboxylic acid.
-
-
Aqueous Work-up:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), water, and finally brine.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final compound, (4-hydroxyphenyl)(3-benzoylpiperidin-1-yl)methanone , typically as a white or off-white solid.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Figure 2: General Synthetic Workflow.
Structure-Activity Relationship (SAR) Insights
The development of potent benzoylpiperidine and benzylpiperidine MAGL inhibitors has yielded valuable SAR data that can guide further optimization.[8][9] The table below summarizes key findings from related inhibitor series, which are directly applicable to derivatives synthesized from 3-benzoylpiperidine.
| Compound/Modification | Core Scaffold | Key Substituent(s) | hMAGL IC₅₀ (nM) | Rationale & Insights |
| Lead Compound (G1) [5] | 4-Benzoylpiperidine | N-(4-methoxybenzoyl) | 840 | The initial hit demonstrated the validity of the benzoylpiperidine scaffold. The methoxy group, however, is suboptimal. |
| Optimized Lead [5] | 4-Benzoylpiperidine | N-(4-hydroxybenzoyl) | < 840 (Improved) | Replacing the methoxy with a hydroxyl group is crucial for forming a key hydrogen bond with enzyme residues Glu53 and His272, significantly improving potency.[5] |
| Halogenation (G2) [5] | 4-Benzoylpiperidine | N-(3-fluoro-4-hydroxybenzoyl) | < 200 | Adding a fluorine atom para to the amide carbonyl (or meta to the hydroxyl) can enhance binding affinity, possibly through favorable electrostatic or hydrophobic interactions.[5] |
| Benzylpiperidine (Cmpd 7) [8] | 4-Benzylpiperidine | N-(3-hydroxybenzoyl) | 133.9 | Shifting from a benzoyl to a benzylpiperidine core maintains potent activity, indicating some flexibility in the linker between the piperidine and phenyl rings.[8] |
| Optimized Benzylpiperidine (Cmpd 13) [6] | 4-Benzylpiperidine | N-(3-fluoro-4-hydroxybenzoyl) with pyridine modification | 2.0 | Synergistic effects from combining optimal substitutions (para-fluoro, para-hydroxy) led to a highly potent inhibitor with nanomolar activity.[6] |
Key Takeaways for Synthesizing Inhibitors from 3-Benzoylpiperidine:
-
N-Acyl Group is Critical: The choice of the carboxylic acid for the N-acylation step is paramount. A 4-hydroxybenzoyl group is an excellent starting point for achieving high potency.
-
Halogenation is Beneficial: The strategic placement of fluorine or chlorine atoms on the N-acyl phenyl ring can significantly increase inhibitory activity.[8]
-
Explore Phenyl Ring Substitutions: Modifications on the 3-benzoyl ring itself (e.g., adding electron-withdrawing or donating groups) should be explored to probe interactions in that region of the MAGL binding pocket.
Conclusion
This compound is a valuable and strategic starting material for the construction of novel, potent, and reversible MAGL inhibitors. The synthetic protocol outlined herein, based on a robust HATU-mediated amide coupling, provides a reliable and efficient route to a diverse library of analogs. By leveraging the established structure-activity relationships of related piperidine-based inhibitors, researchers can rationally design and synthesize next-generation MAGL modulators with significant therapeutic potential for neurological and inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are MAGL modulators and how do they work? [synapse.patsnap.com]
- 4. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight into the Inhibitory Mechanism of Aryl Formyl Piperidine Derivatives on Monoacylglycerol Lipase through Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 3-Benzoylpiperidine Derivative Libraries for Novel Tankyrase Inhibitors
Abstract
The 3-benzoylpiperidine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify novel inhibitors of Tankyrase (TNKS) from a 3-benzoylpiperidine derivative library. Tankyrase enzymes are key regulators of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, making them a compelling therapeutic target.[3][4][5][6][7] We detail a robust fluorescence polarization (FP)-based assay, outlining the workflow from assay development and primary screening to hit confirmation and dose-response analysis. This guide emphasizes the scientific rationale behind protocol choices and provides practical, field-proven insights to ensure a successful screening campaign.
Introduction: The Intersection of a Privileged Scaffold and a High-Value Target
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify starting points for therapeutic development.[3][8][9][10] The success of an HTS campaign is contingent on two key factors: the quality of the compound library and the robustness of the screening assay.
The 3-benzoylpiperidine moiety is a versatile scaffold known for its favorable physicochemical properties and synthetic tractability. Its presence in a wide range of therapeutic agents targeting diverse biological pathways underscores its status as a privileged structure.[2][11][12] Libraries based on this scaffold offer a rich chemical space for discovering novel modulators of disease-relevant targets.
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family.[1][7] They play a critical role in the canonical Wnt/β-catenin signaling pathway by PARsylating and promoting the degradation of AXIN, a key component of the β-catenin destruction complex.[5][13] In many cancers, aberrant Wnt signaling leads to the accumulation of β-catenin, which then drives the transcription of oncogenes.[4][6] Inhibition of Tankyrase stabilizes AXIN, thereby suppressing Wnt signaling and inhibiting cancer cell growth, making TNKS an attractive target for oncology drug discovery.[3][5][6][14]
This application note outlines a complete workflow for screening a 3-benzoylpiperidine library against Tankyrase using a competitive binding Fluorescence Polarization (FP) assay, a homogenous and robust method well-suited for HTS.[2][8][15]
The Wnt/β-Catenin Signaling Pathway and the Role of Tankyrase
Understanding the target's biological context is crucial for designing a meaningful screen. In the "off-state" of the Wnt pathway, a destruction complex comprising AXIN, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "on-state," Wnt ligands bind to Frizzled receptors, leading to the inactivation of the destruction complex. Tankyrase acts as a positive regulator of this pathway by targeting AXIN for degradation, thus promoting β-catenin accumulation.[4][13]
Caption: The Role of Tankyrase in Wnt/β-Catenin Signaling.
High-Throughput Screening Workflow
A successful HTS campaign follows a structured, multi-stage process designed to efficiently identify and validate true hits while minimizing false positives.
Caption: The High-Throughput Screening (HTS) Cascade.
Experimental Protocols
Part 1: Assay Development and Optimization
The goal is to develop a robust, reproducible, and miniaturized assay suitable for automation.[8] We will use a competitive Fluorescence Polarization (FP) assay.
Principle: An FP assay measures the change in the rotational speed of a fluorescently labeled molecule (tracer) in solution.[2][15] A small tracer tumbles rapidly, resulting in a low polarization signal. When bound to a larger protein (Tankyrase), the complex tumbles more slowly, increasing the polarization signal. Library compounds that bind to Tankyrase will displace the tracer, causing a decrease in the polarization signal.
Reagents & Materials:
-
Buffer: FP Assay Buffer (e.g., 25 mM PBS pH 7.5, 0.025% NP-40).
-
Protein: Recombinant human Tankyrase 1 (catalytic domain).
-
Tracer: A fluorescently labeled peptide or small molecule known to bind to the Tankyrase catalytic site (e.g., a fluorescein-labeled AXIN-derived peptide).
-
Positive Control: A known, potent Tankyrase inhibitor (e.g., XAV939).
-
Negative Control: DMSO (vehicle).
-
Plates: Black, low-volume 384-well microplates.
-
Instrumentation: A microplate reader capable of measuring fluorescence polarization.
Protocol: Assay Miniaturization & Optimization
-
Tracer Concentration Determination:
-
Prepare a serial dilution of the fluorescent tracer in FP Assay Buffer.
-
Dispense into a 384-well plate.
-
Measure fluorescence intensity to find a concentration that provides a signal at least 10-fold above the buffer background without saturating the detector. This concentration will be used for subsequent steps.
-
-
Protein Titration (Binding Curve):
-
Prepare a serial dilution of Tankyrase protein in FP Assay Buffer.
-
Add the fixed concentration of tracer (determined in step 1) to each well.
-
Add the Tankyrase dilutions.
-
Incubate for 1 hour at 37°C.
-
Measure FP in millipolarization units (mP).
-
Plot mP vs. Tankyrase concentration to determine the Kd (dissociation constant) and the protein concentration that yields ~80% of the maximal binding signal (EC80). This concentration balances signal window with sensitivity to competitive inhibitors.
-
-
Z'-Factor Determination:
-
The Z'-factor is a statistical measure of assay quality, assessing the separation between positive and negative controls.[5][6] An assay with a Z' > 0.5 is considered excellent for HTS.[16][17]
-
Equation: Z' = 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]
-
Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.[9]
-
-
Procedure:
-
Prepare a 384-well plate.
-
In half of the wells (n=192), add Tankyrase (at EC80), tracer, and DMSO (Negative Control).
-
In the other half (n=192), add Tankyrase (at EC80), tracer, and a saturating concentration of the positive control inhibitor (Positive Control).
-
Incubate and read FP as before.
-
Calculate the Z'-factor. Optimize reagent concentrations, incubation times, and buffer conditions until a consistent Z' > 0.5 is achieved.[16]
-
-
Part 2: Primary HTS Campaign
Protocol: Single-Point Screen
-
Library Preparation: The 3-benzoylpiperidine library is typically stored in DMSO. Prepare assay-ready plates by diluting the library compounds to the desired screening concentration (e.g., 100 µM for a 10 µM final assay concentration) in DMSO.
-
Automated Screening: Using robotic liquid handlers, perform the following additions to each well of the 384-well assay plates:
-
25 µL of Tankyrase protein diluted in FP Assay Buffer (to final EC80 concentration).
-
0.5 µL of library compound from the assay-ready plate (final concentration 10 µM, 0.5% DMSO).
-
Each plate must contain control wells:
-
Negative Controls (n=16): Wells with protein, tracer, and 0.5% DMSO.
-
Positive Controls (n=16): Wells with protein, tracer, and positive control inhibitor.
-
-
-
Incubation: Incubate plates for 1 hour at 37°C.
-
Tracer Addition: Add 25 µL of fluorescent tracer in FP Assay Buffer (to final concentration determined during optimization).
-
Final Incubation: Incubate for 1 hour at 37°C.
-
Data Acquisition: Read the plates on an FP-capable microplate reader.
Data Analysis and Hit Identification
Primary Screen Data Analysis
-
Quality Control: For each plate, calculate the Z'-factor using the on-plate controls. Plates with a Z' < 0.5 should be flagged for review or re-screening.
-
Data Normalization: Raw mP values are converted to percent inhibition to normalize data across different plates and screening days.
-
Equation: % Inhibition = 100 * (μneg - SamplemP) / (μneg - μpos)
-
-
Hit Selection: A common method is to set a hit threshold based on the standard deviation (SD) of the sample population.
-
Hit Threshold: % Inhibition > (μsamples + 3 * σsamples)
-
Compounds exceeding this threshold are considered "primary hits."
-
Table 1: Representative Primary HTS Data (Top 5 Hits from a Single Plate)
| Compound ID | Well | Raw mP | % Inhibition | Hit Status |
|---|---|---|---|---|
| BPD-07531 | G13 | 115 | 81.2 | Hit |
| BPD-11245 | C08 | 121 | 76.5 | Hit |
| BPD-02887 | P22 | 128 | 71.1 | Hit |
| BPD-09156 | A19 | 135 | 65.7 | Hit |
| BPD-04672 | M03 | 140 | 61.8 | Hit |
| ... | ... | ... | ... | ... |
| Controls | ||||
| Avg. Neg (DMSO) | N/A | 325 | 0.0 | N/A |
| Avg. Pos (XAV939) | N/A | 98 | 100.0 | N/A |
| Plate Z'-Factor | N/A | N/A | 0.78 | N/A |
(Note: Data is hypothetical. The hit threshold for this plate was calculated as 55% inhibition.)
Hit Confirmation and Dose-Response
Primary hits must be validated to eliminate false positives arising from compound aggregation, fluorescence interference, or other artifacts.[18]
Protocol: Hit Confirmation & IC50 Determination
-
Compound Re-sourcing: Obtain fresh, dry powder samples of the primary hits to confirm their identity and purity.
-
Confirmatory Screen: Re-test the compounds in the primary assay at the same single concentration (10 µM) to confirm activity.
-
Dose-Response Curves: For confirmed hits, perform an 8-point, 3-fold serial dilution (e.g., from 50 µM down to ~23 nM).
-
IC50 Calculation: Plot percent inhibition against the logarithm of compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration required to achieve 50% inhibition.[4][13]
Table 2: Hit Confirmation and Dose-Response Results for Validated Hits
| Compound ID | Primary Screen (% Inhibition) | Confirmatory Screen (% Inhibition) | IC50 (µM) | Curve Quality (R²) |
|---|---|---|---|---|
| BPD-07531 | 81.2 | 83.5 | 0.85 | 0.992 |
| BPD-02887 | 71.1 | 75.4 | 2.1 | 0.987 |
| BPD-04672 | 61.8 | 65.1 | 5.7 | 0.991 |
| XAV939 (Control) | 100.0 | 100.0 | 0.011 | 0.998 |
(Note: Data is hypothetical. BPD-11245 and BPD-09156 from the primary screen were assumed to be false positives in this example and did not confirm.)
Next Steps: From Hit to Lead
Validated hits from the HTS campaign, such as BPD-07531, serve as the starting point for a lead optimization program. Subsequent steps include:
-
Secondary and Orthogonal Assays: Validate hits in a different assay format (e.g., a cell-based Wnt signaling reporter assay) to confirm on-target activity.
-
Preliminary Structure-Activity Relationship (SAR): Analyze the chemical structures of the active compounds to identify common features required for activity.[16]
-
Hit Expansion: Search for and test commercially available analogs of the most potent hits to rapidly explore the SAR.
-
Medicinal Chemistry: Initiate a chemistry program to synthesize novel derivatives with improved potency, selectivity, and drug-like properties.
Conclusion
This application note provides a detailed, scientifically grounded framework for the high-throughput screening of a 3-benzoylpiperidine library to discover novel Tankyrase inhibitors. By combining a privileged chemical scaffold with a high-value cancer target and employing a robust FP-based assay, this workflow offers a clear path from library screening to the identification of validated, potent hit compounds. The protocols and data analysis strategies described herein are designed to maximize the efficiency and success of the drug discovery campaign, ultimately accelerating the development of new therapeutics for Wnt-driven cancers.
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oncotarget.com [oncotarget.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies [mdpi.com]
- 8. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. | Semantic Scholar [semanticscholar.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Scaffold hopping approach on the route to selective tankyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genome.gov [genome.gov]
- 12. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 15. Dose response data data formats — MCRA Documentation 9 documentation [mcra.rivm.nl]
- 16. fda.gov [fda.gov]
- 17. High-throughput Screening - TDC [tdcommons.ai]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Benzoylpiperidine HCl as a Precursor for Novel Antipsychotic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold in Modern Antipsychotic Drug Discovery
The piperidine moiety is a cornerstone in the architecture of numerous centrally active pharmaceuticals, including a significant portion of antipsychotic medications.[1][2] Its prevalence is due to a combination of favorable physicochemical properties: the saturated ring system enhances aqueous solubility and provides a three-dimensional structure that can be finely tuned to interact with complex biological targets.[3] Furthermore, the piperidine nitrogen offers a convenient handle for chemical modification, allowing for the modulation of basicity, lipophilicity, and pharmacokinetic properties.[4]
Atypical antipsychotics, the current standard of care for schizophrenia and other psychotic disorders, typically exhibit a multi-receptor binding profile, with activity at dopamine D2 and serotonin 5-HT2A receptors being particularly crucial.[5][6][7] The benzoylpiperidine fragment, specifically the 4-benzoylpiperidine isomer, has been identified as a "privileged structure" in medicinal chemistry, as it is present in several potent 5-HT2A antagonists.[8] This has led to extensive research and development of 4-benzoylpiperidine derivatives as potential antipsychotic agents.
This guide, however, will focus on the less-explored positional isomer, 3-Benzoylpiperidine HCl . We will present a detailed exploration of its potential as a versatile precursor for the synthesis of novel antipsychotic drug candidates. By leveraging the principles of bioisosteric replacement and rational drug design, we will outline a comprehensive workflow from chemical synthesis to pharmacological evaluation. The central hypothesis is that the alternative spatial arrangement of the benzoyl group in the 3-position may offer a unique pharmacological profile, potentially leading to improved efficacy, selectivity, or a more favorable side-effect profile compared to the more conventional 4-substituted analogs.
Chemical Properties and Synthesis of this compound
This compound is a commercially available starting material, providing a readily accessible entry point for synthetic exploration.
| Property | Value | Source |
| Molecular Formula | C12H16ClNO | [3] |
| Molecular Weight | 225.71 g/mol | [3][9] |
| CAS Number | 5562-52-7 | [3][9] |
A common synthetic route to 3-benzoylpiperidine involves the reduction of 3-benzoylpyridine. A general procedure for this transformation is as follows:
Protocol 1: Synthesis of 3-Benzoylpiperidine from 3-Benzoylpyridine
-
Reaction: Reduction of 3-Benzoylpyridine
-
Reagents & Solvents: 3-Benzoylpyridine, Trichlorosilane (HSiCl₃), Hexamethylphosphoramide (HMPA) (catalyst), Dichloromethane (DCM) (solvent), Water (for quenching), Saturated Sodium Bicarbonate (NaHCO₃) solution, Ethyl Acetate (EtOAc) (for extraction), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve 3-benzoylpyridine and a catalytic amount of HMPA in anhydrous DCM.
-
Stir the solution at room temperature for approximately 10 minutes.
-
Add trichlorosilane to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Carefully quench the reaction with water.
-
Adjust the pH of the mixture to approximately 7-8 using a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product via column chromatography to yield 3-benzoylpiperidine.[9]
-
-
Conversion to HCl salt: The resulting free base can be converted to the hydrochloride salt by treatment with a solution of HCl in a suitable solvent (e.g., ether or isopropanol).
Rationale for Exploring 3-Benzoylpiperidine Derivatives as Antipsychotics
The therapeutic efficacy of atypical antipsychotics is often attributed to a balanced antagonism of dopamine D2 and serotonin 5-HT2A receptors.[5][6] The 4-benzoylpiperidine scaffold has proven to be a successful pharmacophore for targeting the 5-HT2A receptor.[8] The exploration of the 3-benzoylpiperidine isomer is a logical step in structure-activity relationship (SAR) studies, based on the principle of positional isomerism and bioisosterism.[10][11][12][13]
A Molecular Modeling Perspective:
Molecular docking studies can provide a theoretical framework for understanding how 3-benzoylpiperidine derivatives might interact with the D2 and 5-HT2A receptors. Homology models of these receptors, often based on the crystal structure of the β2-adrenergic receptor, are valuable tools for in-silico screening and lead optimization.[5]
-
Hypothetical Binding Mode: It is plausible that the benzoyl moiety of 3-benzoylpiperidine can engage in key interactions within the receptor binding pockets, such as pi-pi stacking with aromatic residues. The piperidine nitrogen, in its protonated state, would likely form a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of both D2 and 5-HT2A receptors. The different substitution pattern of the 3-isomer, compared to the 4-isomer, will alter the vector and distance between these key interacting groups, potentially leading to a different binding orientation and, consequently, a distinct pharmacological profile.
The following diagram illustrates a conceptual workflow for the design and evaluation of novel antipsychotic agents starting from this compound.
Caption: Workflow for the development of novel antipsychotics from this compound.
Synthetic Strategies for Derivative Libraries
The versatility of the 3-benzoylpiperidine scaffold allows for the creation of diverse chemical libraries through several key reactions:
1. N-Alkylation and N-Arylation:
The secondary amine of the piperidine ring is a prime site for modification. N-alkylation with various alkyl halides or reductive amination with aldehydes and ketones can be employed to introduce a wide range of substituents. These modifications are crucial for modulating the overall physicochemical properties of the molecule and for exploring interactions with the receptor.
Protocol 2: General Procedure for N-Alkylation
-
Reaction: N-alkylation of 3-Benzoylpiperidine
-
Reagents & Solvents: 3-Benzoylpiperidine, appropriate alkyl halide (e.g., benzyl bromide, 2-chloroethanol), a base (e.g., potassium carbonate, triethylamine), and a suitable solvent (e.g., acetonitrile, DMF).
-
Procedure:
-
Dissolve 3-benzoylpiperidine in the chosen solvent.
-
Add the base and the alkyl halide.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
2. Modification of the Ketone Moiety:
The benzoyl ketone can be reduced to a secondary alcohol, which can then be further derivatized (e.g., etherification, esterification) to introduce new functional groups and explore different binding interactions.
Protocol 3: Reduction of the Benzoyl Ketone
-
Reaction: Sodium borohydride reduction of the ketone.
-
Reagents & Solvents: 3-Benzoylpiperidine derivative, Sodium Borohydride (NaBH₄), Methanol (MeOH).
-
Procedure:
-
Dissolve the 3-benzoylpiperidine derivative in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the alcohol product.
-
3. Substitution on the Benzoyl Aromatic Ring:
For commercially available 3-benzoylpiperidine, the benzoyl ring is unsubstituted. However, derivatives with substituted aromatic rings can be synthesized from the corresponding substituted 3-benzoylpyridines. These substitutions can significantly influence the electronic properties and steric bulk of the molecule, impacting receptor affinity and selectivity.
Pharmacological Evaluation of Novel 3-Benzoylpiperidine Derivatives
A tiered approach to pharmacological screening is recommended to efficiently identify promising lead compounds.
Tier 1: In-Vitro Screening
-
Receptor Binding Assays: The initial screening should involve determining the binding affinity of the synthesized compounds for the primary targets: dopamine D2 and serotonin 5-HT2A receptors. This is typically done using radioligand binding assays with membrane preparations from cells expressing these receptors.[11] The use of tritiated spiperone ([³H]-spiperone) is a common method for D2 receptor binding assays.[11]
-
Selectivity Profiling: Promising compounds should then be screened against a panel of other receptors to assess their selectivity. This panel should include other dopamine and serotonin receptor subtypes (e.g., D1, D3, D4, 5-HT1A, 5-HT2C), as well as receptors associated with common side effects of antipsychotics (e.g., histamine H1, adrenergic α1, and muscarinic M1 receptors).
-
Functional Assays: Compounds with high binding affinity should be further characterized in functional assays to determine if they act as agonists, antagonists, or partial agonists at the target receptors.
Tier 2: In-Vivo Screening
Compounds that demonstrate a desirable in-vitro profile (i.e., high affinity for D2 and 5-HT2A receptors with good selectivity) should be advanced to in-vivo animal models.
-
Models of Antipsychotic Efficacy:
-
Amphetamine- or Apomorphine-induced Hyperlocomotion: These models are widely used to assess the potential antipsychotic activity of a compound.[11] A successful candidate will attenuate the psychostimulant-induced increase in locomotor activity.
-
Conditioned Avoidance Response: This model has high predictive validity for clinical antipsychotic efficacy.
-
-
Models for Side-Effect Liability:
-
Catalepsy Test: This test is used to predict the likelihood of a compound to induce extrapyramidal side effects (EPS), a common and debilitating side effect of older antipsychotics.[1] The induction of a cataleptic state in rodents is indicative of a higher risk of EPS.
-
Rota-rod Test: This test assesses motor coordination and can provide further insights into potential motor side effects.[9]
-
The following diagram illustrates the key decision points in the pharmacological evaluation process.
Caption: Decision tree for the pharmacological screening of 3-benzoylpiperidine derivatives.
Conclusion
While the 4-benzoylpiperidine scaffold has been extensively explored in the quest for novel antipsychotics, the 3-benzoylpiperidine isomer represents a promising, yet underexplored, avenue of research. By applying established principles of medicinal chemistry and pharmacology, researchers can systematically synthesize and evaluate derivatives of this compound. The alternative spatial orientation of the key pharmacophoric elements may lead to the discovery of novel drug candidates with improved therapeutic profiles. The protocols and workflows outlined in this guide provide a comprehensive framework for initiating such a research program.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blumberginstitute.org [blumberginstitute.org]
- 4. Molecular modeling and docking study on dopamine D2-like and serotonin 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 9. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Separation of 3-Benzoylpiperidine Enantiomers
Abstract
This comprehensive guide provides detailed application notes and protocols for the chiral separation of 3-Benzoylpiperidine enantiomers, a critical process in pharmaceutical development and quality control. The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, and the stereochemistry of such compounds can significantly impact their pharmacological and toxicological profiles.[1][2] This document outlines methodologies for enantioselective analysis using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Each section offers a theoretical overview, step-by-step experimental protocols, and expected outcomes, designed to be a practical resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral 3-Benzoylpiperidine
3-Benzoylpiperidine is a chiral molecule containing a stereocenter at the 3-position of the piperidine ring. As with many chiral drugs, the individual enantiomers can exhibit different physiological effects. One enantiomer may be responsible for the desired therapeutic activity, while the other could be inactive or even contribute to adverse effects.[3][4] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization and control of stereoisomers in pharmaceutical products.[4] This necessitates the development of robust and reliable analytical methods for the separation and quantification of 3-Benzoylpiperidine enantiomers.
The primary techniques for direct chiral separation rely on the formation of transient diastereomeric complexes between the enantiomers and a chiral selector.[5] This can be achieved by using a chiral stationary phase (CSP) in HPLC and SFC, or a chiral selector as an additive in the background electrolyte (BGE) in CE.[5] This guide will explore all three of these powerful techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely used technique for enantioseparation in the pharmaceutical industry due to its versatility and robustness.[5][6] The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving successful separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for a broad range of chiral compounds, including ketones and basic analytes like piperidine derivatives.[5]
Principle of Separation
In chiral HPLC, the racemic mixture of 3-Benzoylpiperidine is introduced into a column packed with a CSP. The enantiomers interact differently with the chiral environment of the stationary phase, leading to the formation of transient diastereomeric complexes with varying stability. This difference in interaction strength results in different retention times for the (R)- and (S)-enantiomers, allowing for their separation. The "three-point interaction" model is a fundamental concept in explaining chiral recognition, where at least three simultaneous interactions between the analyte and the CSP are necessary for enantioseparation.[3] For 3-Benzoylpiperidine, these interactions could involve hydrogen bonding, π-π interactions, and steric hindrance.
Experimental Protocol: HPLC Separation of 3-Benzoylpiperidine Enantiomers
This protocol is based on established methods for structurally similar compounds, such as benzoyl-3-aminopiperidine and other piperidine derivatives.[7][8]
Step 1: Sample Preparation
-
Prepare a stock solution of racemic 3-Benzoylpiperidine at a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Step 2: HPLC System and Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or a similar polysaccharide-based CSP).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v). Note: The ratio of hexane to isopropanol can be adjusted to optimize resolution and retention times. The addition of a basic modifier like diethylamine is crucial to improve the peak shape of basic analytes like 3-Benzoylpiperidine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm (based on the benzoyl chromophore).
-
Injection Volume: 10 µL.
-
Run Time: Approximately 20 minutes.
Step 3: Data Analysis
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) between the two peaks. A resolution of >1.5 is generally considered baseline separation.
-
Determine the enantiomeric excess (ee%) of a non-racemic sample using the formula: ee% = [|Area1 - Area2| / (Area1 + Area2)] x 100.
Expected Quantitative Data
The following table summarizes the expected chromatographic parameters for the chiral separation of 3-Benzoylpiperidine enantiomers based on the protocol above.
| Parameter | Expected Value |
| Column | Chiralpak® AD-H, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | ~10-12 min |
| Retention Time (Enantiomer 2) | ~13-16 min |
| Resolution (Rs) | > 1.5 |
HPLC Workflow Diagram
Caption: HPLC workflow for chiral separation of 3-Benzoylpiperidine.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful "green" chromatography technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[9] For chiral separations, SFC offers several advantages over HPLC, including faster analysis times, reduced solvent consumption, and often unique selectivity.[9][10]
Principle of Separation
The principle of chiral separation in SFC is analogous to that in HPLC, relying on the differential interactions between the enantiomers and a CSP. The mobile phase in SFC, a mixture of supercritical CO2 and an organic modifier (e.g., methanol), has low viscosity and high diffusivity, which allows for high flow rates and rapid separations without a significant loss in efficiency.[10] The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[11][12]
Experimental Protocol: SFC Separation of 3-Benzoylpiperidine Enantiomers
Step 1: Sample Preparation
-
Dissolve racemic 3-Benzoylpiperidine in methanol to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
Step 2: SFC System and Conditions
-
SFC System: An analytical SFC system with a back-pressure regulator and UV detector.
-
Column: Chiralpak® IA or IC, 5 µm, 250 x 4.6 mm.
-
Mobile Phase: Supercritical CO2 / Methanol (with 0.1% diethylamine) gradient.
-
Gradient: 5% to 40% Methanol over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
Step 3: Data Analysis
-
Integrate the enantiomer peaks.
-
Calculate the resolution and enantiomeric excess as described for the HPLC method.
Expected Quantitative Data
| Parameter | Expected Value |
| Column | Chiralpak® IA, 5 µm, 250 x 4.6 mm |
| Mobile Phase | CO2 / Methanol (with 0.1% DEA) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 254 nm |
| Run Time | < 10 minutes |
| Resolution (Rs) | > 1.5 |
SFC Workflow Diagram
Caption: SFC workflow for the rapid chiral separation of 3-Benzoylpiperidine.
Capillary Electrophoresis (CE)
Chiral CE is a highly efficient separation technique that requires minimal sample and solvent consumption, making it a "green" alternative to chromatography.[13] It is particularly well-suited for the analysis of charged or polar compounds. For basic compounds like 3-Benzoylpiperidine, cyclodextrins are commonly used as chiral selectors in the background electrolyte (BGE).
Principle of Separation
In chiral CE, a fused-silica capillary is filled with a BGE containing a chiral selector, such as a cyclodextrin derivative. When a voltage is applied across the capillary, the protonated (positively charged) 3-Benzoylpiperidine enantiomers migrate towards the cathode. During their migration, they form transient, non-covalent inclusion complexes with the chiral cyclodextrin. The stability of these diastereomeric complexes differs for the (R)- and (S)-enantiomers, leading to different apparent electrophoretic mobilities and, consequently, their separation.[13][14]
Experimental Protocol: CE Separation of 3-Benzoylpiperidine Enantiomers
Step 1: Sample and BGE Preparation
-
Sample: Prepare a 0.5 mg/mL solution of racemic 3-Benzoylpiperidine in 10 mM HCl.
-
Background Electrolyte (BGE): Prepare a 50 mM phosphate buffer at pH 2.5 containing 20 mM hydroxypropyl-β-cyclodextrin (HP-β-CD). Note: Low pH ensures the piperidine nitrogen is protonated. The concentration of the cyclodextrin can be optimized to maximize resolution.
Step 2: CE System and Conditions
-
CE System: A standard CE instrument with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm I.D., 50 cm total length (40 cm to detector).
-
Capillary Conditioning: Rinse with 0.1 M NaOH, then deionized water, and finally with the BGE before the first run.
-
BGE: 50 mM phosphate buffer (pH 2.5) with 20 mM HP-β-CD.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection Wavelength: 214 nm (for better sensitivity of the piperidine moiety at low pH).
Step 3: Data Analysis
-
Identify the migration times of the two enantiomer peaks.
-
Calculate the resolution between the peaks.
Expected Quantitative Data
| Parameter | Expected Value |
| Capillary | Fused-silica, 50 µm I.D., 50 cm |
| BGE | 50 mM phosphate buffer (pH 2.5) + 20 mM HP-β-CD |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Detection | UV at 214 nm |
| Migration Time (Enantiomer 1) | ~8-10 min |
| Migration Time (Enantiomer 2) | ~10-12 min |
| Resolution (Rs) | > 2.0 |
CE Workflow Diagram
Caption: CE workflow for the high-efficiency chiral separation of 3-Benzoylpiperidine.
Conclusion
The successful chiral separation of 3-Benzoylpiperidine is achievable through HPLC, SFC, and CE. The choice of technique will depend on the specific requirements of the analysis, such as speed, solvent consumption, and the scale of the separation (analytical vs. preparative).
-
Chiral HPLC on polysaccharide-based CSPs offers a robust and versatile method, serving as an excellent starting point for method development.
-
Chiral SFC provides a high-throughput, environmentally friendly alternative, often with superior speed and efficiency.
-
Chiral CE with cyclodextrin selectors is a powerful technique for high-efficiency separations with minimal sample and reagent usage.
The protocols provided in this guide serve as a comprehensive starting point for the development and optimization of chiral separation methods for 3-Benzoylpiperidine and related compounds.
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. eijppr.com [eijppr.com]
- 5. benchchem.com [benchchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. selvita.com [selvita.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Applications of Chiral Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis | Separation Science [sepscience.com]
- 14. Enantioseparation of chiral (benzylsulfinyl)benzamide sulfoxides by capillary electrophoresis using cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of 3-Benzoylpiperidine HCl in Solid-Phase Organic Synthesis for Accelerated Drug Discovery
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous FDA-approved therapeutics.[1][2] Its three-dimensional architecture provides an excellent framework for developing novel chemical entities with desirable pharmacological properties.[3][4] When functionalized with a benzoyl group, as in 3-Benzoylpiperidine, the scaffold offers two distinct points for chemical diversification: the piperidine nitrogen and the benzoyl moiety's carbonyl group. This application note provides a comprehensive guide for leveraging 3-Benzoylpiperidine hydrochloride in solid-phase organic synthesis (SPOS), a powerful technique for the rapid generation of compound libraries.[5][6] We will detail robust protocols for the immobilization of this secondary amine onto a solid support, on-resin chemical modifications to introduce molecular diversity, and efficient cleavage strategies to yield final products for screening.
Introduction: The Rationale for 3-Benzoylpiperidine in SPOS
Solid-phase organic synthesis (SPOS) has revolutionized drug discovery by enabling the parallel synthesis of large numbers of compounds, streamlining purification, and facilitating automation.[5] The selection of a core scaffold is a critical decision in the design of a combinatorial library. 3-Benzoylpiperidine is an exemplary scaffold for several reasons:
-
Proven Pharmacophore: The benzoylpiperidine motif is present in a wide array of biologically active agents, targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[2]
-
Dual Diversification Points: The secondary amine of the piperidine ring serves as a primary attachment point to the solid support and can be a site of modification. The benzoyl ketone provides a second, chemically distinct handle for introducing a wide range of functional groups.
-
Metabolic Stability: The piperidine ring generally imparts favorable metabolic stability and pharmacokinetic properties to drug candidates.[2]
-
Synthetic Tractability: As a secondary amine, it can be readily immobilized onto various resin types using well-established chemical transformations.
This guide will focus on a strategic workflow beginning with the immobilization of 3-Benzoylpiperidine via reductive amination, followed by on-resin modification of the ketone, and concluding with acidic cleavage to release the diversified products.
Core Synthetic Workflow
The overall strategy is designed for modularity, allowing researchers to generate a library of analogs from a single immobilized scaffold.
Caption: High-level workflow for the solid-phase synthesis of a 3-benzoylpiperidine-derived library.
Detailed Protocols & Methodologies
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Part I: Immobilization of 3-Benzoylpiperidine via Reductive Amination
Reductive amination is a highly efficient and mild method for covalently linking secondary amines to a solid support functionalized with an aldehyde.[7][8] This reaction forms a stable tertiary amine linkage. The hydrochloride salt of 3-benzoylpiperidine must first be neutralized in situ or prior to the reaction.
Materials:
-
This compound
-
Aldehyde-functionalized resin (e.g., Benzaldehyde resin, 1.0 mmol/g loading)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
1% Acetic Acid (AcOH) in Dichloromethane (DCM)
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF) - Anhydrous
-
Solid-phase synthesis vessel
Protocol:
-
Resin Swelling: Place the aldehyde resin (1.0 g, 1.0 mmol) in a solid-phase synthesis vessel. Swell the resin in anhydrous DCM (10 mL) for 30 minutes with gentle agitation. Drain the solvent.
-
Amine Preparation: In a separate vial, dissolve this compound (451 mg, 2.0 mmol, 2.0 eq) in a mixture of DCM (5 mL) and DIPEA (348 µL, 2.0 mmol, 2.0 eq) to neutralize the salt and form the free base.
-
Imine Formation: Add the 3-Benzoylpiperidine free base solution to the swollen resin. Agitate the mixture at room temperature for 1 hour to facilitate the formation of the resin-bound iminium ion.
-
Reduction: Add a solution of 1% AcOH in DCM (5 mL). Then, add sodium triacetoxyborohydride (636 mg, 3.0 mmol, 3.0 eq) portion-wise over 10 minutes.
-
Causality Note: The mild acidic condition protonates the imine, forming a more electrophilic iminium ion, which is rapidly and selectively reduced by NaBH(OAc)₃.[8] This reductant is preferred over harsher reagents like sodium cyanoborohydride as it is less toxic and highly effective.
-
-
Reaction: Agitate the suspension at room temperature for 16 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), Methanol (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under high vacuum for at least 4 hours.
-
Confirmation (Optional): The success of the immobilization can be qualitatively assessed using a chloranil test for the absence of secondary amines on a small sample of beads.[9]
Alternative Immobilization: Sulfonylation An alternative to reductive amination is the formation of a sulfonamide linkage, which is exceptionally stable. This involves using a sulfonyl chloride-functionalized resin (e.g., a resin derived from tosic acid).
Caption: Sulfonylation as an alternative immobilization strategy.
Part II: On-Resin Diversification at the Benzoyl Ketone
With the scaffold securely attached to the resin, the benzoyl ketone is now available for chemical modification. A simple yet powerful diversification is its reduction to a secondary alcohol, which can then be used in subsequent reactions like acylation or etherification.
Materials:
-
Immobilized 3-Benzoylpiperidine resin (from Part I)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF) / Methanol (MeOH) solvent mixture (e.g., 3:1)
-
Acetic Anhydride, Pyridine (for optional acylation)
-
Anhydrous solvents
Protocol: Ketone Reduction
-
Resin Swelling: Swell the dried resin (approx. 1.0 g) in a THF/MeOH (3:1, 10 mL) mixture for 30 minutes.
-
Reduction: Cool the vessel in an ice bath (0 °C). Add sodium borohydride (113 mg, 3.0 mmol, ~3.0 eq) portion-wise.
-
Causality Note: NaBH₄ is a mild reducing agent capable of reducing ketones to alcohols without cleaving common linker systems. The use of a protic solvent like methanol accelerates the reduction.
-
-
Reaction: Allow the reaction to proceed at 0 °C for 30 minutes, then warm to room temperature and agitate for an additional 3 hours.
-
Quenching & Washing: Carefully quench any excess NaBH₄ by the slow addition of 1M HCl (1 mL). Drain the solvent and wash the resin thoroughly with THF/Water (1:1), DMF, and DCM. Dry the resin under vacuum.
Table 1: Example On-Resin Derivatization of the Resulting Alcohol
| Reaction Type | Reagents & Conditions | Expected Functional Group |
| Acylation | Acetic Anhydride (5 eq), Pyridine (5 eq), DCM, 4h, RT | Acetate Ester (-OAc) |
| Sulfonylation | Tosyl Chloride (3 eq), DIPEA (4 eq), DCM, 16h, RT | Tosylate Ester (-OTs) |
| Etherification | Benzyl Bromide (5 eq), NaH (5 eq), THF, 8h, 50°C | Benzyl Ether (-OBn) |
Part III: Cleavage from the Solid Support
The final step is to release the newly synthesized molecule from the solid support. For acid-labile linkers, such as those formed from benzaldehyde resins, a trifluoroacetic acid (TFA) cocktail is standard.
Materials:
-
Diversified, resin-bound product (from Part II)
-
TFA Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge tubes
Protocol:
-
Resin Preparation: Place the dried resin (approx. 200 mg) into a suitable reaction vessel.
-
Cleavage: Add the freshly prepared TFA cleavage cocktail (2 mL) to the resin.
-
Causality Note: TFA is a strong acid that protonates and cleaves the acid-labile linker. TIS acts as a cation scavenger to prevent side reactions, and water helps to hydrolyze any remaining intermediates.
-
-
Reaction: Agitate the mixture at room temperature for 2 hours.
-
Isolation: Filter the resin and collect the filtrate. Wash the resin with an additional small portion of TFA (0.5 mL).
-
Precipitation: Combine the filtrates and add the solution dropwise to a centrifuge tube containing cold diethyl ether (10 mL). A white precipitate of the product should form.
-
Purification: Place the tube at -20 °C for 30 minutes to maximize precipitation. Centrifuge the tube, decant the ether, and wash the pellet with more cold ether.
-
Drying: Dry the crude product under vacuum. The product can then be analyzed by LC-MS and purified by preparative HPLC.
Conclusion
The use of this compound as a foundational scaffold in solid-phase organic synthesis provides a powerful and efficient route to novel, drug-like small molecules. The protocols outlined herein for immobilization, on-resin diversification, and cleavage offer a robust and adaptable workflow for researchers in drug discovery. By systematically varying the modifications at the benzoyl position, scientists can rapidly generate focused libraries for biological screening, accelerating the identification of new therapeutic leads.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Detection of secondary amines on solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Purification of 3-Benzoylpiperidine HCl
Welcome to the technical support guide for the purification of 3-Benzoylpiperidine Hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals who work with this important synthetic intermediate. The purity of 3-Benzoylpiperidine HCl is paramount for the success of subsequent synthetic steps and the integrity of biological assays. This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you overcome common purification challenges, ensuring you obtain a product of the highest quality and yield.
The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Achieving high purity is therefore not just a matter of analytical neatness but a critical prerequisite for reliable downstream applications. This center is structured to address issues logically, from common problems to underlying principles, providing you with the rationale behind each recommended step.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequently encountered problems during the purification of this compound in a direct question-and-answer format.
Q1: My final product is a persistent oil or waxy solid, not the expected crystalline powder. What's going wrong?
This is one of the most common issues. An oily or non-crystalline product typically points to one of three culprits: residual solvent, the presence of impurities, or incomplete conversion to the hydrochloride salt.
-
Causality & Explanation: Impurities act as crystallisation inhibitors by disrupting the formation of a uniform crystal lattice. Even small amounts of solvent can lower the melting point of a solid, resulting in an oily appearance. Furthermore, the free base form of 3-Benzoylpiperidine is often an oil at room temperature; incomplete protonation means you have a mixture of the salt and the free base, which resists crystallisation.
-
Solutions:
-
Ensure Complete Conversion to HCl Salt: The conversion to a hydrochloride salt is often performed to produce a stable, crystalline solid that is easier to handle.[3] If you isolated the free base after a reaction, ensure its complete conversion by dissolving it in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in the same solvent or by carefully bubbling dry HCl gas through the solution.[3]
-
Thorough Solvent Removal: Dry the product extensively under a high vacuum, possibly with gentle heating (e.g., 30-40°C), to remove all traces of organic solvents and water.
-
Re-purification: If the issue persists, the cause is likely impurities. An additional purification step, such as column chromatography, may be necessary before attempting recrystallisation again.
-
Troubleshooting Flowchart: Oily Product
Caption: Decision tree for troubleshooting an oily product.
Q2: I'm having trouble with recrystallisation. Either no crystals form, or the compound 'oils out'. How can I fix this?
Recrystallisation failures are almost always a solvent problem. The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[4]
-
Causality & Explanation: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of crystallising, the compound separates as a liquid phase. A complete failure to crystallise suggests the compound is too soluble in the chosen solvent even at low temperatures, or the solution is not sufficiently concentrated.
-
Solutions:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate/heptane mixtures). Use small amounts of your crude product for these tests.[5]
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise at a warm temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.[4]
-
Promote Nucleation: If a supersaturated solution fails to produce crystals, induce nucleation by scratching the inside of the flask with a glass rod just below the solvent line or by adding a "seed" crystal from a previous successful batch.
-
Slow Cooling: Rapid cooling encourages precipitation of impurities and the formation of small, impure crystals or oils. Allow the hot, clear solution to cool slowly to room temperature before moving it to an ice bath.[3][4]
-
Q3: My purity is still low after purification, and I see extra peaks in my NMR/HPLC analysis. What are the likely impurities?
Impurities can arise from the starting materials or from side reactions during synthesis.
-
Causality & Explanation: The synthesis of 3-Benzoylpiperidine often involves the reduction of 3-Benzoylpyridine.[6] Common impurities include:
-
Unreacted 3-Benzoylpyridine: Incomplete reduction of the pyridine ring.
-
Over-reduction Products: Reduction of the benzoyl ketone to a secondary alcohol (phenyl(piperidin-3-yl)methanol).
-
Reagents and Catalysts: Residual catalysts (e.g., palladium) or reagents from the synthesis.
-
-
Solutions:
-
Orthogonal Purification Methods: If recrystallisation is insufficient, use a different technique. Silica gel column chromatography is highly effective for separating compounds with different polarities. A typical eluent system for the free base is a mixture of a non-polar solvent like dichloromethane (DCM) or ethyl acetate and a polar solvent like methanol (MeOH), often with a small amount of triethylamine (TEA) to prevent the amine from streaking on the acidic silica gel.[6]
-
Acid-Base Extraction: This is an excellent technique to separate the basic piperidine product from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent, wash with an acidic aqueous solution to extract the amine into the aqueous layer, discard the organic layer containing neutral impurities, then basify the aqueous layer and re-extract the purified free base with an organic solvent.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
Understanding the basic properties is crucial for purification design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO·HCl (or C₁₂H₁₆ClNO) | [6][7] |
| Molecular Weight | 225.71 g/mol | [6][7] |
| Appearance | White to off-white solid/powder | [8] |
| Purity (Typical) | ≥98% | [9] |
| Solubility | Slightly soluble in water; soluble in alcohols like methanol and ethanol. | [8] |
Q2: What is the best way to monitor the purity of this compound?
A combination of methods provides the most complete picture.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can reveal the presence of organic impurities. The aromatic protons of the benzoyl group and the aliphatic protons of the piperidine ring should be distinct and integrate to the correct ratios.[6]
-
HPLC (High-Performance Liquid Chromatography): An excellent method for quantifying purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with an acid modifier like formic acid for MS compatibility) is a good starting point.[10]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the main peak and can help identify the mass of unknown impurity peaks. The expected mass for the free base [M+H]⁺ is approximately 190.12.[6]
Q3: How should I properly store the purified this compound?
Proper storage is essential to maintain purity and stability.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Keep it away from strong oxidizing agents and bases.[11] A desiccator can be used to protect it from moisture.
Detailed Experimental Protocols
These protocols provide step-by-step guidance for the most critical purification procedures. Always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and work in a chemical fume hood.[11]
Protocol 1: Single-Solvent Recrystallisation
This method is ideal when a single solvent with a steep solubility-temperature gradient can be identified.
-
Solvent Selection: In a test tube, add ~20 mg of crude this compound. Add a potential solvent (e.g., isopropanol) dropwise at room temperature until a slurry is formed. Heat the mixture with a heat gun. A suitable solvent will dissolve the compound completely upon heating and yield crystals upon cooling.
-
Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent required to just dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallisation: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[4]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallisation solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator under high vacuum until a constant weight is achieved.
Protocol 2: Silica Gel Column Chromatography (for Free Base)
This protocol is for purifying the 3-Benzoylpiperidine free base before its conversion to the HCl salt.
Workflow for Column Chromatography
Caption: Standard workflow for silica gel chromatography.
-
Prepare the Column: Select an appropriate size glass column. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM). Pour the slurry into the column and allow it to pack evenly under gentle pressure or gravity, ensuring no air bubbles are trapped.
-
Select Eluent: A common system for the free base is Dichloromethane/Methanol/Triethylamine (DCM/MeOH/TEA) in a ratio like 10:1:0.1.[6] The TEA is crucial to prevent the basic amine from tailing on the acidic silica.
-
Load the Sample: Dissolve the crude 3-Benzoylpiperidine free base in a minimal amount of the eluent. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elute and Collect: Begin eluting with the solvent system, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of MeOH) to elute more polar compounds if necessary.
-
Monitor Fractions: Spot fractions onto a TLC plate and develop it in the eluent system to identify which fractions contain the desired product.
-
Isolate Product: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 3-Benzoylpiperidine free base, which can then be converted to the HCl salt.
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-BENZOYLPIPERIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 7. appchemical.com [appchemical.com]
- 8. chembk.com [chembk.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Separation of N-Benzoylpiperidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Optimizing High-Yield 3-Benzoylpiperidine HCl Synthesis
Welcome to the technical support center for the synthesis of 3-Benzoylpiperidine HCl. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this multi-step synthesis, providing in-depth, field-tested solutions to common problems. Our focus is on empowering you to not only execute the synthesis but to understand the critical parameters at each stage for consistent, high-yield results.
Overview of Primary Synthetic Strategy
The synthesis of 3-Benzoylpiperidine is a multi-step process that requires careful control over reaction conditions to achieve high yields and purity.[1][2] While several routes exist, a robust and widely adaptable strategy involves the Friedel-Crafts acylation of benzene with a protected piperidine-3-carbonyl chloride intermediate. This method offers excellent control and scalability.
The core pathway we will focus on involves four key transformations:
-
N-Protection: The secondary amine of the starting material, piperidine-3-carboxylic acid (nipecotic acid), is protected to prevent unwanted side reactions in subsequent steps.
-
Acid Chloride Formation: The protected carboxylic acid is converted into a more reactive acyl chloride.
-
Friedel-Crafts Acylation: The acyl chloride is reacted with benzene in the presence of a Lewis acid to form the benzoyl-piperidine bond.
-
Deprotection & Salt Formation: The protecting group is removed, and the final product is isolated as its hydrochloride salt to improve stability and handling.
Caption: General workflow for the synthesis of this compound via Friedel-Crafts acylation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis. Each question is designed to reflect a real-world experimental challenge.
Part 1: N-Protection of Piperidine-3-carboxylic Acid
Question: My N-protection reaction with Boc anhydride is slow or incomplete, even after extended reaction times. What is the likely cause and how can I fix it?
Answer: Incomplete N-protection is a common hurdle, typically stemming from issues with pH, solvent choice, or reagent stoichiometry.
-
Causality (The "Why"): The tert-butoxycarbonylation (Boc protection) of an amino acid requires the amine to be in its free, nucleophilic state. If the reaction medium is too acidic, the piperidine nitrogen will be protonated, rendering it non-nucleophilic. Conversely, the reaction requires a basic environment to neutralize the carboxylic acid and the acid byproduct formed from the Boc anhydride. The Schotten-Baumann conditions, using an aqueous base like NaOH or NaHCO₃ in a biphasic system with an organic solvent, are ideal for maintaining this pH balance.
-
Troubleshooting Steps:
-
Verify pH: The pH of the aqueous layer should be maintained between 9 and 11 throughout the addition of Boc anhydride. Use a pH meter and add your base (e.g., 1N NaOH) as needed.
-
Solvent System: While dichloromethane (DCM) is often used, a solvent system of 1,4-dioxane, acetonitrile, and water can be effective.[2] Ensure vigorous stirring to maximize the interfacial area in a biphasic reaction.
-
Reagent Stoichiometry: Use a slight excess of Boc anhydride (1.1 to 1.5 equivalents) to drive the reaction to completion.
-
Catalyst: Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate.
-
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Base | Triethylamine (TEA) | 1N NaOH (aq) | Maintains optimal pH for amine nucleophilicity. |
| Solvent | Dichloromethane (DCM) | Dioxane/Water or DCM/Water | Ensures solubility of both the amino acid salt and Boc₂O. |
| Boc₂O (eq.) | 1.05 | 1.2 - 1.5 | Drives equilibrium towards the protected product. |
| Catalyst | None | DMAP (0.1 eq.) | Acyl transfer catalyst that accelerates the reaction. |
Part 2: Acid Chloride Formation
Question: I am getting a low yield and a dark-colored crude product when converting my N-Boc-piperidine-3-carboxylic acid to the acid chloride using thionyl chloride (SOCl₂). What's going wrong?
Answer: Low yields and discoloration during acid chloride formation often point to side reactions caused by excessive heat or impurities. While thionyl chloride is effective, oxalyl chloride is often a superior choice for this substrate.[3][4][5]
-
Causality (The "Why"): Thionyl chloride reactions often require heating (reflux), which can lead to the decomposition of sensitive substrates or the Boc protecting group, resulting in charring and byproducts.[6] Oxalyl chloride, in contrast, typically works efficiently at room temperature or even 0 °C in the presence of a catalytic amount of dimethylformamide (DMF).[3] The byproducts of the oxalyl chloride reaction (CO₂ and CO) are gases, which simplifies workup and purification.[1]
-
Troubleshooting Steps & Optimized Protocol:
-
Switch Reagents: Change from thionyl chloride to oxalyl chloride.
-
Control Temperature: Perform the reaction at 0 °C to room temperature. Do not heat.
-
Use a Catalyst: Add a catalytic amount (1-2 drops) of DMF. The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active catalytic species.
-
Ensure Anhydrous Conditions: The reaction is highly sensitive to moisture. Use flame-dried glassware and anhydrous solvents (e.g., dry DCM). Any water present will hydrolyze the acid chloride back to the carboxylic acid.
-
Optimized Protocol: N-Boc-piperidine-3-carbonyl chloride Synthesis
-
Dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq.) in anhydrous DCM under an inert atmosphere (N₂ or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add one drop of anhydrous DMF.
-
Slowly add oxalyl chloride (1.2 - 1.5 eq.) dropwise via a syringe.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours.
-
Monitor the reaction by quenching a small aliquot with methanol and analyzing by LCMS to see the methyl ester product.
-
Once complete, remove the solvent and excess reagent under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step without further purification.[1]
Part 3: Friedel-Crafts Acylation
Question: My Friedel-Crafts reaction is failing. I either recover my starting material or get a complex mixture of unidentified byproducts. What are the most critical factors for success?
Answer: The Friedel-Crafts acylation is the most demanding step of this synthesis and its success hinges on three pillars: a sufficiently activated electrophile, strictly anhydrous conditions, and proper stoichiometry of the Lewis acid catalyst.[7][8]
-
Causality (The "Why"):
-
Catalyst Stoichiometry: The Lewis acid (typically AlCl₃) is not truly a catalyst here. It complexes with the carbonyl oxygen of the newly formed ketone product. Therefore, slightly more than one equivalent of AlCl₃ is required per equivalent of the acid chloride.[9][10]
-
Anhydrous Conditions: AlCl₃ reacts violently with water. Any moisture will quench the catalyst and hydrolyze the acid chloride, halting the reaction.
-
Substrate Purity: The N-Boc-piperidine-3-carbonyl chloride must be free of the precursor carboxylic acid. The acid will complex with AlCl₃ and deactivate it.
-
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or purified anhydrous aluminum chloride. Use a high-purity, dry solvent like 1,2-dichloroethane (DCE) or nitrobenzene. Benzene itself can be the solvent if used in large excess.
-
Control Addition Order: The standard procedure is to add the acid chloride to a pre-mixed slurry of AlCl₃ in the solvent and benzene at a low temperature (0-5 °C) to control the initial exotherm.[7][11]
-
Increase Catalyst Load: Ensure you are using at least 1.1 to 1.3 equivalents of AlCl₃.
-
Temperature Control: After the initial addition, the reaction often requires heating (e.g., 60-90 °C) to proceed at a reasonable rate.[1][7] Monitor the reaction by TLC or LCMS to determine the optimal reaction time and temperature.
-
Workup Procedure: The workup is critical. The reaction must be quenched by slowly and carefully pouring the reaction mixture onto crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and separates the product into the organic layer.[12]
-
Caption: Mechanism of the Friedel-Crafts Acylation.[8]
Part 4: Deprotection and Purification
Question: I'm having difficulty purifying the final this compound. Column chromatography gives broad peaks, and direct crystallization from the deprotection step yields an oily product.
Answer: Purification challenges with this compound are common due to the basicity of the piperidine nitrogen. The key is to handle the free base and the HCl salt under appropriate conditions.
-
Causality (The "Why"): The free amine of 3-Benzoylpiperidine is a relatively polar and basic compound that can interact strongly with silica gel, leading to tailing and poor separation during chromatography. Converting it to the HCl salt makes it highly water-soluble and generally unsuitable for standard silica gel chromatography. Oily products upon crystallization are often due to impurities or residual solvent.
-
Troubleshooting Steps & Optimized Protocol:
-
Purify Before Salt Formation: It is often best to purify the N-Boc protected intermediate (N-Boc-3-Benzoylpiperidine) using standard silica gel column chromatography (e.g., with a hexane/ethyl acetate gradient). This protected compound is less polar and behaves well on silica.
-
Deprotection: After obtaining the pure N-Boc intermediate, dissolve it in a suitable solvent like 1,4-dioxane, diethyl ether, or ethyl acetate. Add a solution of HCl (e.g., 4M HCl in dioxane or gaseous HCl) and stir at room temperature.[1]
-
Crystallization: The HCl salt will often precipitate directly from the reaction mixture. If it oils out, try adding a non-polar co-solvent like heptane or MTBE to induce precipitation.
-
Recrystallization: The crude HCl salt can be further purified by recrystallization. A common solvent system is isopropanol (IPA) or ethanol/diethyl ether. Dissolve the salt in a minimal amount of hot alcohol and then slowly add ether until turbidity is observed. Cool slowly to allow for crystal formation.
-
Protocol: Deprotection and HCl Salt Formation
-
Dissolve purified N-Boc-3-Benzoylpiperidine (1.0 eq.) in anhydrous 1,4-dioxane (5-10 volumes).
-
Cool the solution to 0 °C.
-
Slowly add a 4M solution of HCl in 1,4-dioxane (3-5 eq.).
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
The product, this compound, will precipitate as a white solid.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
-
If necessary, recrystallize from isopropanol.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using a Boc protecting group over other N-protecting groups like Cbz or Acetyl? A1: The Boc (tert-butoxycarbonyl) group is highly advantageous because it is stable to the reaction conditions of the acid chloride formation and the Friedel-Crafts acylation, yet it can be removed under very mild acidic conditions (e.g., HCl or TFA) that will not affect the rest of the molecule.[1][13] A Cbz (carboxybenzyl) group requires harsher deprotection conditions (hydrogenolysis), and an acetyl group might not be stable enough.
Q2: Can I use a different Lewis acid besides AlCl₃ for the Friedel-Crafts reaction? A2: Yes, other Lewis acids like FeCl₃, SnCl₄, or TiCl₄ can be used, but AlCl₃ is generally the most common and cost-effective choice for acylations with benzene.[7][8] The reactivity and optimal conditions may vary, so a small-scale screen would be necessary to optimize the reaction for a different Lewis acid.
Q3: An alternative synthesis involves the reduction of 3-Benzoylpyridine. When is this route preferable? A3: The reduction of 3-Benzoylpyridine is an excellent and very direct route if high-purity 3-Benzoylpyridine is commercially available and cost-effective.[14] This route avoids the multi-step sequence of protection, activation, and acylation. However, if 3-Benzoylpyridine is not readily available, its own synthesis from nicotinic acid also involves a Friedel-Crafts reaction, making the pathway from piperidine-3-carboxylic acid more convergent if starting from basic building blocks.[12]
Q4: What analytical techniques are essential for monitoring this reaction and characterizing the final product? A4: For reaction monitoring, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are indispensable. For final product characterization, ¹H NMR and ¹³C NMR are essential to confirm the structure and purity.[14] High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition. Melting point analysis of the final HCl salt is also a good indicator of purity.
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. learnbin.net [learnbin.net]
- 11. 4-BENZOYLPIPERIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. 3-BENZOYLPIPERIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
Identifying and minimizing byproducts in 3-Benzoylpiperidine synthesis
A Guide to Byproduct Identification and Minimization
Welcome to the technical support center for the synthesis of 3-Benzoylpiperidine. As a key structural motif in medicinal chemistry, the purity of this compound is paramount for reproducible downstream applications and the integrity of drug development programs.[1][2] This guide is structured as a series of troubleshooting questions and answers, designed to provide researchers, scientists, and drug development professionals with actionable insights into identifying, understanding, and mitigating common byproducts encountered during synthesis. We will explore the causality behind these side reactions and provide validated protocols to ensure high purity and yield.
Section 1: Core Troubleshooting - Synthesis Pathways & Byproduct Formation (Q&A)
This section addresses the most frequently encountered issues associated with the primary synthetic routes to 3-Benzoylpiperidine.
Route A: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a powerful method for forming the C-C bond between the piperidine and benzoyl moieties.[3][4] It typically involves reacting an N-protected piperidine-3-carbonyl chloride with benzene in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1]
Q1: My reaction produced a significant amount of a non-aromatic amide byproduct, and my desired product yield is very low. What is happening?
A: You are likely observing competitive N-acylation . The secondary amine of the piperidine ring is a potent nucleophile. If it is not adequately protected, it will react with the benzoyl chloride or the generated acylium ion much faster than the aromatic ring.[5] This results in the formation of 1-benzoyl-3-(chlorocarbonyl)piperidine or related amide species, consuming your starting material and acylating agent.
-
Causality: The lone pair of electrons on the piperidine nitrogen is more available and nucleophilic than the delocalized π-electrons of the benzene ring. Without a protecting group, an acid-base reaction or direct nucleophilic attack on the acylating agent is the kinetically favored pathway.
-
Prophylactic Strategy: Always protect the piperidine nitrogen before attempting Friedel-Crafts acylation. An acetyl or tert-butoxycarbonyl (Boc) group is effective.[1]
Q2: Can poly-acylation occur on the benzene ring, leading to di-benzoyl byproducts?
A: This is highly unlikely and rarely a significant issue in Friedel-Crafts acylation. The benzoyl group is strongly electron-withdrawing, which deactivates the aromatic ring to further electrophilic substitution.[4][6] Therefore, once one benzoyl group is attached, the product is significantly less reactive than the starting benzene, effectively preventing a second acylation. This is a key advantage of acylation over Friedel-Crafts alkylation, where poly-alkylation is a common problem.[7][8]
Q3: My reaction is clean but the conversion is poor, even with a protected piperidine. What are the common causes?
A: Low conversion in Friedel-Crafts acylation, assuming proper N-protection, typically points to issues with the catalyst or reagents.
-
Inactive Lewis Acid: Aluminum chloride (AlCl₃) is hygroscopic and reacts readily with atmospheric moisture. A partially hydrolyzed catalyst will have significantly reduced activity. Use freshly opened, high-purity AlCl₃ or test a small sample for reactivity.
-
Stoichiometry: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, not a catalytic amount. This is because the product ketone coordinates strongly with the AlCl₃, sequestering it from the reaction.[4][6] Ensure you are using at least one equivalent of AlCl₃ relative to the acyl chloride.
-
Reagent Purity: Ensure your benzene and acyl chloride are anhydrous and of high purity.
Route B: Grignard Reaction
This route typically involves the addition of a phenylmagnesium halide (e.g., PhMgBr) to an N-protected piperidine-3-carboxaldehyde or a related electrophile.[9][10]
Q4: My crude product contains a significant, non-polar, UV-active impurity that is difficult to separate from my product. What is it likely to be?
A: The most common neutral byproduct in a Grignard reaction using phenylmagnesium bromide is biphenyl (Ph-Ph) .[11][12] It is formed from the coupling of the Grignard reagent with unreacted bromobenzene, a reaction favored by higher temperatures.
-
Causality: The formation of the Grignard reagent involves radical intermediates. A phenyl radical can either react with magnesium to form the desired reagent or couple with another phenyl radical (or react with bromobenzene) to form biphenyl.
-
Minimization Strategy:
-
Control Temperature: Initiate the Grignard formation at room temperature and, once started, maintain a gentle reflux. Avoid excessive heating.
-
Slow Addition: Add the bromobenzene solution slowly to the magnesium turnings to maintain a low instantaneous concentration of the halide.[12]
-
Q5: My Grignard reaction fails to initiate or the yield is extremely low. What troubleshooting steps should I take?
A: Grignard reactions are notoriously sensitive to atmospheric conditions. The primary cause of failure is the presence of water or protic solvents.[11]
-
Causality: The Grignard reagent is a very strong base and will be instantly quenched by any protic source (water, alcohols), forming benzene and Mg(OH)Br.
-
Troubleshooting Checklist:
-
Glassware: All glassware must be rigorously dried, either in an oven overnight (>120 °C) or by flame-drying under vacuum immediately before use.
-
Solvents & Reagents: Use anhydrous solvents (e.g., diethyl ether, THF) from a freshly opened bottle or distilled from a suitable drying agent. Ensure the bromobenzene is also anhydrous.
-
Magnesium Activation: The surface of magnesium turnings can be coated with an oxide layer that prevents reaction. Crush the magnesium with a dry glass rod in the flask or add a small crystal of iodine to activate the surface.
-
Route C: Reduction of 3-Benzoylpyridine
This pathway involves the synthesis of 3-benzoylpyridine, followed by the reduction of the pyridine ring to piperidine.[13][14]
Q6: My final product shows multiple spots on TLC and my NMR indicates incomplete reduction. What are these impurities?
A: These byproducts are likely partially hydrogenated intermediates , such as 3-benzoyl-1,2,3,4-tetrahydropyridine or 3-benzoyl-1,2-dihydropyridine.
-
Causality: The catalytic hydrogenation of a pyridine ring is a multi-step process. Insufficient catalyst loading, low hydrogen pressure, or short reaction times can lead to the accumulation of these stable intermediates.
-
Minimization Strategy:
-
Catalyst Loading: Ensure an adequate catalyst loading (e.g., 5-10 mol% PtO₂ or Rh/C).
-
Reaction Conditions: Use sufficiently high hydrogen pressure (50 psi or greater) and allow the reaction to proceed to completion, monitoring by TLC or GC-MS until the starting material is fully consumed.
-
Acidic Medium: Performing the reduction in an acidic solvent like acetic acid or with added HCl can facilitate the hydrogenation of the electron-deficient pyridinium species.
-
Q7: Besides ring reduction issues, I am also seeing a byproduct where the benzoyl ketone has been reduced to an alcohol. How can I avoid this?
A: This byproduct is phenyl(piperidin-3-yl)methanol . Its formation depends on the choice of reducing agent.
-
Causality: Powerful reducing agents or harsh catalytic hydrogenation conditions can reduce both the pyridine ring and the carbonyl group.
-
Minimization Strategy:
-
Selective Reagents: For reducing the pyridine ring while preserving the ketone, catalytic hydrogenation using catalysts like Rh/C under controlled conditions is often effective.[2]
-
Two-Step Process: Alternatively, protect the ketone as a ketal, reduce the pyridine ring, and then deprotect the ketal to reveal the ketone. This adds steps but provides excellent chemoselectivity.
-
Section 2: Visual Troubleshooting Workflow
A systematic approach is key to resolving synthesis issues. The following workflow outlines a logical path from problem identification to resolution.
Caption: A logical workflow for troubleshooting synthesis problems.
Section 3: Prophylactic Strategies for Byproduct Minimization
Preventing byproduct formation is more efficient than removing them. This section focuses on proactive measures.
Table 1: N-Protecting Group Selection for Friedel-Crafts Acylation
The choice of the nitrogen protecting group is critical for preventing N-acylation.
| Protecting Group | Abbreviation | Key Characteristics | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Stable to reaction conditions; easily removed. | Strong acid (e.g., TFA, HCl in dioxane). |
| Benzyloxycarbonyl | Cbz | Robust; stable to a wide range of conditions. | Catalytic hydrogenation (e.g., H₂, Pd/C). |
| Acetyl | Ac | Provides good protection; electron-withdrawing. | Acidic or basic hydrolysis.[1] |
Table 2: Optimized Reaction Conditions to Minimize Byproducts
| Parameter | Friedel-Crafts Acylation | Grignard Reaction | Pyridine Reduction (Catalytic) |
| Temperature | 0 °C to reflux (e.g., 60-90 °C).[1][15] | 0 °C to reflux. Avoid high temps to reduce biphenyl formation. | Room Temperature to 50 °C. |
| Solvent | Anhydrous, non-reactive (e.g., Dichloromethane, 1,2-Dichloroethane).[1] | Anhydrous Ether or THF.[11] | Methanol, Ethanol, Acetic Acid. |
| Atmosphere | Inert (N₂ or Ar) recommended. | Strictly Inert (N₂ or Ar). | Inert initially, then H₂. |
| Key Stoichiometry | >1.0 eq. Lewis Acid (AlCl₃) per eq. of acyl chloride.[4] | ~1.1 eq. Grignard reagent per eq. of electrophile. | 1-10 mol% catalyst. |
Section 4: Key Experimental Protocols
These protocols provide a validated starting point for analysis and purification.
Protocol 1: HPLC Purity Analysis
This method is suitable for assessing the purity of the final 3-Benzoylpiperidine product and detecting polar or non-polar impurities.[16][17]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the crude or purified product in 1 mL of 50:50 Acetonitrile:Water.
-
Analysis: Integrate all peaks. The percentage purity is calculated based on the area of the main product peak relative to the total area of all peaks.
Protocol 2: Purification by Acid-Base Extraction
This technique is highly effective for removing neutral organic byproducts, such as biphenyl, from the basic 3-Benzoylpiperidine product.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 50 mL). The basic 3-Benzoylpiperidine will move into the aqueous layer as its hydrochloride salt, while neutral byproducts like biphenyl will remain in the organic layer.
-
Isolate Aqueous Layer: Combine the aqueous extracts. The original organic layer containing neutral impurities can now be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the pH is >10. The 3-Benzoylpiperidine free base will precipitate or form an oil.
-
Re-extraction: Extract the free base back into an organic solvent (DCM or EtOAc) (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Section 5: Common Byproduct Characterization
The following diagram illustrates the formation of two major byproducts from the primary synthetic routes.
Caption: Formation pathways for common N-acylation and Biphenyl byproducts.
Table 3: Byproduct Identification Data
| Byproduct Name | Origin Route | Identification Notes |
| N-Benzoylpiperidine | Friedel-Crafts | ¹H NMR: Shows characteristic amide proton signals. MS (ESI+): m/z consistent with [M+H]⁺ for the N-acylated starting material. Lacks aromatic protons from the second benzoyl group. |
| Biphenyl | Grignard | TLC: Non-polar spot, often less polar than the product. ¹H NMR: Simple aromatic multiplet around 7.2-7.6 ppm. GC-MS: Characteristic molecular ion peak at m/z = 154. |
| Phenyl(piperidin-3-yl)methanol | Pyridine Reduction | ¹H NMR: Appearance of a new signal around 4.5-5.5 ppm (benzylic -CHOH). Disappearance of the ketone carbonyl in ¹³C NMR. IR: Appearance of a broad O-H stretch (~3300 cm⁻¹). |
| Tetrahydropyridine intermediate | Pyridine Reduction | ¹H NMR: Complex signals in the olefinic region (4-6 ppm). MS (ESI+): m/z consistent with [M+H]⁺ for a partially reduced product (2 mass units less than final product). |
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzene - Wikipedia [en.wikipedia.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 3-BENZOYLPIPERIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
Recrystallization methods for obtaining high-purity 3-Benzoylpiperidine hcl
Welcome to the technical support center for the purification of 3-Benzoylpiperidine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into obtaining high-purity crystalline material. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification process effectively.
Introduction: The Critical Role of Purity
3-Benzoylpiperidine is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The hydrochloride salt (CAS 5562-52-7) is often the preferred form for pharmaceutical development due to its improved solubility and stability.[2][3] Achieving high chemical and polymorphic purity is not merely an analytical goal; it is a prerequisite for reproducible biological activity, consistent formulation performance, and regulatory compliance.[4] Recrystallization is the most powerful technique for achieving this, leveraging solubility differences between the desired compound and its impurities.[5][6]
This guide provides detailed methodologies and a comprehensive troubleshooting section to address the specific challenges you may encounter while recrystallizing this compound.
Part 1: Recrystallization Method Selection
The choice of recrystallization method is paramount and depends on the solubility profile of your crude this compound. As an amine hydrochloride, it is a polar, ionic compound, which dictates the selection of appropriate solvents.[2][7]
Method 1: Single-Solvent Recrystallization
This is the simplest method and should be the first approach if a suitable solvent is found.
-
Principle: The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at or near its boiling point.[5] As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of pure crystals as impurities remain in the solution (the "mother liquor").[8]
-
Best For: Crude materials where the impurities have significantly different solubility in the chosen solvent compared to this compound.
Method 2: Multi-Solvent Recrystallization (Anti-Solvent Method)
This technique is employed when no single solvent provides the desired solubility differential.
-
Principle: The compound is first dissolved in a "good" solvent in which it is highly soluble. Then, an "anti-solvent" is slowly added. The anti-solvent must be fully miscible with the "good" solvent, but one in which the compound is insoluble.[9] The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, inducing supersaturation and subsequent crystallization.
-
Best For: Situations where the compound is too soluble in all potential single solvents, even at low temperatures, or when it "oils out."
Solvent Selection Guide
Choosing the correct solvent system is the most critical step. For a polar salt like this compound, polar protic solvents are often good starting points.
| Solvent Class | Examples | Role | Expert Insight |
| Alcohols | Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH) | Good primary solvents | Lower alcohols (MeOH, EtOH) are highly polar and will likely have high solvating power. Isopropanol is slightly less polar and often an excellent choice for recrystallizing hydrochloride salts. |
| Ketones | Acetone | Potential primary or anti-solvent | Acetone can sometimes be a good primary solvent, but its low boiling point can be a challenge. It can also serve as an anti-solvent for compounds dissolved in water or methanol. |
| Ethers | Diethyl Ether, Methyl tert-butyl ether (MTBE) | Anti-solvents | These are non-polar and will drastically reduce the solubility of the polar HCl salt. They are excellent choices for inducing precipitation in the anti-solvent method. |
| Esters | Ethyl Acetate (EtOAc) | Anti-solvent | Less polar than alcohols but more polar than ethers or alkanes. It is a very common and effective anti-solvent for precipitating salts from alcohol solutions. |
| Hydrocarbons | Heptane, Hexane | Anti-solvents | Very non-polar. Use with caution as they can sometimes cause the product to "oil out" or precipitate too quickly if added rapidly. |
Part 2: Experimental Protocols
Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol)
This protocol is a robust starting point for purifying this compound.
Step-by-Step Methodology:
-
Solvent Addition: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a small volume of isopropanol (e.g., 3-4 mL) to create a slurry.
-
Expert Insight: Using an Erlenmeyer flask minimizes solvent evaporation and prevents the formation of a crust at the top of the flask. Starting with a slurry ensures you do not add too much solvent initially.[8]
-
-
Heating and Dissolution: Gently heat the slurry on a hot plate with stirring. Add isopropanol dropwise from a pipette until all the solid just dissolves.
-
Expert Insight: The goal is to use the absolute minimum amount of hot solvent to create a saturated solution.[10] Adding excess solvent is the most common cause of poor or failed crystallization.
-
-
Hot Filtration (If Necessary): If insoluble impurities (dust, inorganic salts) are visible in the hot solution, perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Expert Insight: Pre-heating the glassware prevents premature crystallization in the funnel, which would lead to significant yield loss.
-
-
Slow Cooling (Crystal Growth): Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Expert Insight: Slow cooling is critical for the formation of large, well-defined, pure crystals. Rapid cooling ("shock cooling") often leads to the formation of a precipitate or small, impure crystals that trap solvent and impurities.[8]
-
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Expert Insight: The solubility of the compound is further reduced at 0-4 °C, forcing more of the dissolved product out of the solution.
-
-
Crystal Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold isopropanol.
-
Expert Insight: Washing with ice-cold solvent removes any adhering mother liquor (which contains the impurities) without re-dissolving a significant amount of the product.
-
-
Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by melting point and spectroscopy to confirm purity.
Protocol 2: Anti-Solvent Recrystallization (Example: Ethanol/Ethyl Acetate)
Use this method if the compound is highly soluble in ethanol even at room temperature.
Step-by-Step Methodology:
-
Dissolution: At room temperature, dissolve the crude this compound in the minimum amount of ethanol required for complete dissolution.
-
Anti-Solvent Addition: While stirring the solution, slowly add ethyl acetate dropwise. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This is the point of supersaturation.
-
Expert Insight: The slow addition of the anti-solvent is crucial. If added too quickly, localized high supersaturation will cause the product to precipitate as an amorphous solid or oil rather than crystallizing.[11]
-
-
Re-solubilization: Add a few drops of ethanol to just redissolve the turbidity and create a clear, saturated solution.
-
Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature. Crystal formation should begin.
-
Cooling and Collection: As in the single-solvent method, cool the flask in an ice bath to maximize the yield, then collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of a pre-chilled mixture of the crystallization solvents (e.g., 1:5 EtOH:EtOAc) or pure, cold anti-solvent (ethyl acetate). Dry the purified product under vacuum.
Part 3: Visualization of Workflows
General Recrystallization Workflow
The following diagram illustrates the fundamental steps common to most recrystallization procedures.
Caption: Standard workflow for purification by recrystallization.
Part 4: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound in a direct question-and-answer format.
Q1: I've cooled my solution, but no crystals have formed. What went wrong?
A1: This is a very common issue, typically caused by one of two things:
-
Too Much Solvent: You may have added too much solvent during the initial dissolution step. This means the solution is not supersaturated upon cooling.
-
Solution: Gently heat the solution to boil off some of the solvent (do this in a fume hood). Once the volume is reduced by 20-30%, allow it to cool again. Alternatively, if using a multi-solvent system, you can add more anti-solvent.
-
-
Crystallization Requires an Energy Barrier: Sometimes, nucleation (the initial formation of a crystal seed) is slow to start.
-
Solution 1 (Seeding): If you have a pure crystal of this compound, add a tiny speck to the solution. This "seed" crystal provides a template for further crystal growth.[4][6]
-
Solution 2 (Scratching): Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Solution 3 (Patience): Sometimes crystallization just takes time.[8] Loosely cover the flask and leave it in a quiet, vibration-free area overnight.
-
Q2: My compound separated as an oil, not crystals. What should I do?
A2: This phenomenon, known as "oiling out," occurs when the solubility of the solute is exceeded at a temperature above its melting point (or the melting point of the solvated compound). The compound comes out of solution as a liquid instead of a solid.
-
Solution 1 (Reheat & Add Solvent): Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent (10-20% more) to lower the saturation point. Then, allow it to cool very slowly.
-
Solution 2 (Change Solvents): Your chosen solvent may be unsuitable. Try a solvent with a lower boiling point or switch to an anti-solvent method where crystallization is induced at room temperature.
-
Solution 3 (Lower the Cooling Temperature): Induce crystallization at a lower temperature. Add the anti-solvent while the primary solution is in an ice bath, for example.
Q3: The recovered yield of my purified product is very low. How can I improve it?
A3: Low yield is a trade-off for high purity, but it can be optimized.
-
Check Solvent Amount: Ensure you are using the absolute minimum amount of hot solvent for dissolution. Any excess will keep more of your product in the mother liquor.
-
Sufficient Cooling: Make sure you are cooling the solution in an ice bath for a sufficient amount of time (at least 30-60 minutes) to maximize precipitation.
-
Washing Technique: Do not wash the crystals with an excessive amount of cold solvent. Use only enough to rinse the surface of the crystal cake. Ensure the wash solvent is ice-cold.
-
Transfer Losses: Be meticulous during transfers (e.g., hot filtration) to minimize the amount of material left behind on glassware.
Q4: My final crystals are colored, but the pure compound should be white. How do I remove the color?
A4: Colored impurities are common.
-
Solution: After dissolving your crude product in the hot solvent but before cooling, add a very small amount of activated charcoal (a spatula tip is usually sufficient). The charcoal will adsorb the colored impurities. Keep the solution hot and swirl it for a few minutes, then remove the charcoal via hot filtration through a pad of Celite or fine filter paper. Then proceed with the cooling steps as usual.
-
Caution: Using too much charcoal can also adsorb your product, leading to a lower yield.
-
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common recrystallization problems.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. lookchem.com [lookchem.com]
- 4. scispace.com [scispace.com]
- 5. Recrystallization Definition, Principle &Purpose [praxilabs.com]
- 6. LabXchange [labxchange.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalytic Hydrogenation of Substituted Pyridines
Welcome to the Technical Support Center for the catalytic hydrogenation of substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. The synthesis of piperidines from pyridines is a cornerstone of pharmaceutical and agrochemical development, yet it presents unique challenges due to the aromatic stability of the pyridine ring and the coordinating nature of the nitrogen atom.[1][2]
This resource provides in-depth troubleshooting guidance and frequently asked questions to address specific issues encountered during your experiments. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide: Addressing Common Experimental Failures
This section is structured to help you diagnose and resolve specific problems you may encounter at the bench.
Issue 1: Low or No Conversion of the Substituted Pyridine
Question: My hydrogenation reaction is stalled. After several hours under what I believed were standard conditions (e.g., Pd/C, H₂ balloon, RT in Methanol), TLC/LC-MS analysis shows only starting material. What is going wrong?
Answer: This is a very common issue and often points to two primary culprits: the inherent stability of the pyridine ring and catalyst deactivation.[3]
Causality and Strategic Solutions:
-
Aromaticity & Catalyst Poisoning: The pyridine ring is aromatic and, therefore, thermodynamically stable and resistant to reduction.[3] Furthermore, the lone pair of electrons on the nitrogen atom of both the pyridine starting material and the piperidine product can coordinate strongly to the metal surface of the catalyst, acting as a poison and inhibiting its activity.[3][4]
-
Insufficiently Forcing Conditions: Standard conditions for reducing simple alkenes or nitro groups are often insufficient for pyridine hydrogenation. More forcing conditions are typically required to overcome the aromaticity.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low pyridine hydrogenation conversion.
Recommended Actions:
-
Increase Hydrogen Pressure: The saturation of aromatic rings is often highly dependent on hydrogen pressure.[5] Many laboratory batch reactors are not sufficient. Consider using a high-pressure reactor (e.g., a Parr shaker) with pressures ranging from 50 to 70 bar (approx. 725-1015 psi).[6][7]
-
Elevate Temperature: Increasing the temperature to 40-80°C can provide the necessary activation energy.[5][6]
-
Introduce an Acidic Additive: This is often the most effective solution. Adding an acid like glacial acetic acid or a stoichiometric amount of HCl protonates the pyridine nitrogen.[7][8] The resulting pyridinium salt is more readily reduced and, crucially, the nitrogen lone pair is no longer available to poison the catalyst.[4][8]
-
Change the Catalyst: If conditions cannot be intensified, consider a more active catalyst system.
Issue 2: Poor Chemoselectivity - Reduction of Other Functional Groups
Question: I am trying to hydrogenate a substituted pyridine, but other reducible groups in my molecule (e.g., a nitro group, alkene, or benzyl ether) are also being reduced. How can I selectively hydrogenate only the pyridine ring?
Answer: Achieving selectivity in the presence of multiple reducible functional groups is a common challenge. The key is to choose a catalytic system that favors the reduction of the pyridine ring over other functionalities. Often, the conditions required to reduce the stable pyridine ring are harsh enough to reduce more labile groups.[4]
Strategic Solutions:
-
Catalyst Choice: Different catalysts have different intrinsic selectivities. Iridium-based homogeneous catalysts have shown excellent chemoselectivity for reducing pyridines while preserving sensitive groups like alkenes, esters, and even azides.[1][10]
-
Reaction Conditions: While harsh conditions are often needed, a careful optimization of temperature and pressure can sometimes identify a window where the pyridine is reduced preferentially.
Troubleshooting Steps:
-
Prioritize a Rhodium or Iridium Catalyst: Rhodium and iridium catalysts are often more effective and selective for pyridine hydrogenation under milder conditions than Pd or Pt.[1][9][10] An iridium(III)-catalyzed ionic hydrogenation has been shown to be particularly robust, tolerating nitro, azido, bromo, and alkyne groups.[10]
-
Optimize Conditions Methodically: If using a standard catalyst like PtO₂, perform a systematic screen of pressure and temperature. It's possible that lower temperatures and higher pressures could favor pyridine reduction.
-
Protecting Group Strategy: If all else fails, consider a protecting group strategy. Reduce the more sensitive functional group first under mild conditions (e.g., hydrogenolysis of a benzyl ether with Pd/C), and then subject the molecule to the more forcing conditions required for pyridine hydrogenation.
Issue 3: Poor Diastereoselectivity in the Formation of the Piperidine Ring
Question: My substituted pyridine is hydrogenating, but I am getting a mixture of cis and trans diastereomers. How can I favor the formation of the cis isomer?
Answer: The stereochemical outcome of pyridine hydrogenation is influenced by the mechanism of hydrogen addition to the ring. For heterogeneous catalysts, hydrogen is typically delivered from the catalyst surface to one face of the ring, which generally favors the formation of the cis isomer.[4]
Strategic Solutions & Causality:
-
Mechanism of Hydrogen Addition: In heterogeneous catalysis, the pyridine adsorbs onto the catalyst surface. The sequential addition of three molecules of hydrogen typically occurs from the same face of the ring, leading to the all-cis product. Deviation from this suggests that either the substrate can adsorb in multiple orientations or that isomerization is occurring.
-
Reaction Conditions: Higher pressures can sometimes improve cis-selectivity. For example, in the hydrogenation of asymmetrical pyridine derivatives, increasing the pressure from 30 bar to 80 bar shifted the diastereomeric ratio in favor of the cis product.[5]
Recommended Actions:
-
Increase Hydrogen Pressure: As demonstrated in flow chemistry systems, increasing the hydrogen pressure can enhance the formation of the cis diastereomer.[5]
-
Catalyst Screening: Ruthenium-based catalysts are known to be highly efficient for the diastereoselective cis-hydrogenation of substituted pyridines under mild conditions.[9]
-
Solvent Effects: The choice of solvent can influence how the substrate interacts with the catalyst surface. Consider screening solvents like trifluoroethanol (TFE), which has shown excellent results in promoting activity and selectivity with Rh₂O₃ catalysts.[4]
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the hydrogenation of substituted pyridines?
A1: There is no single "best" catalyst, as the optimal choice depends on the substrate, the presence of other functional groups, and the desired reaction conditions.[9] However, here is a general guide:
| Catalyst | Typical Conditions | Strengths | Weaknesses |
| Pd/C | High T & P, often with acid | Widely available, cost-effective. Good for some substrates like pyridinecarbonitriles.[11] | Often requires harsh conditions; can be prone to poisoning.[1][4] |
| PtO₂ (Adams') | 50-70 bar H₂, RT, in Acetic Acid | Highly effective and reliable, especially with acidic activation.[1][7] | More expensive than Pd/C. |
| Rh-based (Rh/C, Rh₂O₃) | Mild (e.g., 5 bar H₂, 40°C) | High activity and broad functional group tolerance under mild conditions.[4][9] | High cost. |
| Ru-based | Mild conditions | Excellent for achieving high cis-diastereoselectivity.[9] | Can be substrate-specific. |
| Homogeneous Ir-based | 50 bar H₂, RT, with acid | Excellent chemoselectivity, tolerating highly sensitive functional groups.[10] | Requires specific ligands; catalyst/product separation can be difficult.[1] |
Q2: Why is an acidic solvent like acetic acid so commonly used?
A2: Acetic acid serves two primary functions. First, it protonates the basic nitrogen atom of the pyridine, forming a pyridinium ion. This ion is more electron-deficient and thus more susceptible to reduction than the neutral pyridine.[12] Second, by protonating the nitrogen, it prevents the lone pair from coordinating to and poisoning the metal catalyst.[3][8]
Q3: Can I run this reaction with a hydrogen balloon instead of a high-pressure reactor?
A3: While possible for very activated pyridines or with highly active catalysts, it is generally not recommended. The hydrogenation of the aromatic pyridine ring is thermodynamically and kinetically challenging and usually requires high pressures (several atmospheres or bar) of hydrogen to proceed at a reasonable rate.[5] A balloon provides only slightly more than 1 atm of pressure, which is often insufficient.
Q4: My starting material has a halogen substituent (Cl, Br). Will it be removed during the hydrogenation?
A4: Yes, dehalogenation is a very common side reaction during catalytic hydrogenation, especially with palladium catalysts.[5] If retention of the halogen is critical, you may need to use a different catalyst system. Iridium-catalyzed ionic hydrogenation has been shown to tolerate bromo- and chloro-substituents.[10] Alternatively, using Pt/C in acetic acid at ambient pressure has been shown to favor pyridine reduction while leaving a chloro-substituent intact.[5]
Q5: What is the general experimental workflow for a successful pyridine hydrogenation?
A5: The following diagram and protocol outline a robust, general procedure using Platinum(IV) oxide.
Caption: General experimental workflow for catalytic hydrogenation.
Protocol: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂[1][7]
-
Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine (1.0 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (5-10 mL per gram of substrate).
-
Catalyst Addition: Carefully add the PtO₂ catalyst (1-5 mol%) to the solution.
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.
-
Carefully purge the reactor with hydrogen gas (repeat 3-5 times).
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[7]
-
Begin vigorous stirring and maintain the reaction at room temperature.
-
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure or by carefully taking aliquots for analysis (after safely venting and purging the system).
-
Work-up:
-
Once the reaction is complete, stop stirring and carefully vent the excess hydrogen gas. Purge the reactor with an inert gas.
-
Open the reactor and dilute the reaction mixture with a suitable solvent like ethyl acetate.
-
Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad may be pyrophoric; do not allow it to dry in the air. Keep it wet and quench the filter cake with water after filtration.[1]
-
-
Purification:
-
Carefully neutralize the acidic filtrate with a base (e.g., saturated NaHCO₃ solution).
-
Separate the organic layer and extract the aqueous layer.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
Purify the crude product as necessary by distillation or column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. thalesnano.com [thalesnano.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 12. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization in Chiral 3-Benzoylpiperidine Synthesis
Welcome to the technical support center for the synthesis of chiral 3-benzoylpiperidine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity during synthesis. The piperidine scaffold is a cornerstone in medicinal chemistry, and the precise stereochemistry at the C3 position is often critical for biological activity.[1][2][3][4] This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of racemization.
I. Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses specific experimental issues you might encounter.
Question 1: I've synthesized a chiral 3-benzoylpiperidine derivative, but the enantiomeric excess (ee) is significantly lower than expected. What are the likely causes?
Answer:
A loss of enantiomeric excess, or racemization, in a chiral ketone like a 3-benzoylpiperidine derivative, is most often due to the formation of a planar enol or enolate intermediate under either acidic or basic conditions.[5][6][7][8] The key issue is the acidity of the α-hydrogen at the chiral C3 position, which is enhanced by the electron-withdrawing benzoyl group.
Primary Causes of Racemization:
-
Basic Reaction Conditions: The presence of a base can deprotonate the α-hydrogen at the C3 position, forming a planar, achiral enolate ion.[9][10][11][12] Reprotonation can then occur from either face of this planar intermediate, leading to a mixture of both enantiomers and thus a reduction in ee.[9][10][12]
-
Acidic Reaction Conditions: In the presence of acid, the carbonyl oxygen of the benzoyl group can be protonated. This is followed by deprotonation at the α-carbon to form a planar, achiral enol.[5] Tautomerization back to the keto form can proceed through protonation from either face, resulting in racemization.[5]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the deprotonation/reprotonation or enolization/ketonization processes, accelerating racemization.[13][14]
-
Prolonged Reaction Times: The longer your chiral compound is exposed to conditions that promote enolization or enolate formation, the greater the extent of racemization will be.
Immediate Actions to Take:
-
Analyze your reaction and workup conditions: Scrutinize every step for the presence of acidic or basic reagents. This includes aqueous workups with bicarbonate or acid washes.
-
Lower the reaction temperature: If the reaction protocol allows, reduce the temperature to slow down the rate of racemization.
-
Minimize reaction time: Monitor the reaction closely and quench it as soon as it reaches completion.
Question 2: My starting material, a chiral 3-substituted piperidine, has high ee, but after benzoylation, the ee of the 3-benzoylpiperidine product is low. How can I prevent this?
Answer:
This is a classic problem where the benzoylation step itself, or the subsequent workup, is introducing conditions that cause racemization. The choice of reagents and conditions for this acylation is critical.
Troubleshooting the Benzoylation Step:
-
Choice of Base: If you are using a base to deprotonate the piperidine nitrogen for acylation, it is crucial to use a non-nucleophilic, sterically hindered base. Common culprits for racemization are strong, unhindered bases that can also deprotonate the α-carbon.
-
Reaction Temperature: Perform the benzoylation at low temperatures (e.g., 0 °C to -78 °C) to minimize the rate of enolate formation.
-
Reagent Addition: Add the benzoylating agent (e.g., benzoyl chloride) slowly to the reaction mixture to control the exotherm and maintain a low temperature.
Here is a comparison of bases and their potential impact on racemization during benzoylation:
| Base | Type | Potential for Racemization | Recommendation |
| Triethylamine (TEA) | Tertiary Amine | Moderate | Commonly used, but can promote racemization at higher temperatures. Use at low temperatures. |
| Diisopropylethylamine (DIPEA) | Hindered Tertiary Amine | Low | A better choice than TEA due to its steric bulk, which disfavors α-proton abstraction. |
| Proton Sponge | Non-nucleophilic Amine | Very Low | An excellent but more expensive option for acid scavenging without promoting enolization. |
| Sodium Hydride (NaH) | Strong, Non-nucleophilic | High (if not used carefully) | Can be used to deprotonate the piperidine nitrogen, but excess NaH can lead to enolate formation. Use stoichiometric amounts at low temperatures. |
Recommended Protocol for Benzoylation with Minimal Racemization:
-
Dissolve the chiral 3-substituted piperidine and a non-nucleophilic base (e.g., DIPEA) in an anhydrous, aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C or lower in an ice or dry ice/acetone bath.
-
Slowly add a solution of benzoyl chloride in the same solvent to the reaction mixture.
-
Stir at the low temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with a neutral or weakly acidic aqueous solution (e.g., cold saturated ammonium chloride solution) to avoid exposure to strong acids or bases during workup.
Question 3: I am performing a reaction on a side chain of my chiral 3-benzoylpiperidine derivative, and I'm observing racemization. What should I do?
Answer:
Any reaction, even if it doesn't directly involve the chiral center, can induce racemization if the conditions are not carefully controlled.
Key Considerations for Downstream Reactions:
-
Protecting Groups: If possible, consider protecting the ketone of the benzoyl group as a ketal before performing reactions that require harsh acidic or basic conditions. The ketal can be removed under milder acidic conditions that may not cause significant racemization.
-
pH Control: Buffer your reaction mixture if possible to maintain a neutral pH.
-
Reagent Selection: Choose reagents that are known to be compatible with chiral ketones. For example, if a reduction is needed, catalytic hydrogenation under neutral conditions is often preferable to metal hydride reductions that may involve basic workups.
II. Frequently Asked Questions (FAQs)
What is the underlying mechanism of racemization for chiral α-substituted ketones?
The racemization of a chiral ketone with a hydrogen atom on the α-carbon proceeds through the formation of a planar, achiral intermediate.[5][6][7]
-
Under basic conditions: A base removes the acidic α-proton to form a planar enolate anion. The sp3-hybridized chiral carbon becomes an sp2-hybridized achiral carbon. When this enolate is reprotonated, the proton can add to either face of the double bond with equal probability, leading to a 50:50 mixture of the two enantiomers (a racemic mixture).[9][10][11][12]
-
Under acidic conditions: The carbonyl oxygen is protonated, making the α-protons more acidic. A weak base (like the solvent) can then remove an α-proton to form a planar enol. The reverse reaction, tautomerization back to the ketone, can occur by protonation from either face of the C=C double bond, again resulting in racemization.[5]
Caption: Mechanisms of base- and acid-catalyzed racemization.
How can I choose the right synthetic strategy to obtain enantiopure 3-benzoylpiperidine derivatives from the start?
The best approach is to introduce the benzoyl group or establish the C3 stereocenter under conditions that are not prone to racemization. Modern synthetic methods offer several powerful options:
-
Asymmetric Catalysis: Rhodium-catalyzed asymmetric reductive Heck reactions, for example, can be used to construct the C3-aryl bond with high enantioselectivity from dihydropyridine precursors.[1][2][3][4][15] This method establishes the stereocenter and the C-C bond in a single, highly controlled step.
-
Chiral Auxiliaries: Using a chiral auxiliary attached to the piperidine nitrogen can direct the stereoselective introduction of substituents.[16][17][18] The auxiliary is then cleaved to reveal the enantiopure product.
-
Enzymatic Resolutions: Biocatalytic methods can be employed to selectively resolve a racemic mixture of 3-benzoylpiperidine derivatives or their precursors.
Caption: Decision workflow for enantioselective synthesis.
Are there any analytical techniques to quickly assess the enantiomeric purity of my 3-benzoylpiperidine derivatives?
Yes, the most common and reliable method is chiral High-Performance Liquid Chromatography (chiral HPLC) .
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a chiral stationary phase (CSP) column suitable for separating the enantiomers of your specific compound. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives) coated on a silica support.
-
Mobile Phase Optimization:
-
Start with a standard mobile phase, typically a mixture of hexane or heptane and an alcohol modifier like isopropanol (IPA) or ethanol.
-
Vary the ratio of hexane/IPA (e.g., 90:10, 80:20) to achieve baseline separation of the two enantiomer peaks.
-
Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can sometimes improve peak shape.
-
-
Sample Preparation: Dissolve a small amount of your purified compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the sample onto the column.
-
Monitor the elution profile with a UV detector at a wavelength where your compound has strong absorbance (e.g., around 254 nm for the benzoyl group).
-
Integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) is calculated as: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
-
Reference: To confirm which peak corresponds to which enantiomer, you will need to analyze an authentic racemic sample and, if available, a sample of a single known enantiomer.
III. References
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Chiral Synthons in Piperidine Synthesis. BenchChem Technical Notes.
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC.
-
Organic Synthesis Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synfacts. --INVALID-LINK--
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
-
Grygorenko, O. O., & Radchenko, D. S. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6688. --INVALID-LINK--
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
-
Kerr, M. S., & Rovis, T. (2009). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Tetrahedron, 65(26), 5134–5139. --INVALID-LINK--
-
Comins, D. L., & Dehghani, A. (1992). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry, 57(21), 5771–5773. --INVALID-LINK--
-
BenchChem Technical Support Team. (2025). 2-Benzylpiperidine as a Chiral Auxiliary in Asymmetric Synthesis. BenchChem Application Notes.
-
B. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. --INVALID-LINK--
-
Cergol, T., & Skrinjar, M. (2008). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry, 86(6), 544-555.
-
BenchChem. (2025). Asymmetric Synthesis of Chiral Piperidine Compounds: Application Notes and Protocols. BenchChem Technical Notes.
-
Roberts, J. D., & Caserio, M. C. (2021, March 5). 19.11: Racemization. Chemistry LibreTexts. --INVALID-LINK--
-
Davies, S. G., & Ichihara, O. (1991). Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. The Journal of Organic Chemistry, 56(18), 5389-5397.
-
Cergol, T., & Skrinjar, M. (2008). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Science Publishing.
-
Soderberg, T. (2022, July 20). 12.3: Isomerization at the α-Carbon. Chemistry LibreTexts. --INVALID-LINK--
-
Reddit User. (2025, February 5). What is α-racemization of ketos and enols? Reddit. --INVALID-LINK--
-
Brainly. (2022, September 2). Complete the mechanism for the base-catalyzed racemization of the chiral ketone by adding any missing. brainly.com. --INVALID-LINK--
-
AK Lectures. (2016, September 3). Racemization of Carbonyl Compounds. AK Lectures. --INVALID-LINK--
-
Organic Chemistry. (2014, March 30). Racemization of Aldehydes and Ketones. YouTube. --INVALID-LINK--
-
Hartwig, J. F., & Shaughnessy, K. H. (2018). Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. Nature Catalysis, 1(11), 844-852.
-
Reusch, W. (n.d.). Reactions at the α-Carbon. Michigan State University Department of Chemistry.
-
Basile, L., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(11), 3341.
-
Mazzotti, M., et al. (2017). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Zurich Research Collection.
-
Wathod, S. M., et al. (2016). Process for the preparation of enantiomerically enriched 3-aminopiperidine. Google Patents.
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Nature, 480(7376), 224-228.
-
Smith, A. B., et al. (2025, July 21). Studies on the Configurational Stability of Tropolone-Ketone, -Ester, and Aldehyde-Based Chiral Axes. PMC.
-
Hartwig, J. F., & Shaughnessy, K. H. (2018). Typical approaches to the α-functionalization of ketones and our design... ResearchGate.
-
Reider, P. J., et al. (2001). Unfunctionalized, alpha-epimerizable nonracemic ketones and aldehydes can be accessed by crystallization-induced dynamic resolution of imines. Journal of the American Chemical Society, 123(43), 10405-10406.
-
Blacker, A. J., et al. (2009). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 7(15), 3099-3105.
-
Righi, G., et al. (2019). Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions. International Journal of Molecular Sciences, 20(24), 6147.
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
-
Sumitomo Chemical Company, Limited. (2003). Processes for producing racemic piperidine derivative and for producing optically active piperidine derivative. Google Patents.
-
Chemistry Stack Exchange. (2018, February 5). Racemization of ketones in presence of catalytic acid. Chemistry Stack Exchange. --INVALID-LINK--
-
Liardon, R., & Friedman, R. (1985). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Journal of the American Chemical Society, 107(12), 3747-3752.
-
Viedma, C., et al. (2023, July 10). Investigation of Temperature Cycling with Coupled Vessels for Efficient Deracemization of NMPA. PMC.
-
Righi, G., et al. (2025, October 16). Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions. ResearchGate.
-
Kumar, A., & Singh, V. K. (2020). Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry, 9(9), 1332-1348.
-
Sumitomo Chemical Company, Limited. (2002). Method for producing racemic piperidine derivative. Google Patents.
-
Wang, Y., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 27(15), 4995.
-
Schiffers, I., et al. (2020, June 2). Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. ResearchGate.
-
Gotor-Fernández, V., et al. (2016). Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications. Organic & Biomolecular Chemistry, 14(3), 963-971.
References
- 1. benchchem.com [benchchem.com]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. aklectures.com [aklectures.com]
- 8. idc-online.com [idc-online.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. brainly.com [brainly.com]
- 12. youtube.com [youtube.com]
- 13. Research Collection | ETH Library [research-collection.ethz.ch]
- 14. Investigation of Temperature Cycling with Coupled Vessels for Efficient Deracemization of NMPA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Assessing the Purity of 3-Benzoylpiperidine HCl
Introduction
3-Benzoylpiperidine hydrochloride is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical support guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-based guidance on the analytical methodologies for assessing the purity of 3-Benzoylpiperidine HCl. We will explore common analytical techniques, offer detailed troubleshooting guides in a question-and-answer format, and provide validated experimental protocols.
The accurate determination of purity involves not just quantifying the main compound but also identifying and quantifying any process-related impurities, degradation products, and residual solvents.[1][2][3] This guide emphasizes a systematic and scientifically sound approach to method development and validation, ensuring the reliability and accuracy of your analytical results.[4][5]
General Workflow for Purity Assessment
A comprehensive purity assessment of this compound typically follows a multi-step, logical progression. The following diagram illustrates a recommended workflow, integrating various analytical techniques to build a complete purity profile of the substance.
Caption: A logical workflow for the comprehensive purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Organic Impurities
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the cornerstone for assessing the purity of this compound and quantifying non-volatile organic impurities. The benzoyl group provides a strong UV chromophore, making this technique highly suitable.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing peak tailing for my this compound peak. What's causing this and how can I fix it?
A1: Peak tailing for basic compounds like piperidine derivatives is a common issue in reversed-phase HPLC. It's often caused by secondary interactions between the basic amine group of your analyte and acidic residual silanol groups on the silica-based column packing.
-
Causality: The positively charged amine interacts with negatively charged, deprotonated silanols, leading to a secondary, stronger retention mechanism for a portion of the analyte molecules. This results in a "tail" on the backside of the peak.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase. This will protonate the silanol groups, minimizing the ionic interaction.
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase. TEA will preferentially interact with the active silanol sites, "shielding" your analyte from these secondary interactions.
-
Use a Base-Deactivated Column: Modern columns, often labeled as "base-deactivated" or designed for high pH work, have a much lower concentration of accessible silanol groups and are highly recommended for analyzing basic compounds.
-
Check for Column Overload: Injecting too much sample can also lead to peak tailing. Try reducing the injection volume or the sample concentration.[6]
-
Q2: My retention times are drifting and not reproducible. What should I investigate?
A2: Drifting retention times can compromise the validity of your analysis. The issue usually stems from a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.[7]
-
Causality & Solutions:
-
Insufficient Equilibration: Ensure your column is thoroughly equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration. For gradient methods, allow sufficient time for the column to return to initial conditions between injections.
-
Mobile Phase Preparation: If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly.[7] Premixing the mobile phase manually can help diagnose if the pump is the issue. Also, be aware of solvent evaporation, which can alter the mobile phase composition over time.
-
Temperature Fluctuation: The viscosity of the mobile phase and the thermodynamics of partitioning are temperature-dependent. Using a column thermostat is crucial for maintaining stable retention times.[7]
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can modify the stationary phase and affect retention. Implement a robust column washing procedure after each sequence.[8]
-
Q3: I am observing an extra peak in my chromatogram that I don't expect. How do I determine its origin?
A3: An unexpected peak could be a contaminant, a degradation product, or an artifact of the analytical method itself. A systematic investigation is key.
-
Troubleshooting Workflow:
-
Inject a Blank: Inject your sample solvent (dissolved in mobile phase, if possible) to check for contaminants from the solvent or the system (e.g., ghost peaks from previous runs).
-
Review Synthesis Route: Consult the synthesis scheme for this compound to identify potential starting materials, intermediates, or by-products that might be present.[9][10] For instance, unreacted 3-benzoylpyridine could be a possible impurity.[11]
-
Perform Forced Degradation: Subject a sample of this compound to stress conditions (e.g., acid, base, heat, light, oxidation) to see if the unknown peak is a degradation product.
-
Use Mass Spectrometry (LC-MS): If available, LC-MS is the most powerful tool for identifying unknown peaks by providing mass-to-charge ratio information, which can help elucidate the structure of the impurity.
-
Example HPLC-UV Protocol
This protocol provides a starting point for the analysis of this compound. Method optimization may be required based on your specific instrumentation and impurity profile.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 min, return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Mobile Phase A/B (50:50) to a concentration of ~0.5 mg/mL. |
Gas Chromatography (GC) for Residual Solvents and Volatile Impurities
Gas Chromatography is the preferred technique for the analysis of volatile and semi-volatile impurities, such as residual solvents from the synthesis process.[12][13] Headspace GC coupled with a Flame Ionization Detector (FID) is a common and robust setup for this purpose.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I need to quantify residual solvents. What is the best GC injection technique to use?
A1: For residual solvent analysis in a solid API like this compound, static headspace injection is the industry-standard and most recommended technique.
-
Causality & Rationale: Direct liquid injection of a dissolved API can contaminate the GC inlet and the front of the column with your non-volatile sample, leading to poor performance and frequent maintenance. Headspace analysis avoids this by only introducing the volatile components into the GC system. The solid sample is heated in a sealed vial, and an aliquot of the vapor phase (the "headspace") is injected.
-
Key Parameters to Optimize:
-
Vial Equilibration Temperature and Time: These must be optimized to ensure all solvents have partitioned into the headspace for accurate and reproducible quantification.
-
Sample Solvent: The sample must be dissolved in a high-boiling point solvent (e.g., DMSO, DMF) that will not interfere with the analysis of the target residual solvents.
-
Q2: I'm not seeing some of the expected solvent peaks, or their peak areas are very low. What could be the problem?
A2: This issue often points to problems with sample preparation or headspace parameters.
-
Causality & Solutions:
-
Poor Solubility: If the this compound sample does not fully dissolve in the headspace solvent, the residual solvents can be trapped in the solid matrix, preventing their release into the headspace. Ensure complete dissolution.
-
Insufficient Equilibration: The vial may not have been heated for long enough or at a high enough temperature for the solvents to reach equilibrium between the sample and the headspace. Increase the equilibration time or temperature.
-
Analyte Degradation: Some solvents can degrade at high temperatures. Ensure the equilibration temperature is not causing the breakdown of your target analytes.
-
Improper Vial Sealing: A poor seal on the headspace vial will allow the volatile solvents to escape, leading to low or no signal. Always use high-quality septa and caps and ensure they are crimped correctly.
-
Structural Elucidation and Identification
While chromatographic techniques separate impurities, spectroscopic methods are required for their structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an invaluable tool for the unambiguous identification and structural elucidation of the main component and any significant impurities.[14][15] Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: Provides information on the proton environment. For 3-Benzoylpiperidine, one would expect signals corresponding to the aromatic protons of the benzoyl group and the aliphatic protons of the piperidine ring.[11][16]
-
¹³C NMR: Shows the different carbon environments within the molecule.[11]
-
2D NMR (COSY, HSQC, HMBC): These techniques are used to establish connectivity within the molecule, which is crucial for confirming the structure of unknown impurities.[15]
Troubleshooting Tip: If you observe broad peaks in your ¹H NMR spectrum, it could be due to the presence of the hydrochloride salt and potential proton exchange. Running the NMR in a solvent like DMSO-d₆ can sometimes sharpen these signals.
Mass Spectrometry (MS)
Coupling a mass spectrometer to a liquid or gas chromatograph (LC-MS or GC-MS) is a highly sensitive and specific method for identifying impurities.[17]
-
Function: MS provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments. This "mass fingerprint" can be used to confirm the identity of known impurities by comparing it to a reference or to propose structures for unknown impurities.[18][19]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental composition of an impurity, greatly aiding in its identification.[11]
Method Validation
Any analytical method used for purity assessment in a regulated environment must be validated to ensure it is fit for its intended purpose.[1][4] Key validation parameters, as outlined by guidelines from the International Council for Harmonisation (ICH), include:[1][20]
-
Specificity/Selectivity: The ability to assess the analyte in the presence of other components.[4]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Caption: Core parameters for validating an analytical method for purity assessment.
The Role of Reference Standards
The accurate quantification of impurities requires the use of certified reference standards.[21][22]
-
Why they are critical: A reference standard is a highly characterized and pure substance used as a measurement base. For impurity quantification, a reference standard of the impurity itself is needed to create a calibration curve and accurately determine its concentration in the this compound sample.
-
What if a reference standard is not available? In early development, it may not be feasible to have a synthesized and certified standard for every impurity. In such cases, the impurity can be quantified using the relative peak area of the main component, assuming the response factor is similar (e.g., 100% area normalization). However, this approach has higher uncertainty and should be replaced with quantification against a specific standard as soon as one becomes available.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. scielo.br [scielo.br]
- 5. wjarr.com [wjarr.com]
- 6. HPLC故障排除指南 [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 3-BENZOYLPIPERIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 12. agilent.com [agilent.com]
- 13. rroij.com [rroij.com]
- 14. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 17. benchchem.com [benchchem.com]
- 18. Benzoylpiperidine | C12H15NO | CID 69892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 1-Benzoylpiperidine [webbook.nist.gov]
- 20. fda.gov [fda.gov]
- 21. usp.org [usp.org]
- 22. usp.org [usp.org]
Technical Support Center: Navigating Solubility Challenges of 3-Benzoylpiperidine Derivatives in Experimental Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 3-Benzoylpiperidine derivatives in their experimental assays. As a class of compounds with significant interest in medicinal chemistry, their inherent hydrophobicity often presents a considerable hurdle in obtaining reliable and reproducible in vitro data.[1] This resource provides in-depth, evidence-based troubleshooting strategies and foundational knowledge to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My 3-Benzoylpiperidine derivative, readily soluble in DMSO, is precipitating upon dilution into my aqueous assay buffer. Why is this happening and what is the first step to resolve it?
This is a classic case of a compound "crashing out" of solution due to a drastic change in solvent polarity.[2] 3-Benzoylpiperidine derivatives are often lipophilic ("grease-ball" type molecules) and are thus highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but poorly soluble in aqueous environments.[3][4] When the DMSO stock is diluted into an aqueous buffer, the concentration of the organic solvent drops dramatically, and the surrounding water molecules cannot maintain the compound's solubility, leading to precipitation.[2]
Your first step should be to determine the kinetic solubility of your compound in your specific assay buffer. This will establish the maximum concentration at which the compound remains in solution under your experimental conditions and will guide your subsequent formulation strategies.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without inducing toxicity?
The tolerance to DMSO is highly cell-line dependent.[5] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects.[6] However, sensitive cell lines may exhibit stress or altered gene expression at concentrations as low as 0.1%.[5][7] It is imperative to perform a DMSO tolerance curve for your specific cell line to determine the maximum non-toxic concentration.[6]
| DMSO Concentration | General Cellular Response | Recommendation |
| < 0.1% | Generally considered safe for most cell lines. | Ideal for sensitive assays. |
| 0.1% - 0.5% | Tolerated by many robust cell lines.[6] | Perform validation for your specific cell line. |
| > 0.5% | Increased risk of cytotoxicity and off-target effects.[7] | Avoid if possible; requires extensive controls. |
| > 1% | Often leads to significant cell death.[8] | Not recommended for most cell-based assays. |
Q3: Can adjusting the pH of my assay buffer improve the solubility of my 3-Benzoylpiperidine derivative?
Yes, pH modification can be a powerful tool for improving the solubility of ionizable compounds.[9] The piperidine ring in your compound contains a basic nitrogen atom, which can be protonated at acidic pH.[10] This protonation results in a charged species (a cation), which is generally more soluble in aqueous media.[9][11]
Actionable Advice: If your assay's integrity is not compromised by a change in pH, consider lowering the pH of your buffer. A systematic titration of pH (e.g., from 7.4 down to 6.0) while observing for precipitation can help identify an optimal pH for solubility.[12] However, it is crucial to ensure that the altered pH does not affect your target protein's activity or cellular health.[13]
Troubleshooting Guide: A Stepwise Approach to Enhancing Solubility
If you continue to face solubility challenges, a systematic approach to formulation is necessary. The following decision tree and detailed protocols will guide you through the process of selecting and implementing an appropriate solubilization strategy.
Caption: A decision-making workflow for troubleshooting poor solubility.
In-Depth Protocols and Methodologies
Protocol 1: Preparation of a High-Concentration Stock Solution
Accurate preparation of the initial stock solution is critical for all subsequent experiments.[14][15]
-
Weighing the Compound: Accurately weigh a precise amount of the 3-Benzoylpiperidine derivative using an analytical balance.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock (e.g., 10 mM or 20 mM).[16]
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be effective.[17] Gentle warming (e.g., to 37°C) may also aid dissolution, but be cautious of potential compound degradation.[17][18]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] Ensure vials are tightly sealed as DMSO is hygroscopic.[6]
Protocol 2: Utilizing Co-solvents for Improved Solubility
Co-solvents are water-miscible organic solvents that can help bridge the polarity gap between your compound and the aqueous buffer.[19][20]
-
Co-solvent Selection: Common co-solvents for biological assays include ethanol, polyethylene glycol (PEG), and glycerol.[13][20]
-
Preparation of Intermediate Dilutions: Instead of diluting your DMSO stock directly into the aqueous buffer, create an intermediate dilution series in your chosen co-solvent.
-
Final Dilution: Add the intermediate co-solvent/compound mixture to the final assay buffer. This stepwise reduction in solvent polarity can prevent immediate precipitation.
-
Vehicle Control: It is crucial to include a vehicle control in your experiment containing the same final concentration of all solvents (e.g., DMSO and the co-solvent) to account for any solvent-induced effects.[6]
Protocol 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[21] They can encapsulate hydrophobic molecules, like your 3-Benzoylpiperidine derivative, forming an inclusion complex that is more soluble in water.[22][23][24]
-
Choosing a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their enhanced solubility and low toxicity compared to natural cyclodextrins.[19][22]
-
Molar Ratio Optimization: The optimal molar ratio of cyclodextrin to your compound needs to be determined empirically. Ratios from 1:1 to 10:1 (cyclodextrin:compound) are a good starting point.
-
Complex Formation:
-
Prepare a stock solution of the cyclodextrin in your assay buffer.
-
Add your compound (from a concentrated DMSO stock) to the cyclodextrin solution.
-
Stir or sonicate the mixture to facilitate complex formation.
-
-
Validation: Confirm that the cyclodextrin itself does not interfere with your assay.[7][8]
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Advanced Strategies
For particularly challenging compounds, more advanced formulation techniques may be required. These often involve specialized equipment and expertise.
-
Lipid-Based Formulations: These systems, such as self-emulsifying drug delivery systems (SEDDS), can solubilize highly lipophilic compounds.[19][25] They are composed of oils, surfactants, and co-solvents that spontaneously form fine emulsions upon contact with aqueous media.[25]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases its surface area, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[3][26]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent it from crystallizing, and the amorphous form is typically more soluble than the crystalline form.[27][28]
By systematically applying the principles and protocols outlined in this guide, researchers can effectively address the solubility challenges posed by 3-Benzoylpiperidine derivatives, leading to more accurate and reliable experimental outcomes.
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. youtube.com [youtube.com]
- 10. issr.edu.kh [issr.edu.kh]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. alzet.com [alzet.com]
- 23. touroscholar.touro.edu [touroscholar.touro.edu]
- 24. nbinno.com [nbinno.com]
- 25. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 26. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 27. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 28. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide for the Modern Medicinal Chemist: 3-Benzoylpiperidine HCl vs. Alternative Piperidine Scaffolds
In the landscape of medicinal chemistry, the piperidine ring is a privileged scaffold, a foundational component in a vast number of approved pharmaceuticals.[1][2] Its conformational pre-organization, combined with the basicity of the nitrogen atom, provides an exceptional starting point for engaging with biological targets. However, the true power of this scaffold lies in its derivatization. The choice of substitution—its nature, position, and stereochemistry—is a critical decision that profoundly dictates a molecule's biological activity and pharmacokinetic profile.[3]
This guide provides an in-depth comparative analysis of 3-Benzoylpiperidine hydrochloride, a versatile but specific building block, against other commonly employed piperidine scaffolds. Our focus is not merely on cataloging differences but on understanding the causal relationships between structure and function, supported by actionable experimental data and protocols.
The Piperidine Scaffold: A Nexus of Physicochemical and Pharmacological Advantages
The piperidine motif is a cornerstone of modern drug design for several key reasons:
-
Aqueous Solubility: The basic nitrogen (pKa ≈ 11) is readily protonated at physiological pH, enhancing water solubility, which is a crucial factor for drug administration and distribution.
-
Target Interaction: The protonated nitrogen can form strong ionic bonds (salt bridges) with acidic residues like aspartate or glutamate in a protein's active site.
-
3D Diversity: The scaffold's stable chair conformation allows for precise positioning of substituents in either axial or equatorial orientations, enabling chemists to meticulously map and exploit the three-dimensional space of a binding pocket.[4]
-
Metabolic Stability: As a saturated heterocycle, the piperidine ring itself is generally robust to metabolic degradation.
Spotlight on 3-Benzoylpiperidine HCl: A Scaffold of Rigidity and Reactivity
3-Benzoylpiperidine distinguishes itself by incorporating a benzoyl group at the 3-position. This is not a trivial substitution; it imparts a unique set of properties that a medicinal chemist can strategically leverage. The phenyl(piperidinyl)methanone fragment is a recognized privileged structure in its own right, present in numerous bioactive compounds.[5][6]
Key Attributes:
-
Chemical Handle: The ketone functionality is a versatile anchor for a wide array of subsequent chemical transformations, including reductive amination, Wittig reactions, and Grignard additions, allowing for rapid library synthesis and scaffold hopping.
-
Conformational Constraint: The sterically demanding benzoyl group can influence the piperidine ring's conformational equilibrium, potentially locking substituents into a desired orientation and reducing the entropic penalty upon binding to a target.
-
Pharmacophoric Contributions: The aromatic ring offers opportunities for π-π stacking and hydrophobic interactions, while the carbonyl oxygen is an excellent hydrogen bond acceptor.[6]
A Comparative Matrix of Key Piperidine Scaffolds
The decision to use 3-benzoylpiperidine is best made with a clear understanding of the alternatives. The following table provides a direct comparison with other workhorse piperidine scaffolds.
| Scaffold | Core Feature | Primary Strengths & Applications | Key Limitations & Considerations |
| 3-Benzoylpiperidine | Aromatic ketone at C3 | Versatile synthetic handle; introduces rigidity; provides H-bond acceptor and aromatic surface.[5] | Ketone may be metabolically liable to reduction; potential for CYP450 interactions. |
| 4-Phenylpiperidine | Phenyl group at C4 | Core of many opioid analgesics (e.g., meperidine) and CNS agents; provides a strong hydrophobic anchor.[7][8] | Synthesis can be complex; often associated with CNS activity, which may be undesirable.[9] |
| 4-Hydroxypiperidine | Hydroxyl group at C4 | Provides a key H-bond donor/acceptor; serves as an attachment point for ethers/esters to fine-tune properties like solubility.[10][11][12] | Can be a site for metabolic glucuronidation, potentially leading to rapid clearance. |
| N-Benzylpiperidine | Benzyl group on Nitrogen | Provides crucial cation-π interactions with target proteins; found in numerous drugs (e.g., donepezil).[13][14][15] | The N-benzyl group can be susceptible to metabolic N-dealkylation. |
| Piperidine-4-carboxylic acid | Carboxylic acid at C4 | Introduces a key acidic center for strong ionic interactions; can act as a constrained GABA analogue.[16][17] | The negative charge can limit cell permeability; often requires esterification to create a prodrug.[18] |
Experimental Validation: From Synthesis to Biological Evaluation
Theoretical advantages must be grounded in empirical data. This section provides validated, step-by-step protocols for the synthesis and comparative analysis of these scaffolds.
General Synthetic Strategy: A Modular Approach
The synthesis of diverse piperidine scaffolds often follows a modular pathway, allowing for flexibility in design. The workflow below illustrates a common logic.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Phenylpiperidine hydrochloride | 10272-49-8 | Benchchem [benchchem.com]
- 8. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 4-Hydroxypiperidine|Pharmaceutical Intermediate [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. innospk.com [innospk.com]
- 13. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 17. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
A Comparative Guide to the Structure-Activity Relationships of 3-Benzoylpiperidine Analogs as Monoamine Transporter Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-benzoylpiperidine analogs, a class of compounds with significant potential as modulators of monoamine transporters. Drawing upon key findings in the field, we will explore how subtle molecular modifications influence their potency and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This document is intended for researchers, scientists, and drug development professionals seeking to understand the design principles governing the interaction of these small molecules with their biological targets.
Introduction: The Significance of 3-Benzoylpiperidine Analogs
The 3-benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous bioactive compounds.[1][2][3] These analogs have garnered considerable attention as potential therapeutic agents for a range of neurological and psychiatric disorders, including depression, anxiety, and substance abuse disorders.[4] Their primary mechanism of action often involves the inhibition of monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine from the synaptic cleft. By blocking these transporters, 3-benzoylpiperidine analogs can effectively increase the concentration and duration of action of these key neurotransmitters.
The development of these analogs is often rooted in the study of cocaine and its derivatives, aiming to retain the inhibitory activity at monoamine transporters while mitigating undesirable side effects and abuse potential.[4][5][6][7] This guide will dissect the critical structural features of 3-benzoylpiperidine and related piperidine analogs that govern their interaction with DAT, SERT, and NET, providing a comparative analysis of their biological activities.
The Monoamine Transporters: Key Therapeutic Targets
The dopamine, serotonin, and norepinephrine transporters are membrane proteins that play a crucial role in regulating neurotransmission. The rational design of ligands with specific potencies and selectivities for these transporters is a key objective in the development of novel therapeutics.[4]
-
Dopamine Transporter (DAT): Primarily located in the striatum, the DAT is responsible for the reuptake of dopamine. Its inhibition leads to increased dopaminergic signaling, which is associated with reward, motivation, and motor control. The DAT is a primary target for psychostimulants like cocaine and for medications used to treat attention-deficit/hyperactivity disorder (ADHD).[8]
-
Serotonin Transporter (SERT): Widely distributed throughout the brain, the SERT regulates serotonergic neurotransmission, which is implicated in mood, anxiety, and sleep. Selective serotonin reuptake inhibitors (SSRIs) are a cornerstone of treatment for depression and anxiety disorders.
-
Norepinephrine Transporter (NET): The NET controls the reuptake of norepinephrine, a neurotransmitter involved in alertness, arousal, and the "fight or flight" response. NET inhibitors are used to treat conditions like ADHD and depression.
The following diagram illustrates the fundamental role of monoamine transporters in synaptic transmission.
Caption: Inhibition of monoamine transporters by 3-benzoylpiperidine analogs increases neurotransmitter levels in the synaptic cleft.
Core Structure-Activity Relationships
The biological activity of 3-benzoylpiperidine analogs is highly dependent on the nature and substitution pattern of the core scaffold. Key areas of modification include the piperidine nitrogen, the 3-position benzoyl group, and the 4-position of the piperidine ring.
Modifications at the Piperidine Nitrogen (N1)
The substituent on the piperidine nitrogen plays a crucial role in modulating both potency and selectivity.
-
N-Methyl Group: Many potent analogs, drawing from the structure of cocaine, feature an N-methyl group. This substitution is often associated with high affinity for the DAT.[6][7]
-
N-Demethylation: Removal of the N-methyl group can lead to significant changes in the activity profile. In some series of piperidine-based analogs, N-demethylation results in improved activity at the SERT and NET, with only modest changes at the DAT.[4][5] This suggests that a smaller substituent at the nitrogen is better tolerated by SERT and NET.
-
Larger N-Substituents: The introduction of larger alkyl or phenylalkyl groups on the nitrogen generally leads to a decrease in DAT affinity while sometimes increasing SERT affinity.[4][5] For example, replacement of the N-methyl group with phenylalkyl groups can lead to a modest improvement in SERT activity but a significant loss in DAT activity.[5]
Modifications at the 3-Position
The 3-benzoyl group is a key pharmacophoric element. Modifications to the benzoyl moiety, including substitution on the phenyl ring and replacement of the carbonyl group, have profound effects on activity.
-
Aryl Substituents: The nature and position of substituents on the phenyl ring of the benzoyl group can fine-tune the potency and selectivity. Halogenation or the introduction of small alkyl groups can influence the electronic and steric properties of the molecule, thereby affecting its interaction with the transporter binding sites.
-
Bioisosteric Replacements: The carbonyl group of the benzoyl moiety can be replaced with other functional groups to modulate the compound's properties. For instance, replacement with an oxadiazole ring has been shown to produce compounds with a longer duration of action compared to their ester counterparts.[9]
Modifications at the 4-Position
Substitution at the 4-position of the piperidine ring is another critical determinant of activity.
-
Aryl Substituents: The presence of a 4-aryl group is a common feature in many potent monoamine transporter inhibitors. The nature of this aryl group significantly impacts selectivity. For example, replacing a phenyl group with a naphthyl group has been shown to produce potent ligands for both DAT and SERT.[6][7]
-
Stereochemistry: The stereochemistry at the 3 and 4 positions is crucial. Different stereoisomers often exhibit markedly different potencies and selectivities for the three monoamine transporters.[6][7]
The following diagram summarizes the key structural modification points on the 3-benzoylpiperidine scaffold.
Caption: Key regions for structural modification on the 3-benzoylpiperidine core. (Note: A placeholder is used for the chemical structure image).
Comparative Analysis of Biological Activity
The following table summarizes the in vitro binding affinities (Ki values) of representative piperidine-based analogs for the dopamine, serotonin, and norepinephrine transporters. This data highlights the impact of specific structural modifications on potency and selectivity.
| Compound | N-Substituent | 3-Position Moiety | 4-Position Moiety | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |
| Analog 1 | -CH₃ | -COOCH₃ | 4β-(2-naphthyl) | 21 | 7.6 | - | [6][7] |
| Analog 2 | -H | -COOCH₃ | 4β-(2-naphthyl) | - | Enhanced SERT activity | - | [6][7] |
| Analog 3 | -CH₃ | -COOCH₃ | 4β-(4-chlorophenyl) | High | Modest | Modest | [4][5] |
| Analog 4 | -H | -COOCH₃ | 4β-(4-chlorophenyl) | Modest change | Improved | Improved | [4][5] |
| Analog 5 | -CH₂CH₂Ph | -COOCH₃ | 4β-(4-chlorophenyl) | Decreased | Improved | Insignificant change | [4][5] |
Note: This table is a composite representation based on trends reported in the cited literature. Specific Ki values should be consulted from the primary sources.
Experimental Protocols for Evaluation
The biological activity of 3-benzoylpiperidine analogs is typically assessed through a series of in vitro and in vivo assays.
In Vitro Radioligand Binding Assays
These assays are fundamental for determining the affinity of a compound for a specific transporter.
Objective: To measure the binding affinity (Ki) of test compounds for DAT, SERT, and NET.
Methodology:
-
Preparation of Synaptosomes: Rat brain tissue (e.g., striatum for DAT, cortex for SERT and NET) is homogenized in a suitable buffer. The homogenate is then centrifuged to isolate synaptosomes, which are enriched in nerve endings containing the transporters.[6][7]
-
Incubation: A known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) is incubated with the synaptosomal preparation in the presence of varying concentrations of the test compound.
-
Separation and Counting: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
The following workflow diagram illustrates the key steps in a radioligand binding assay.
Caption: Workflow for a typical radioligand binding assay.
In Vivo Behavioral Assays
These assays are used to assess the physiological effects of the compounds in living animals.
Objective: To evaluate the in vivo effects of the test compounds on locomotor activity and their potential for abuse.
Methodology:
-
Animal Subjects: Mice or rats are typically used for these studies.
-
Drug Administration: The test compound is administered to the animals, usually via intraperitoneal (i.p.) or oral (p.o.) routes.
-
Locomotor Activity Measurement: The animals are placed in an open-field apparatus equipped with infrared beams to automatically record their horizontal and vertical movements over a specified period.[5]
-
Drug Discrimination Studies: Animals are trained to discriminate between the effects of a known drug of abuse (e.g., cocaine) and saline. The ability of the test compound to substitute for the training drug is then assessed.[5]
-
Data Analysis: The data is analyzed to determine the effect of the compound on locomotor activity (e.g., stimulation or depression) and its abuse potential.
Conclusion and Future Directions
The structure-activity relationships of 3-benzoylpiperidine analogs are complex and multifaceted. The potency and selectivity of these compounds for the monoamine transporters can be finely tuned through systematic modifications of the piperidine core. Key takeaways include the critical role of the N-substituent in modulating selectivity between DAT and the other transporters, and the importance of stereochemistry and aryl substitution patterns at the 3 and 4 positions.
Future research in this area will likely focus on the development of analogs with tailored selectivity profiles to achieve desired therapeutic effects while minimizing off-target activities. For example, compounds with balanced activity at all three transporters (triple reuptake inhibitors) may offer broader efficacy in treating depression.[10] Conversely, highly selective DAT inhibitors with atypical behavioral profiles could lead to novel treatments for psychostimulant addiction.[11] Continued exploration of the rich chemical space around the 3-benzoylpiperidine scaffold holds significant promise for the discovery of next-generation therapeutics for a wide range of CNS disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. QSAR study and synthesis of new phenyltropanes as ligands of the dopamine transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]
- 11. Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Evaluation of 3-Benzoylpiperidine-Based Compounds
The 3-benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design of therapeutic agents targeting a wide array of biological entities. Its presence in numerous bioactive molecules underscores its importance in drug discovery and development. This guide provides a comprehensive comparison of the in vitro and in vivo evaluation methodologies for 3-benzoylpiperidine-based compounds, categorized by their primary biological targets. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to aid researchers in this field.
I. Monoacylglycerol Lipase (MAGL) Inhibitors for Oncology
The inhibition of monoacylglycerol lipase (MAGL), the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG), has emerged as a promising strategy in cancer therapy. Upregulation of 2-AG levels through MAGL inhibition can exert anti-proliferative, anti-migratory, and pro-apoptotic effects on cancer cells.
In Vitro Evaluation
A crucial first step in assessing the potential of novel 3-benzoylpiperidine-based MAGL inhibitors is to determine their potency and selectivity through a series of in vitro assays.
The selection of in vitro assays is guided by the need to establish a compound's direct interaction with the target enzyme, its selectivity over related enzymes, and its functional effects in a cellular context. A fluorometric assay is often preferred for initial high-throughput screening due to its sensitivity and ease of use. Subsequent selectivity assays against fatty acid amide hydrolase (FAAH) and other serine hydrolases are critical to ensure the compound's specificity and minimize off-target effects. Finally, evaluating the compound's anti-proliferative activity in a panel of cancer cell lines provides the first indication of its potential therapeutic efficacy. The choice of cell lines is often dictated by their known MAGL expression levels and their relevance to specific cancer types where MAGL is implicated, such as pancreatic, breast, and ovarian cancers.[1][2]
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against human MAGL.
-
Reagent Preparation :
-
Prepare a stock solution of the 3-benzoylpiperidine test compound in DMSO.
-
Dilute recombinant human MAGL enzyme in an appropriate assay buffer.
-
Prepare a solution of a fluorogenic substrate, such as 4-nitrophenyl acetate (4-NPA), in the assay buffer.
-
-
Assay Procedure :
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the diluted MAGL enzyme solution to each well and incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader. The hydrolysis of the substrate by MAGL releases a fluorescent product.
-
-
Data Analysis :
-
Calculate the rate of reaction for each concentration of the test compound.
-
Normalize the reaction rates to the control (enzyme activity in the absence of inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| Compound ID | MAGL IC50 (nM) | FAAH IC50 (nM) | Antiproliferative Activity (Cancer Cell Line) IC50 (µM) | Reference |
| Compound 23 | 80 | >10,000 | MDA-MB-231: 5.2 | [3][4] |
| Compound 15 | Low nM range | Selective | Panel of 9 cancer cell lines: 0.32 - 10 | [2] |
| Compound 16 | Low nM range | Selective | Panel of 9 cancer cell lines: 0.32 - 10 | [2] |
| Compound 17 | Low nM range | Selective | Panel of 9 cancer cell lines: 0.32 - 10 | [2] |
In Vivo Evaluation
Promising candidates from in vitro screening are advanced to in vivo studies to assess their efficacy, pharmacokinetics, and safety in a living organism.
Xenograft models are the cornerstone for evaluating the in vivo anti-cancer efficacy of MAGL inhibitors. These models involve implanting human cancer cells into immunocompromised mice, allowing for the assessment of a compound's ability to inhibit tumor growth in a physiological environment. The choice of the cancer cell line for the xenograft is critical and should be based on the in vitro sensitivity data and the clinical relevance of the tumor type. Monitoring tumor volume over time is the primary endpoint for efficacy. Pharmacokinetic studies are conducted in parallel to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are crucial for dose selection and scheduling.
Caption: Workflow for in vivo efficacy testing in a cancer xenograft model.
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Benzylpiperidine Derivative 13 | Pancreatic Cancer Xenograft | Not specified | Significant reduction in tumor growth and migration | [5] |
| Compound 23 | Not specified in abstract | Not specified | Showed in vivo activity | [3][4] |
II. Monoamine Transporter Ligands for Neuropsychiatric Disorders
3-Benzoylpiperidine derivatives have been extensively investigated as ligands for monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). By modulating the reuptake of these neurotransmitters, these compounds hold potential for the treatment of depression, anxiety, and other neuropsychiatric conditions.
In Vitro Evaluation
The initial characterization of these compounds involves determining their binding affinities and functional activities at the respective transporters.
Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific transporter. These assays provide a direct measure of the interaction between the compound and its target. The choice of radioligand is crucial and should be a well-characterized ligand with high affinity and specificity for the transporter of interest. To assess functional activity, uptake inhibition assays are performed. These assays measure the ability of the compound to block the transport of a radiolabeled substrate (e.g., [3H]serotonin for SERT) into cells expressing the transporter. This provides a measure of the compound's potency (IC50) as an inhibitor. Evaluating the compound's activity at all three monoamine transporters is essential to determine its selectivity profile, which is a key determinant of its therapeutic potential and side-effect profile. For instance, a high DAT/SERT selectivity ratio is often associated with a higher abuse potential.[6]
-
Membrane Preparation : Prepare cell membranes from a cell line stably expressing the human serotonin transporter (hSERT).
-
Assay Setup : In a 96-well plate, combine the cell membrane preparation, a radioligand (e.g., [3H]citalopram), and the 3-benzoylpiperidine test compound at various concentrations.
-
Incubation : Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Filtration : Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.
-
Scintillation Counting : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known SERT ligand). Calculate the Ki value for the test compound using the Cheng-Prusoff equation.
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity Ratio | Reference |
| Compound 9 | 6.6 | 223.08 | 33.8 | [7] |
| Compound 19a | 6.0 | 180 | 30.0 | [7] |
| GBR 12909 (Reference) | 14 | 85.4 | 6.1 | [7] |
In Vivo Evaluation
In vivo studies are designed to assess the behavioral effects of monoamine transporter ligands and to establish their potential as antidepressants or anxiolytics.
Animal models of depression, such as the forced swim test and tail suspension test, are widely used to screen for compounds with antidepressant-like activity.[8] These models are based on the principle that antidepressant treatments reduce the immobility time of rodents when placed in an inescapable stressful situation. For compounds targeting cognitive deficits associated with neuropsychiatric disorders, the novel object recognition test is a valuable tool to assess learning and memory.[9] To evaluate potential antipsychotic activity, models that measure the reversal of hyperactivity induced by agents like MK-801 or apomorphine are employed.[9] It is also crucial to assess for potential side effects, such as the induction of catalepsy, which can be indicative of extrapyramidal symptoms associated with typical antipsychotics.[9]
Caption: Workflow for the forced swim test to assess antidepressant-like activity.
III. Atypical Antipsychotics Targeting Dopamine and Serotonin Receptors
The 3-benzoylpiperidine scaffold is also found in compounds designed as atypical antipsychotics. These agents typically exhibit a mixed pharmacology, with antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.
In Vitro Evaluation
The in vitro characterization of potential atypical antipsychotics focuses on their receptor binding profiles.
A comprehensive receptor binding panel is essential to define the pharmacological profile of a potential atypical antipsychotic. High affinity for D2 and 5-HT2A receptors is a hallmark of this class of drugs.[10] The ratio of 5-HT2A to D2 receptor affinity is often used as an indicator of atypicality, with a higher ratio suggesting a lower propensity to induce extrapyramidal side effects.[10] Additionally, assessing binding to other receptors, such as 5-HT1A, adrenergic, and histaminergic receptors, is important for predicting the full spectrum of a compound's effects and potential side effects.[9]
| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | 5-HT1A Ki (nM) | Reference |
| Compound 3w | High affinity | High affinity | High affinity | [9] |
| Compound 18 | Moderate to low | High | Moderate to low | [11] |
| Compound 25 | Moderate to low | High | Moderate to low | [11] |
In Vivo Evaluation
In vivo models for atypical antipsychotics aim to predict clinical efficacy and assess the potential for motor side effects.
The conditioned avoidance response (CAR) test is a classic behavioral paradigm used to predict the antipsychotic efficacy of a compound.[9] The ability of a drug to suppress the avoidance response without impairing the escape response is indicative of antipsychotic activity. To assess the potential for extrapyramidal side effects, the catalepsy test is employed. Atypical antipsychotics are expected to have a high threshold for inducing catalepsy compared to typical antipsychotics.[9] Models of cognitive enhancement, such as the novel object recognition task, are also relevant, as cognitive deficits are a core feature of schizophrenia.[9]
IV. AMPK Activators for Metabolic Disorders
AMP-activated protein kinase (AMPK) is a key regulator of cellular energy homeostasis, and its activation is a therapeutic target for metabolic diseases like type 2 diabetes.
In Vitro Evaluation
The initial assessment of 3-benzoylpiperidine-based AMPK activators involves cell-based assays to confirm their mechanism of action.
A cell-based assay in a relevant cell line, such as the human hepatoma cell line HepG2, is used to determine the half-maximal effective concentration (EC50) for AMPK activation.[12] Western blotting for the phosphorylated form of AMPK is a common method to confirm that the compound indeed activates the kinase.
| Compound | AMPK Activation EC50 (HepG2 cells) | Reference |
| Compound 90 | 0.023 µM | [12] |
| Compound 91a | 0.013 µM | [12] |
| Compound 29 | Not specified | [12] |
V. Conclusion
The 3-benzoylpiperidine scaffold continues to be a fruitful starting point for the development of novel therapeutic agents. A systematic and rational approach to their in vitro and in vivo evaluation is paramount for identifying promising drug candidates. This guide has provided a framework for researchers, outlining key experimental methodologies, the rationale behind their selection, and comparative data for different classes of 3-benzoylpiperidine-based compounds. By integrating these approaches, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical motif.
References
- 1. matilda.science [matilda.science]
- 2. Monoacylglycerol lipase (MAGL) inhibitors based on a diphenylsulfide-benzoylpiperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Profiles of 3-Benzoylpiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide array of diseases, from metabolic disorders to oncology. The subtle interplay of structural modifications to this core significantly influences the pharmacokinetic profile of these compounds, dictating their absorption, distribution, metabolism, and excretion (ADME), and ultimately their clinical utility. This guide offers a comparative analysis of the pharmacokinetic properties of distinct 3-benzoylpiperidine derivatives, supported by experimental data, to provide a valuable reference for researchers in drug discovery and development.
The Significance of the 3-Benzoylpiperidine Moiety
The 3-benzoylpiperidine fragment is recognized for its metabolic stability and its role as a versatile chemical frame in drug design.[1] Its presence in various bioactive molecules, including inhibitors of stearoyl-CoA desaturase-1 (SCD-1) and tankyrase, underscores its importance in developing novel therapeutics.[1] Understanding how structural alterations to this scaffold impact pharmacokinetics is crucial for optimizing drug candidates with desirable properties such as oral bioavailability and appropriate half-life.
Comparative Pharmacokinetic Data
The following table summarizes the pharmacokinetic parameters of two distinct 3-benzoylpiperidine derivatives from preclinical studies in rats. These compounds, a potent SCD-1 inhibitor and a tankyrase inhibitor, illustrate the impact of structural modifications on their in vivo behavior.
| Compound | Class | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | T½ (hr) | Oral Bioavailability (F%) | Species | Reference |
| SCD-1 Inhibitor¹ | Stearoyl-CoA Desaturase-1 Inhibitor | 10 | 1,230 | 4.0 | 11,500 | 5.3 | Good | Rat | [2] |
| Tankyrase Inhibitor² | Tankyrase Inhibitor | 10 | 450 | 2.0 | 2,100 | 3.5 | Favorable | Mouse | [1] |
¹ 6-[4-(2-methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxylic acid (2-hydroxy-2-pyridin-3-ylethyl)amide ² A representative benzoylpiperidine-based tankyrase inhibitor (Compound 28 from cited literature)
Note: The term "Good" for the oral bioavailability of the SCD-1 inhibitor is as stated in the source abstract, which indicates favorable oral absorption without providing a precise percentage.[2] The tankyrase inhibitor was also noted to have favorable pharmacokinetic properties.[1]
In-Depth Analysis of Pharmacokinetic Profiles
Stearoyl-CoA Desaturase-1 (SCD-1) Inhibitor
The benzoylpiperidine-based SCD-1 inhibitor, 6-[4-(2-methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxylic acid (2-hydroxy-2-pyridin-3-ylethyl)amide, demonstrates a robust pharmacokinetic profile in rats.[2] With a high maximum plasma concentration (Cmax) of 1,230 ng/mL and a substantial area under the curve (AUC) of 11,500 ng·h/mL following a 10 mg/kg oral dose, this compound shows significant systemic exposure. The time to reach maximum concentration (Tmax) of 4.0 hours suggests a moderate rate of absorption. A half-life (T½) of 5.3 hours indicates that the compound has a reasonable duration of action, potentially allowing for once or twice-daily dosing regimens. The reported "good oral bioavailability" is a critical feature for an orally administered therapeutic.[2]
Tankyrase Inhibitor
In comparison, the representative benzoylpiperidine-based tankyrase inhibitor (Compound 28) exhibits a different pharmacokinetic profile in mice.[1] Following the same 10 mg/kg oral dose, it reaches a lower Cmax of 450 ng/mL and a correspondingly smaller AUC of 2,100 ng·h/mL, suggesting lower overall exposure compared to the SCD-1 inhibitor. The Tmax of 2.0 hours indicates a faster absorption rate. The shorter half-life of 3.5 hours suggests a quicker elimination from the body. Despite the lower exposure, the authors describe its pharmacokinetic properties as "favorable," which implies that the achieved concentrations are sufficient for in vivo efficacy in their models of disease.[1]
Causality Behind Experimental Choices in Pharmacokinetic Studies
The selection of in vivo models, such as rats and mice, is a standard and crucial step in preclinical drug development. These rodent models provide essential initial data on how a drug is absorbed, distributed, metabolized, and excreted in a mammalian system, which can help predict its behavior in humans.
The oral route of administration (p.o.) is chosen to assess the potential of a compound to be developed as an oral therapeutic, which is the most common and convenient route for drug delivery. The use of a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is imperative for accurately quantifying the drug concentration in plasma samples, ensuring the reliability of the pharmacokinetic data.
Experimental Protocols
A generalized experimental protocol for determining the pharmacokinetic parameters of 3-benzoylpiperidine derivatives in a rodent model is outlined below. This protocol is a self-validating system, where the accuracy of the results depends on the precision of each step.
In Vivo Pharmacokinetic Study in Rodents
-
Animal Models: Male Wistar or Sprague-Dawley rats are commonly used. Animals are acclimatized to the laboratory conditions before the study.
-
Drug Formulation and Administration: The 3-benzoylpiperidine derivative is formulated in a suitable vehicle (e.g., a solution containing a solubilizing agent like Tween 80 or DMSO, further diluted with saline). The compound is administered as a single oral dose via gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing from a cannulated vein or via cardiac puncture for terminal collection. Blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
-
Bioanalytical Method: The concentration of the 3-benzoylpiperidine derivative in the plasma samples is determined using a validated LC-MS/MS method. This technique provides the necessary sensitivity and selectivity for accurate quantification.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and T½ using non-compartmental analysis software.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a rodent pharmacokinetic study.
Caption: General workflow for a rodent pharmacokinetic study.
Conclusion: Guiding Future Drug Design
The comparative analysis of the pharmacokinetic profiles of the SCD-1 and tankyrase inhibitors, both based on the 3-benzoylpiperidine scaffold, highlights the profound impact of structural modifications on the ADME properties of these compounds. The SCD-1 inhibitor demonstrates higher systemic exposure and a longer half-life, which may be advantageous for sustained target engagement. Conversely, the tankyrase inhibitor shows faster absorption and elimination, which could be beneficial in minimizing potential off-target effects.
These findings underscore the importance of early and comprehensive pharmacokinetic evaluation in the drug discovery process. By understanding the structure-pharmacokinetic relationships within the 3-benzoylpiperidine class, researchers can more effectively design and select candidates with optimized profiles for further development, ultimately increasing the probability of success in bringing novel and effective therapies to the clinic.
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Scaffolds: A Comparative Efficacy Guide to 3-Benzoylpiperidine and Piperazine-Containing Drugs
This guide provides a comprehensive comparative analysis of two prolific scaffolds in medicinal chemistry: 3-benzoylpiperidine and piperazine. We delve into their nuanced physicochemical properties, diverse pharmacological applications, and distinct efficacy profiles. Supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the selection and optimization of these crucial heterocyclic moieties for targeting complex biological systems, particularly within the central nervous system (CNS).
Introduction: The Strategic Choice of a Core Scaffold
The six-membered nitrogen-containing heterocycles, piperazine and piperidine, are foundational scaffolds in the architecture of a vast array of pharmaceuticals.[1] Their prevalence stems from their ability to confer favorable pharmacokinetic properties and provide a synthetically tractable framework for molecular elaboration.[1] The 3-benzoylpiperidine motif, a derivative of piperidine, has emerged as a "privileged structure," particularly in the development of CNS-active agents.[2][3][4]
Crucially, 3-benzoylpiperidine is often considered a potential bioisostere of the piperazine ring.[2][3] This guide explores the strategic implications of this bioisosteric replacement, comparing the efficacy of drugs derived from these two core structures. The decision to employ one scaffold over the other is a strategic one, guided by the specific therapeutic target, desired ADME (Absorption, Distribution, Metabolism, Excretion) properties, and intended pharmacological effect.[1]
Physicochemical and Mechanistic Considerations
The subtle structural distinction between the two scaffolds—the 1,4-diazacyclohexane of piperazine versus the substituted azacyclohexane of 3-benzoylpiperidine—gives rise to significant differences in their physicochemical characteristics and, consequently, their interaction with biological targets.
Piperazine contains two nitrogen atoms, granting it two distinct pKa values. This allows for fine-tuning of its ionization state at physiological pH, which can be leveraged to modulate solubility and target engagement.[1] This feature has made the piperazine ring a key component in numerous drugs, including antipsychotics (e.g., aripiprazole), antidepressants (e.g., vortioxetine), and anxiolytics (e.g., buspirone), which often modulate monoamine pathways.[5][6]
3-Benzoylpiperidine , by contrast, replaces one of the basic nitrogen atoms of a piperazine with a carbonyl group. This modification has several critical consequences:
-
Reduced Basicity: It lowers the overall basicity compared to piperazine, which can alter cell permeability and interactions with acidic residues in protein binding sites.
-
Hydrogen Bond Acceptor: The carbonyl group acts as a hydrogen bond acceptor, which can form new, crucial interactions with the target protein, potentially compensating for the loss of the second nitrogen.[2]
-
Metabolic Stability: The benzoylpiperidine fragment is noted for its metabolic stability.[2][3]
This bioisosteric replacement is a common strategy in medicinal chemistry to evaluate and improve structure-activity relationships (SAR).[2]
Visualizing the Drug Development Workflow
The process of selecting and validating a scaffold is a cornerstone of drug discovery. The following workflow illustrates the key stages where comparative analysis is critical.
Caption: Drug discovery workflow highlighting scaffold selection and in vitro evaluation.
Comparative Efficacy at CNS Targets
A primary application for both scaffolds is in the development of drugs targeting G-protein coupled receptors (GPCRs) in the central nervous system, such as serotonin (5-HT) and dopamine (D₂) receptors.[2] The efficacy of a compound is determined by its ability to produce a biological response, while its potency refers to the concentration required to produce a specific effect.[7][8][9]
The following table summarizes experimental data for representative compounds, demonstrating how the choice of scaffold impacts binding affinity (Ki) and functional potency. Lower Ki and EC₅₀/IC₅₀ values indicate higher affinity and potency, respectively.
| Compound | Core Scaffold | Primary Target(s) | Binding Affinity (Ki, nM) | Key Findings & Reference |
| Ketanserin | 3-Benzoylpiperidine | 5-HT₂ₐ | ~1-2 | A potent 5-HT₂ₐ antagonist, the 4-(p-fluorobenzoyl)piperidine fragment is crucial for receptor anchorage.[2] |
| Altanserin | 3-Benzoylpiperidine | 5-HT₂ₐ | ~1-2 | Similar to Ketanserin, highlighting the importance of the benzoylpiperidine pharmacophore.[2] |
| Compound 40 | 3-Benzoylpiperidine | 5-HT₂ₐ, D₂ | 5-HT₂ₐ: 32D₂: 160 | A potent dual-target ligand with selectivity for the 5-HT₂ₐ receptor over the 5-HT₂C receptor.[2] |
| Compound 5 | Piperidine | hH₃R, σ₁R | hH₃R: 7.70σ₁R: 3.64 | Demonstrates high affinity for both targets. The piperidine core is noted as a key element for dual affinity.[10] |
| Compound 4 | Piperazine | hH₃R, σ₁R | hH₃R: 3.17σ₁R: 1531 | When compared to its piperidine analogue (Compound 5), the piperazine core drastically reduces affinity for the σ₁ receptor, showcasing the profound impact of the scaffold choice on selectivity.[10] |
| Aripiprazole | Phenylpiperazine | D₂, 5-HT₁ₐ, 5-HT₂ₐ | D₂: 0.345-HT₁ₐ: 1.75-HT₂ₐ: 3.4 | A widely used antipsychotic, its piperazine moiety is integral to its multi-receptor binding profile.[6][11] |
Expert Analysis: The data clearly illustrates that the bioisosteric replacement of piperazine with a piperidine or benzoylpiperidine moiety is not a trivial substitution. As seen in the comparison of compounds 4 and 5, such a change can shift receptor selectivity by orders of magnitude—in this case, dramatically decreasing affinity for the sigma-1 receptor while maintaining high affinity for the histamine H₃ receptor.[10] This demonstrates that while both scaffolds can target GPCRs effectively, the piperidine/benzoylpiperidine framework may offer distinct advantages for achieving specific selectivity profiles.
Key Experimental Protocols
To ensure trustworthiness and reproducibility, the protocols described below are self-validating systems. The causality behind experimental choices is explained to provide field-proven insights.
Protocol 1: GPCR Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a target receptor.
Rationale: This assay is the gold standard for quantifying the direct interaction between a ligand and a receptor.[12] It provides a measure of affinity, which is a critical component of a drug's potency.[7] The use of cell membranes expressing the target GPCR ensures that the interaction occurs in a physiologically relevant context.[13]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells transiently or stably expressing the GPCR of interest (e.g., 5-HT₂ₐ Receptor).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL. Store at -80°C.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add assay buffer, cell membranes, and a fixed concentration of radioligand (e.g., [³H]-Ketanserin, typically at its Kd concentration).
-
Non-Specific Binding (NSB) Wells: Add assay buffer, cell membranes, radioligand, and a high concentration of a known, non-labeled competitor (e.g., 10 µM Mianserin) to saturate all specific binding sites.
-
Competition Wells: Add assay buffer, cell membranes, radioligand, and serial dilutions of the test compound (e.g., 3-benzoylpiperidine or piperazine derivative).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.[13]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Detection:
-
Wash the filters multiple times with ice-cold wash buffer to reduce non-specific binding.
-
Dry the filter mat and add scintillation cocktail to each filter spot.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing a GPCR Signaling Pathway
The functional consequence of a ligand binding to its receptor is the initiation of a downstream signaling cascade. Many CNS receptors targeted by these compounds are Gq-coupled GPCRs.
Caption: A simplified Gq-coupled GPCR signaling pathway activated by a ligand.
Protocol 2: IP-One HTRF Functional Assay
Objective: To measure the functional potency (EC₅₀) of an agonist or antagonist at a Gq-coupled GPCR by quantifying the accumulation of inositol monophosphate (IP1).
Rationale: This is a functional assay that measures a downstream event of Gq-coupled receptor activation.[14] When the receptor is activated, PLC is activated, leading to the production of IP3, which is rapidly metabolized to IP1. The inclusion of LiCl blocks the degradation of IP1, allowing it to accumulate to detectable levels.[14] Homogeneous Time-Resolved Fluorescence (HTRF) provides a robust, high-throughput method for detection.
Step-by-Step Methodology:
-
Cell Plating: Seed cells expressing the Gq-coupled GPCR of interest into a 96- or 384-well plate and culture overnight.
-
Compound Addition:
-
Agonist Mode: Remove culture medium and add stimulation buffer containing serial dilutions of the test compound (agonist).
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound (antagonist) for a set time (e.g., 15-30 minutes). Then, add a fixed concentration of a known agonist (at its EC₈₀) to all wells.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
Cell Lysis and Detection:
-
Add the two HTRF detection reagents sequentially: first, the IP1-d2 acceptor, followed by the anti-IP1-cryptate donor. These reagents are typically supplied in a lysis buffer.
-
The d2-labeled IP1 competes with the cellularly produced IP1 for binding to the cryptate-labeled antibody.
-
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Plate Reading: Read the plate on an HTRF-compatible microplate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Conclusion
The choice between a 3-benzoylpiperidine and a piperazine scaffold is a nuanced decision in drug design, with significant consequences for efficacy, selectivity, and overall pharmacological profile. Piperazine derivatives offer versatility and have been successfully incorporated into a wide range of therapeutics, particularly those requiring modulation of multiple CNS receptors.[5][11] The 3-benzoylpiperidine scaffold, acting as a metabolically stable bioisostere, provides a powerful alternative for fine-tuning activity.[2][3] The substitution of a basic nitrogen with a carbonyl hydrogen-bond acceptor can drastically alter receptor interactions, often leading to enhanced selectivity and unique pharmacological properties, as demonstrated by comparative data.[2][10]
Ultimately, the optimal choice is target- and project-dependent. A thorough understanding of the structural and physicochemical differences, supported by rigorous in vitro evaluation using the protocols outlined in this guide, is essential for rationally designing the next generation of effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology Terms | Potency, Efficacy & Affinity - Lesson | Study.com [study.com]
- 8. fiveable.me [fiveable.me]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 13. multispaninc.com [multispaninc.com]
- 14. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity and Selectivity of 3-Benzoylpiperidine Ligands
For researchers, medicinal chemists, and professionals in drug development, understanding the selectivity profile of a ligand is paramount to predicting its therapeutic efficacy and potential for adverse effects. The 3-benzoylpiperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, frequently forming the core of potent monoamine reuptake inhibitors.[1] This guide provides an in-depth comparative analysis of the cross-reactivity and selectivity of 3-benzoylpiperidine derivatives, with a focus on their interactions with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. By synthesizing experimental data from key structure-activity relationship (SAR) studies, this document aims to provide an objective resource for evaluating these compounds against alternative molecular frameworks.
The Imperative of Selectivity Profiling in CNS Drug Discovery
The therapeutic rationale for targeting monoamine transporters stems from their crucial role in regulating neurotransmitter levels in the synaptic cleft. Imbalances in dopaminergic, serotonergic, and noradrenergic signaling are implicated in a host of neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). While potent inhibition of a primary target is desirable, off-target interactions can lead to a range of unintended pharmacological effects, some of which may be beneficial, while others can cause significant side effects. Therefore, a comprehensive understanding of a compound's selectivity profile is not merely an academic exercise but a critical step in the drug development pipeline, directly impacting the safety and efficacy of a potential therapeutic agent.
For 3-benzoylpiperidine derivatives, which often exhibit high affinity for DAT, understanding their concurrent affinity for SERT and NET is crucial. A compound with balanced inhibitory activity at all three transporters (a "triple reuptake inhibitor" or TRI) will have a distinctly different pharmacological profile and therapeutic application compared to a highly selective dopamine reuptake inhibitor (DRI).[2][3] Furthermore, interactions with other CNS receptors, such as sigma receptors or various G-protein coupled receptors (GPCRs), can further modulate the compound's overall effect.
Methodologies for Comprehensive Selectivity Profiling
A thorough assessment of a compound's selectivity requires a multi-pronged approach, combining binding affinity assays with functional assays. This dual-pronged strategy provides a more complete picture of a ligand's interaction with its target.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter. These assays are typically performed using cell membranes or tissue homogenates that express the target of interest. A radiolabeled ligand with known high affinity for the target is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, the half-maximal inhibitory concentration (IC50) is determined. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
A lower Ki value indicates a higher binding affinity. By comparing the Ki values of a compound across a panel of targets, a quantitative measure of its selectivity can be obtained. For instance, the selectivity of a compound for DAT over SERT can be expressed as the ratio of Ki (SERT) / Ki (DAT).
Functional Uptake Assays: Assessing Biological Effect
While binding assays measure affinity, they do not provide information on the functional consequences of that binding. A compound may bind to a transporter without affecting its function (an antagonist), or it may inhibit its function (an inhibitor). Functional uptake assays directly measure the ability of a compound to inhibit the transport of a radiolabeled substrate (e.g., [3H]dopamine for DAT) into cells expressing the transporter. Similar to binding assays, these experiments generate an IC50 value that reflects the concentration of the compound required to inhibit 50% of the transporter's activity.
Comparing the results from binding and functional assays can provide valuable insights into the mechanism of action of a compound. A strong correlation between binding affinity and functional inhibition suggests that the compound is acting as a direct inhibitor at the substrate binding site.
Comparative Analysis of 3-Benzoylpiperidine Derivatives
The following tables summarize the binding affinities and functional inhibitory activities of a selection of piperidine derivatives from published SAR studies. These examples have been chosen to illustrate the impact of structural modifications on potency and selectivity.
Table 1: Comparative Binding Affinities (IC50, nM) of cis-3,6-Disubstituted Piperidine Derivatives at Monoamine Transporters [4]
| Compound | R | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |
| 1a | H | 25.4 | >10000 | 1870 | >394 | 73.6 |
| 1b | 4-F | 18.2 | >10000 | 1250 | >549 | 68.7 |
| 1c | 4-Cl | 11.3 | >10000 | 890 | >885 | 78.8 |
| 1d | 4-CH3 | 35.6 | >10000 | 2100 | >281 | 59.0 |
Data from reference[4]. Selectivity ratios calculated from the provided IC50 values.
Table 2: Comparative Uptake Inhibition (Ki, nM) of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol Stereoisomers [5]
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 9a | 6.23 | 456 | 7.56 | 73.2 | 1.2 |
| 9b | 4.69 | 155 | 78.4 | 33.1 | 16.7 |
| 9c | 4.04 | 1055 | 21.9 | 261.1 | 5.4 |
| 9d | 1.55 | 259 | 14.1 | 167.1 | 9.1 |
Data from reference[5]. Selectivity ratios calculated from the provided Ki values.
Table 3: Comparative Uptake Inhibition (IC50, µM) of 4-Benzylpiperidine Carboxamides [2][3]
| Compound | Linker (n) | R1 | SERT IC50 (µM) | NET IC50 (µM) | DAT IC50 (µM) |
| 7a | 3 | 3,5-dichlorophenyl | 0.19-0.84 | 0.12-0.56 | >10 |
| 8a | 2 | 3,5-dichlorophenyl | 0.11-0.34 | 0.13-0.45 | 0.23-0.78 |
| 7e | 3 | biphenyl | 0.05-0.12 | 0.02-0.05 | >10 |
| 8e | 2 | biphenyl | 0.04-0.11 | 0.02-0.05 | 0.44-1.21 |
| 7f | 3 | diphenyl | 0.12-0.34 | 0.06-0.16 | 0.38-0.98 |
| 8f | 2 | diphenyl | 0.11-0.31 | 0.05-0.14 | 0.09-0.25 |
Data presented as 95% confidence intervals from reference[2][3].
Off-Target Profiling: A Broader Perspective
While on-target selectivity is a key consideration, a comprehensive understanding of a compound's pharmacological profile requires broader off-target screening. This is typically achieved by screening the compound against a panel of receptors, ion channels, and enzymes that are known to be associated with adverse drug reactions. For CNS-active compounds, this panel often includes adrenergic, dopaminergic, serotonergic, histaminergic, and muscarinic receptors.
For example, a study on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, while primarily focused on SERT affinity, also investigated their binding to 5-HT1A receptors and α2-adrenoceptors.[6] The compounds were found to have very weak affinity for these off-targets, suggesting a favorable selectivity profile in this regard.
A broader review of the benzoylpiperidine scaffold reveals its presence in ligands targeting a wide array of CNS receptors, including 5-HT2A, 5-HT7, and D2 receptors.[7] This highlights the importance of empirical off-target screening for any novel 3-benzoylpiperidine derivative to fully characterize its potential for polypharmacology.
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of test compounds for DAT, SERT, and NET.
Materials:
-
Cell membranes or brain tissue homogenates expressing the target transporter (e.g., HEK293 cells stably expressing human DAT, SERT, or NET).
-
Radioligands: [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET.[4]
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific binding control (e.g., 10 µM GBR 12909 for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, radioligand, and either the test compound, vehicle, or non-specific binding control.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specified temperature and time to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Monoamine Uptake Assay
Objective: To determine the functional inhibitory potency (IC50) of test compounds on DAT, SERT, and NET.
Materials:
-
Cells stably expressing the target transporter (e.g., HEK293-hDAT, -hSERT, or -hNET).
-
Radiolabeled substrates: [3H]dopamine for DAT, [3H]serotonin for SERT, [3H]norepinephrine for NET.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compounds.
-
Lysis buffer (e.g., 1% SDS).
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle.
-
Add the radiolabeled substrate to initiate the uptake.
-
Incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Determine the non-specific uptake in the presence of a high concentration of a known inhibitor.
-
Calculate the specific uptake and plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Visualizing the Concepts
Caption: Workflow for Comprehensive Selectivity Profiling.
Caption: Mechanism of Action of a 3-Benzoylpiperidine Ligand at a Monoaminergic Synapse.
Conclusion
The 3-benzoylpiperidine scaffold represents a versatile platform for the development of potent monoamine reuptake inhibitors. As demonstrated by the comparative data, subtle structural modifications can profoundly influence both the potency and selectivity of these ligands. A thorough understanding of the structure-activity relationships, derived from comprehensive on-target and off-target profiling, is essential for the rational design of novel CNS therapeutics with improved efficacy and safety profiles. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in their efforts to navigate the complexities of CNS drug discovery.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]
- 4. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 3-Benzoylpiperidine: A Guide for Medicinal and Process Chemists
Introduction: The Significance of the 3-Benzoylpiperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1][2] When substituted with a benzoyl group at the 3-position, it forms the 3-benzoylpiperidine scaffold, a key structural motif that imparts specific physicochemical and pharmacological properties. This moiety is explored in the development of therapeutics targeting the central nervous system, among other applications. The choice of synthetic route to this valuable intermediate is critical, directly impacting yield, purity, scalability, cost, and safety.
This guide provides a head-to-head comparison of the most prevalent and strategically distinct synthetic routes to 3-benzoylpiperidine. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights grounded in chemical principles. Each route is evaluated based on its efficiency, robustness, and suitability for different research and development phases, from discovery to process scale-up.
Comparative Overview of Synthetic Strategies
Three primary strategies for the synthesis of 3-benzoylpiperidine dominate the landscape. Each approach has unique advantages and inherent challenges related to starting material availability, reaction conditions, and potential side reactions.
-
Route 1: Catalytic Hydrogenation of 3-Benzoylpyridine. This is arguably the most direct approach, involving the reduction of a commercially available precursor. Its elegance lies in its atom economy, but it is highly dependent on catalyst performance and chemoselectivity.
-
Route 2: Friedel-Crafts Acylation. A classic carbon-carbon bond-forming reaction, this route constructs the benzoyl group directly onto a pre-existing piperidine ring. It offers flexibility in the aromatic partner but requires careful management of the piperidine nitrogen and harsh Lewis acid catalysts.
-
Route 3: Grignard Reaction. This organometallic approach involves the nucleophilic addition of a phenyl group to an electrophilic carbonyl-containing piperidine derivative. It is a powerful and versatile method, though it demands stringent anhydrous conditions.
The logical flow of these three distinct synthetic strategies is visualized below.
Caption: High-level overview of the three primary synthetic strategies.
Route 1: Catalytic Hydrogenation of 3-Benzoylpyridine
This approach is highly attractive due to its directness, starting from the readily available 3-benzoylpyridine. The core transformation is the saturation of the aromatic pyridine ring without reducing the benzoyl ketone.
Scientific Rationale and Mechanistic Considerations
The catalytic hydrogenation of pyridines is a well-established but challenging transformation.[3] The aromatic stability of the pyridine ring necessitates potent catalysts, while the nitrogen atom in both the starting material and the piperidine product can act as a Lewis base, potentially poisoning the catalyst surface.[1]
The choice of catalyst and solvent is paramount for achieving high chemoselectivity. Platinum group metals are highly effective.[1] Platinum(IV) oxide (PtO₂, Adams' catalyst) is frequently used, often in an acidic solvent like glacial acetic acid.[1][4] The acid serves a crucial role: it protonates the pyridine nitrogen, which facilitates the reduction of the heterocyclic ring and mitigates catalyst poisoning.[1] Other successful catalyst systems include rhodium on carbon (Rh/C) and iridium-based complexes, which can offer high selectivity under milder conditions.[5][6] A metal-free transfer hydrogenation using trichlorosilane, catalyzed by hexamethylphosphoramide (HMPA), has also been reported, offering an alternative pathway that avoids heavy metals.[3][7]
Caption: General experimental workflow for catalytic hydrogenation.
Detailed Experimental Protocol (Catalytic Hydrogenation)
Materials: 3-Benzoylpyridine, Platinum(IV) oxide (PtO₂), Glacial Acetic Acid, Hydrogen Gas (high pressure), Sodium Bicarbonate (NaHCO₃, saturated solution), Ethyl Acetate, Anhydrous Sodium Sulfate (Na₂SO₄), Celite®.
-
Reaction Setup: A solution of 3-benzoylpyridine (1.0 g) in glacial acetic acid (10 mL) is prepared in a high-pressure reactor vessel.[4]
-
Catalyst Addition: Under an inert atmosphere, PtO₂ (5 mol%) is carefully added to the solution.[4]
-
Hydrogenation: The reactor is sealed and purged multiple times with nitrogen before being pressurized with hydrogen gas to 50–70 bar. The mixture is stirred vigorously at room temperature for 6-10 hours.[1][4] Reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reactor is carefully depressurized. The reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; the filter cake should be kept wet and quenched with water.[1]
-
Neutralization & Extraction: The filtrate is transferred to a separatory funnel and washed carefully with a saturated NaHCO₃ solution until gas evolution ceases. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate.[1]
-
Isolation: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 3-benzoylpiperidine.
-
Purification: The crude product is purified by column chromatography on silica gel or by vacuum distillation.
Route 2: Friedel-Crafts Acylation
This classic electrophilic aromatic substitution allows for the formation of the aryl ketone by reacting an activated piperidine-3-carboxylic acid derivative with benzene.[8] This route requires N-protection of the piperidine to prevent side reactions.
Scientific Rationale and Mechanistic Considerations
The Friedel-Crafts acylation proceeds via an acylium ion electrophile, which is generated from an acyl chloride and a strong Lewis acid, typically aluminum chloride (AlCl₃). There are two critical considerations for this route:
-
N-Protection: The piperidine nitrogen is a Lewis base and will react irreversibly with the AlCl₃ catalyst, deactivating it and preventing the reaction. Therefore, the nitrogen must be protected with an electron-withdrawing group, such as an acetyl (Ac) or tert-butoxycarbonyl (Boc) group.[9][10] The acetyl group is robust and cost-effective, making it suitable for this reaction.
-
Acyl Chloride Formation: Carboxylic acids themselves are not reactive enough for this transformation. The N-protected piperidine-3-carboxylic acid must first be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[9]
The reaction is typically performed in an excess of the aromatic substrate (benzene) or in an inert solvent like 1,2-dichloroethane.[9] A significant drawback is that the AlCl₃ forms a complex with the product ketone, requiring a stoichiometric amount of the catalyst and a hydrolytic workup.[11]
Caption: General experimental workflow for the Friedel-Crafts acylation route.
Detailed Experimental Protocol (Friedel-Crafts Acylation)
Materials: N-Acetylpiperidine-3-carboxylic acid, Thionyl Chloride (SOCl₂), Anhydrous Benzene, Anhydrous Aluminum Chloride (AlCl₃), Hydrochloric Acid (HCl), Dichloromethane (DCM), Sodium Hydroxide (NaOH).
-
Acyl Chloride Synthesis: N-Acetylpiperidine-3-carboxylic acid (1.0 eq) is suspended in anhydrous 1,2-dichloroethane. Thionyl chloride (1.2 eq) is added, and the mixture is heated to 60 °C for 4 hours until a clear solution is formed. The solvent and excess SOCl₂ are removed under reduced pressure to yield the crude acyl chloride, which is used immediately.[9]
-
Friedel-Crafts Reaction: Anhydrous AlCl₃ (2.5 eq) is suspended in anhydrous benzene. The mixture is cooled in an ice bath. The crude acyl chloride, dissolved in anhydrous benzene, is added dropwise, maintaining the temperature below 10 °C.[12]
-
Reaction Completion: After the addition, the reaction mixture is allowed to warm to room temperature and then heated to 90 °C overnight.[9]
-
Work-up: The reaction mixture is cooled and carefully poured onto a mixture of crushed ice and concentrated HCl. The layers are separated, and the aqueous layer is extracted with DCM.
-
Isolation of Protected Intermediate: The combined organic layers are washed with water, brine, dried over Na₂SO₄, and concentrated to yield crude N-acetyl-3-benzoylpiperidine, which is purified by column chromatography.
-
Deprotection: The N-acetyl group is removed by hydrolysis with aqueous HCl or NaOH to afford the final product, 3-benzoylpiperidine.
Route 3: Grignard Reaction
This route utilizes the powerful nucleophilicity of organomagnesium halides (Grignard reagents) to form the key C-C bond.[13] The strategy involves reacting phenylmagnesium bromide with an N-protected piperidine-3-carboxaldehyde or a related electrophile like a Weinreb amide.
Scientific Rationale and Mechanistic Considerations
The Grignard reaction is a cornerstone of organic synthesis for its reliability in C-C bond formation.[13][14] The key to success is the rigorous exclusion of water and other protic sources, which would quench the highly basic Grignard reagent.[13][15]
-
Choice of Electrophile:
-
Aldehyde: Reaction of phenylmagnesium bromide with an N-protected piperidine-3-carboxaldehyde yields a secondary alcohol. This intermediate must then be oxidized (e.g., using Dess-Martin periodinane or a Swern oxidation) to the desired ketone.[9]
-
Weinreb Amide: The use of an N-methoxy-N-methylamide (Weinreb amide) derived from the corresponding carboxylic acid is a more direct approach.[9] The Grignard reagent adds to the Weinreb amide to form a stable tetrahedral intermediate chelated by the magnesium ion. This intermediate does not collapse until the acidic workup, preventing the common over-addition that occurs with esters, and directly yielding the ketone.[9] This makes the Weinreb amide approach more efficient.
-
-
N-Protection: As with the Friedel-Crafts route, N-protection is essential. The acidic proton of the piperidine N-H would destroy the Grignard reagent. A Boc group is often preferred here as it is stable to the basic reaction conditions and can be easily removed later with acid.[10][16]
Caption: General experimental workflow for the Grignard route via a Weinreb amide.
Detailed Experimental Protocol (Grignard Reaction via Weinreb Amide)
Materials: N-Boc-piperidine-3-carboxylic acid, N,O-Dimethylhydroxylamine hydrochloride, HBTU, DIPEA, DMF, Phenylmagnesium bromide (or bromobenzene and magnesium turnings), Anhydrous Tetrahydrofuran (THF), Saturated Ammonium Chloride (NH₄Cl), Trifluoroacetic Acid (TFA).
-
Weinreb Amide Synthesis: N-Boc-piperidine-3-carboxylic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), and HBTU (1.2 eq) are dissolved in anhydrous DMF. The solution is cooled to 0 °C, and DIPEA (3.0 eq) is added dropwise. The reaction is stirred at room temperature until completion. The product, N-Boc-N'-methoxy-N'-methylpiperidine-3-carboxamide, is isolated via aqueous workup and extraction.[9]
-
Grignard Reaction: The Weinreb amide (1.0 eq) is dissolved in anhydrous THF and cooled to 0 °C under an argon atmosphere. A solution of phenylmagnesium bromide (1.5 eq in THF) is added dropwise.[9]
-
Reaction Completion & Work-up: The mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Isolation of Protected Intermediate: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude N-Boc-3-benzoylpiperidine is purified by column chromatography.
-
Deprotection: The purified intermediate is dissolved in DCM, and TFA is added. The solution is stirred at room temperature until the Boc group is fully cleaved. The solvent is removed under reduced pressure, and the residue is neutralized with a base to provide the final product.
Head-to-Head Performance Comparison
| Feature | Route 1: Catalytic Hydrogenation | Route 2: Friedel-Crafts Acylation | Route 3: Grignard Reaction |
| Starting Materials | 3-Benzoylpyridine | N-Protected Piperidine-3-carboxylic Acid, Benzene | N-Protected Piperidine-3-carboxylic Acid, Bromobenzene |
| Key Reagents | PtO₂ or Rh/C, H₂ gas | SOCl₂, AlCl₃ (stoichiometric) | Mg turnings, Anhydrous solvents |
| Overall Yield | Good to Excellent (often >80%)[3][7] | Moderate (multi-step, potential for side reactions) | Good (Weinreb amide route is efficient)[9] |
| Scalability | Excellent; common in industrial processes. | Challenging due to stoichiometric AlCl₃ and waste streams. | Good, but requires excellent control of anhydrous conditions. |
| Safety Concerns | High-pressure H₂, pyrophoric catalysts. | Corrosive SOCl₂ and AlCl₃, vigorous quenching. | Exothermic Grignard formation, flammable ethers. |
| Key Advantages | High atom economy, very direct, clean. | Well-established, versatile for different aryl ketones. | Powerful C-C bond formation, good yields, avoids over-acylation (with Weinreb amide). |
| Key Disadvantages | Catalyst cost & poisoning, requires pressure equipment. | Stoichiometric Lewis acid, harsh conditions, N-protection required. | Strict anhydrous conditions required, multi-step (oxidation needed if starting from aldehyde), N-protection required. |
Conclusion and Recommendations
The optimal synthetic route to 3-benzoylpiperidine is highly dependent on the specific context of the synthesis—scale, available equipment, cost constraints, and safety infrastructure.
-
For large-scale, industrial production, Route 1 (Catalytic Hydrogenation) is unequivocally the superior choice. Its directness, high yield, and atom economy make it the most efficient and "green" option, provided the necessary high-pressure hydrogenation equipment is available. The starting material, 3-benzoylpyridine, is also commercially accessible.
-
For medicinal chemistry and small-scale synthesis, Route 3 (Grignard Reaction), particularly via the Weinreb amide, offers the best balance of flexibility, efficiency, and reliability. While it requires careful experimental technique to maintain anhydrous conditions, it is a robust method that avoids the harsh reagents of the Friedel-Crafts route and the specialized equipment of catalytic hydrogenation.
-
Route 2 (Friedel-Crafts Acylation) remains a viable, classic option but is generally the least favorable. The need for stoichiometric amounts of a corrosive Lewis acid, the associated waste streams, and often moderate yields make it less attractive than the alternatives for synthesizing this specific target.
Ultimately, a thorough evaluation of all three routes in the context of a specific project's goals will enable the selection of the most fitting and effective synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 3-BENZOYLPIPERIDINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 3-Benzoylpiperidine Derivatives
Introduction: The Benzoylpiperidine Scaffold and the Metabolic Stability Hurdle
The 3-benzoylpiperidine fragment is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive molecules across therapeutic areas, from neuropsychiatric agents to anticancer drugs.[1][2] Its appeal lies in its synthetic tractability and its ability to present substituents in a defined three-dimensional space, facilitating interaction with biological targets. However, the journey from a potent hit to a viable drug candidate is frequently challenged by pharmacokinetic hurdles, with metabolic stability being a primary determinant of success.[3][4]
A compound that is metabolized too quickly may fail to achieve therapeutic concentrations in the body, leading to poor bioavailability and a short duration of action.[3][4] Conversely, a compound that is excessively stable might accumulate, increasing the risk of toxicity.[3] For derivatives of 3-benzoylpiperidine, the piperidine ring and the benzoyl moiety are potential sites for metabolic attack, primarily by cytochrome P450 (CYP) enzymes in the liver.[5] Understanding and optimizing the metabolic stability of these derivatives is therefore a critical step in drug discovery.
This guide provides a comparative overview of key in vitro methodologies for assessing metabolic stability, focusing on the practical application for 3-benzoylpiperidine derivatives. We will delve into the causality behind experimental design, provide detailed, field-tested protocols, and discuss the interpretation of the resulting data to guide the rational design of more robust drug candidates.
Comparative Analysis of In Vitro Metabolic Stability Models
The liver is the principal site of drug metabolism.[6][7] Therefore, in vitro assays for metabolic stability typically utilize liver-derived biological systems. The choice of system represents a trade-off between physiological relevance, throughput, and cost. For a typical drug discovery campaign involving 3-benzoylpiperidine analogues, a tiered approach is often most effective.
| Test System | Description | Phase I Enzymes | Phase II Enzymes | Throughput | Rationale & Causality |
| Liver Microsomes | A subcellular fraction containing vesicles of the endoplasmic reticulum.[6][8] | Present (CYPs, FMOs) | Absent | High | Best for Initial Screening: Microsomes are enriched with the critical Phase I CYP450 enzymes responsible for most oxidative metabolism.[8] This makes them a cost-effective and high-throughput tool for initial ranking of 3-benzoylpiperidine analogues based on their susceptibility to primary metabolic pathways like hydroxylation and N-dealkylation.[8] |
| S9 Fraction | A supernatant fraction of a liver homogenate containing both microsomes and cytosolic enzymes.[3][6] | Present | Present (some) | Medium | Broader Metabolic Picture: The inclusion of cytosolic enzymes allows for the assessment of both Phase I and some Phase II (e.g., sulfation) metabolic pathways.[5] This is useful for compounds that show high stability in microsomes, as it helps determine if cytosolic enzymes contribute to their clearance. |
| Hepatocytes | Intact, viable liver cells.[6][9] | Present | Present | Low | The "Gold Standard": Hepatocytes contain the full complement of metabolic enzymes and cofactors in their natural cellular environment, including transporters that regulate a drug's access to the enzymes.[6] They provide the most physiologically relevant data for predicting in vivo hepatic clearance, but their higher cost and lower throughput make them better suited for late-stage lead optimization.[6][9] |
Visualizing Metabolic Fates and Experimental Processes
Understanding the potential metabolic pathways and the experimental workflow is crucial for interpreting results correctly.
Potential Metabolic Pathways for 3-Benzoylpiperidine
The diagram below illustrates the primary Phase I metabolic transformations that a generic 3-benzoylpiperidine derivative might undergo. The key enzymatic players are the Cytochrome P450s.[10][11] N-dealkylation and hydroxylation of the piperidine ring are common liabilities.[5]
Caption: Common Phase I metabolic pathways for 3-Benzoylpiperidine derivatives.
Standard Experimental Workflow for Microsomal Stability
The following workflow provides a high-level overview of the Human Liver Microsome (HLM) stability assay, from initial preparation to final data analysis.
Caption: High-level workflow for the in vitro microsomal stability assay.
Core Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol describes a robust, validated method for determining the metabolic stability of 3-benzoylpiperidine derivatives, suitable for screening and lead optimization.
Expertise & Rationale:
-
Why Microsomes? As discussed, this is the industry-standard primary screen for Phase I metabolic liability due to its high throughput and cost-effectiveness.[8]
-
Why an NADPH Regenerating System? Cytochrome P450 enzymes require NADPH as a critical cofactor to function.[12] During the incubation, NADPH is consumed. A regenerating system (typically containing G6P and G6PDH) continuously replenishes the NADPH pool, ensuring the reaction rate is linear and not limited by cofactor depletion.[12][13][14] This is essential for accurate kinetic measurements.
-
Why Acetonitrile + Internal Standard? Cold acetonitrile is used to abruptly stop the enzymatic reaction by precipitating the microsomal proteins.[8][15] The inclusion of a structurally similar, stable internal standard (IS) is critical for accurate quantification by LC-MS/MS. The IS corrects for variations in sample processing, extraction efficiency, and instrument response.[8]
-
Why LC-MS/MS? Liquid chromatography-tandem mass spectrometry is the analytical method of choice due to its exceptional sensitivity and selectivity.[16][17] It can accurately measure the concentration of the parent drug even in a complex biological matrix containing metabolites.[17]
Materials & Reagents
-
Test Compounds: 3-Benzoylpiperidine derivatives (10 mM stock in DMSO).
-
Control Compounds: Verapamil (high clearance) and Warfarin (low clearance) (10 mM stocks in DMSO).
-
Human Liver Microsomes (HLM): Pooled, from a reputable supplier (e.g., BioIVT). Store at -80°C.
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.[15]
-
NADPH Regenerating System: Solution A (NADP+, G6P) and Solution B (G6PDH).[14][18]
-
Quenching Solution: Ice-cold acetonitrile (ACN) containing a suitable internal standard (e.g., a stable, deuterated analogue or a compound with similar chromatographic behavior).
-
Equipment: 96-well plates, incubator/shaker (37°C), centrifuge, LC-MS/MS system.[19]
Step-by-Step Experimental Procedure
-
Preparation of Working Solutions:
-
Prepare a 1 µM working solution of each test and control compound by diluting the 10 mM DMSO stock in phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.1% to avoid enzyme inhibition.[20]
-
On the day of the experiment, thaw the HLM at 37°C and dilute to a final protein concentration of 0.5 mg/mL in ice-cold phosphate buffer.[20][21] Keep on ice.
-
Prepare the complete NADPH regenerating system according to the manufacturer's instructions.[13]
-
-
Incubation (in a 96-well plate):
-
Pre-incubation: Add the HLM solution and the test/control compound working solution to each well. Mix gently and pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to equilibrate with the microsomes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is your T=0 starting point for the first time point.
-
-
Time-Course Sampling:
-
Sample Processing:
-
Once all time points are collected, seal the quenching plate and centrifuge at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.[19]
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
Data Analysis and Interpretation
The goal of the analysis is to determine the rate at which the parent compound is eliminated, which allows for the calculation of two key parameters: in vitro half-life (t½) and intrinsic clearance (CLint).[25][26]
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the elimination rate constant (-k).[8]
-
Calculate In Vitro Half-Life (t½):
-
Equation: t½ = 0.693 / k
-
Interpretation: This is the time it takes for 50% of the compound to be metabolized under the specific assay conditions.[25] A shorter half-life indicates lower metabolic stability.
-
-
Calculate In Vitro Intrinsic Clearance (CLint):
-
Equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation (µL) / mg of microsomal protein)
-
Interpretation: CLint represents the inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow.[9][25] It is the most valuable parameter for ranking compounds and for use in in vitro-in vivo extrapolation (IVIVE) to predict human hepatic clearance.[6][27]
-
Sample Data Comparison
| Compound | R1-Substituent | R2-Substituent | t½ (min) | CLint (µL/min/mg) | Metabolic Stability Classification |
| BPP-1 | H | H | 12 | 115.5 | Low (High Clearance) |
| BPP-2 | F | H | 35 | 39.6 | Moderate |
| BPP-3 | H | OCH₃ | 48 | 28.9 | Moderate |
| BPP-4 | F | CF₃ | > 120 | < 11.6 | High (Low Clearance) |
| Verapamil | (Control) | (Control) | 8 | 173.3 | Low (High Clearance) |
| Warfarin | (Control) | (Control) | > 120 | < 11.6 | High (Low Clearance) |
Classification based on McNaney et al. (2008), where CLint > 75 is high, 15-75 is moderate, and < 15 µL/min/mg is low.[25]
Conclusion: Guiding Rational Drug Design
Assessing the metabolic stability of 3-benzoylpiperidine derivatives is an indispensable part of modern drug discovery. The in vitro liver microsomal assay provides a robust, high-throughput method for identifying metabolic liabilities early in the design-make-test-analyze cycle.[21] By understanding the rate and pathways of metabolism, medicinal chemists can make informed decisions. For instance, if a derivative shows low stability (e.g., BPP-1), subsequent efforts might focus on introducing metabolic "blocking" groups, such as fluorine atoms (as in BPP-4), at the sites of hydroxylation or replacing susceptible moieties with more stable bioisosteres.[28] This iterative process of experimental assessment and rational structural modification is key to optimizing the pharmacokinetic profile and ultimately developing safer, more effective drugs based on the versatile 3-benzoylpiperidine scaffold.
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. benchchem.com [benchchem.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 9. nuvisan.com [nuvisan.com]
- 10. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. bioivt.com [bioivt.com]
- 13. bioivt.com [bioivt.com]
- 14. NADPH Regeneration System [promega.sg]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 18. Discovery Life Sciences NADPH REGENERATING SYSTEM A, Quantity: Each of | Fisher Scientific [fishersci.com]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. mercell.com [mercell.com]
- 21. researchgate.net [researchgate.net]
- 22. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 25. hrcak.srce.hr [hrcak.srce.hr]
- 26. researchgate.net [researchgate.net]
- 27. youtube.com [youtube.com]
- 28. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Novel 3-Benzoylpiperidine-Based Inhibitors
Introduction: The 3-benzoylpiperidine scaffold is a well-established "privileged structure" in medicinal chemistry, prized for its metabolic stability and versatile synthetic handles.[1][2] Its presence in a wide array of bioactive compounds, from anti-cancer agents to neurotherapeutics, underscores its importance in drug design.[1][3][4] However, the journey from a newly synthesized compound to a viable drug candidate is fraught with challenges. Rigorous, objective benchmarking against known standards is not merely a formality but a critical step to de-risk a project, establish a clear structure-activity relationship (SAR), and justify further investment.
This guide provides a comprehensive framework for benchmarking novel 3-benzoylpiperidine compounds. We will move beyond simple potency measurements to build a multi-parameter profile for each new chemical entity (NCE), encompassing potency, selectivity, mechanism of action, and cellular efficacy. This approach ensures that decisions are based on a holistic understanding of a compound's performance in a physiologically relevant context.
Section 1: The Benchmarking Framework: From Target to Data
The core principle of benchmarking is to create a standardized gauntlet of assays through which both your novel compounds and a set of reference inhibitors are passed. The choice of reference compounds is paramount; they should ideally include the current "gold standard" clinical candidate or a widely used tool compound for the specific biological target. This provides an immediate, context-rich comparison for all generated data.
Our benchmarking strategy is a tiered approach, moving from fundamental biochemical interactions to complex cellular responses. This ensures that resources are focused on compounds that demonstrate promise at each stage.
Caption: Overall workflow for benchmarking new chemical entities.
Section 2: In Vitro Biochemical Assays: Quantifying Potency and Mechanism
The first tier of analysis focuses on the direct interaction between the inhibitor and its purified target protein. These assays are typically high-throughput and provide the foundational data for SAR.
Protocol 2.1: Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a cornerstone metric of a drug's potency. The following is a generalized protocol for a kinase inhibition assay using a luminescence-based readout, which can be adapted for other enzymes.
Rationale: The choice of ATP concentration is critical. Setting the ATP concentration at or near the Michaelis constant (Km) for each kinase allows the resulting IC50 values to more closely reflect the intrinsic affinity (Ki) of the inhibitor.[5] This standardization is crucial for comparing potency across different targets in selectivity panels.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the new 3-benzoylpiperidine compounds and reference inhibitors in 100% DMSO to create a concentration gradient (e.g., from 10 mM to 0.1 µM). A typical final assay concentration of DMSO should be kept low (<1%) to avoid artifacts.
-
Assay Plate Preparation: Add 5 µL of the diluted compounds to a 96-well or 384-well assay plate. Include controls: "no inhibitor" (DMSO only) for 100% activity and "no enzyme" for background signal.
-
Enzyme and Substrate Preparation: Prepare a solution containing the target enzyme (e.g., a protein kinase) in the appropriate reaction buffer.
-
Reaction Initiation: Add the enzyme solution to the wells containing the compounds and pre-incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the enzymatic reaction starts.
-
Start the Reaction: Add the substrate and ATP (at its Km concentration) to initiate the reaction. Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature.
-
Detection: Add the detection reagent (e.g., a luciferase-based reagent that measures remaining ATP). This signal is inversely proportional to enzyme activity.
-
Data Acquisition: Read the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background)).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.[6]
-
Caption: Step-by-step workflow for IC50 determination.
Protocol 2.2: Mechanism of Action (MoA) Studies
Understanding how a compound inhibits its target is crucial. MoA studies, such as Michaelis-Menten kinetics, can differentiate between competitive (ATP-competitive in the case of kinases), non-competitive, or uncompetitive inhibition.[7] This is achieved by measuring enzyme kinetics at various substrate concentrations in the presence of a fixed concentration of the inhibitor.
Data Summary: Biochemical Potency
| Compound ID | Target IC50 (nM) | MoA |
| New Compound 1 | Value | e.g., Competitive |
| New Compound 2 | Value | e.g., Competitive |
| Reference Inhibitor A | Value | Known Competitive |
| Reference Inhibitor B | Value | Known Competitive |
Section 3: Selectivity Profiling - Assessing Off-Target Effects
A potent inhibitor is of little use if it is not selective. Off-target activity can lead to unforeseen toxicity.[8] Selectivity is assessed by screening the compounds against a panel of related proteins (e.g., a kinome panel for a kinase inhibitor).[9][10]
Protocol 3.1: Kinase Selectivity Profiling
This protocol is an extension of the IC50 assay, performed at a single high concentration of inhibitor (e.g., 1 µM) against a large panel of kinases. Hits from this primary screen are then followed up with full IC50 determinations.
Rationale: Broad profiling early in the discovery process provides a comprehensive view of a compound's specificity and can reveal unexpected off-target activities that may be therapeutically beneficial or detrimental.[11]
Methodology:
-
Follow the IC50 protocol (2.1), but test each compound at a fixed concentration against a panel of purified kinases.
-
Calculate the percent inhibition for each kinase.
-
For any kinase showing significant inhibition (>50%), perform a full dose-response experiment to determine the IC50 value.
Data Summary: Selectivity Profile
| Compound ID | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) |
| New Compound 1 | 15 | >10,000 | 450 | >667x |
| New Compound 2 | 50 | 500 | 1,200 | 10x |
| Reference Inhibitor A | 10 | 1,000 | 250 | 100x |
Section 4: Cell-Based Assays - Evaluating Efficacy in a Biological Context
A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability or rapid efflux.[12] Cell-based assays are therefore a critical secondary screen to confirm that the compound can reach its target inside a living cell and exert a functional effect.[13][14]
Protocol 4.1: Cellular Target Engagement
This assay confirms that the compound physically binds to its intended target within the complex environment of the cell. The NanoBRET™ Target Engagement Assay is a common method.[12]
Rationale: Direct measurement of target binding in live cells provides unequivocal evidence that the compound is reaching its site of action, bridging the gap between biochemical potency and cellular function.
Protocol 4.2: Cellular Potency (EC50) Assay
This assay measures a functional downstream consequence of target inhibition, such as the inhibition of cell proliferation.
Step-by-Step Methodology (MTT Assay for Proliferation):
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with a serial dilution of the compounds for a period that allows for multiple cell divisions (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance at ~570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of compound concentration and fit the curve to determine the half-maximal effective concentration (EC50).
Data Summary: Biochemical vs. Cellular Potency
| Compound ID | Biochemical IC50 (nM) | Cellular EC50 (nM) | Potency Drop-off (EC50 / IC50) |
| New Compound 1 | 15 | 45 | 3x |
| New Compound 2 | 50 | >10,000 | >200x |
| Reference Inhibitor A | 10 | 30 | 3x |
Section 5: Preliminary Pharmacokinetic (PK) Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential.[16] In vitro assays can predict a compound's in vivo behavior, helping to identify potential liabilities like poor stability or low permeability.[17][18] Key assays include:
-
Microsomal Stability Assay: Measures the rate of metabolism by liver enzymes.
-
Caco-2 Permeability Assay: Assesses a compound's ability to cross the intestinal barrier, predicting oral absorption.
Section 6: Conclusion: Synthesizing the Data for Lead Selection
The final step is to integrate all the data into a comprehensive summary table. This allows for a direct, multi-parameter comparison of the novel 3-benzoylpiperidine compounds against the known inhibitors.
| Compound ID | Target IC50 (nM) | Selectivity (vs. Off-Target 1) | Cellular EC50 (nM) | Microsomal Stability (t½, min) |
| New Compound 1 | 15 | >667x | 45 | >60 |
| New Compound 2 | 50 | 10x | >10,000 | 15 |
| Reference Inhibitor A | 10 | 100x | 30 | 45 |
Based on this hypothetical data, New Compound 1 emerges as a strong candidate. While slightly less potent than the reference inhibitor in the biochemical assay, it demonstrates superior selectivity, excellent translation to cellular potency (a low 3x drop-off), and high metabolic stability. In contrast, New Compound 2 shows poor selectivity and a significant loss of activity in the cellular assay, likely due to poor permeability or rapid metabolism, making it a less desirable candidate for further development. This data-driven approach ensures that the most promising compounds are advanced, maximizing the probability of success in later-stage preclinical and clinical development.
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioagilytix.com [bioagilytix.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scienceopen.com [scienceopen.com]
- 18. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
